Product packaging for Nicosulfuron-d6(Cat. No.:CAS No. 1189419-41-7)

Nicosulfuron-d6

Cat. No.: B564577
CAS No.: 1189419-41-7
M. Wt: 416.4 g/mol
InChI Key: RTCOGUMHFFWOJV-LIJFRPJRSA-N
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Description

Post-emergence sulfonylurea herbicide.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H18N6O6S B564577 Nicosulfuron-d6 CAS No. 1189419-41-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[4,6-bis(trideuteriomethoxy)pyrimidin-2-yl]carbamoylsulfamoyl]-N,N-dimethylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O6S/c1-21(2)13(22)9-6-5-7-16-12(9)28(24,25)20-15(23)19-14-17-10(26-3)8-11(18-14)27-4/h5-8H,1-4H3,(H2,17,18,19,20,23)/i3D3,4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCOGUMHFFWOJV-LIJFRPJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(N=CC=C1)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=C(C=CC=N2)C(=O)N(C)C)OC([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676064
Record name 2-[({4,6-Bis[(~2~H_3_)methyloxy]pyrimidin-2-yl}carbamoyl)sulfamoyl]-N,N-dimethylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189419-41-7
Record name 2-[({4,6-Bis[(~2~H_3_)methyloxy]pyrimidin-2-yl}carbamoyl)sulfamoyl]-N,N-dimethylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Nicosulfuron-d6: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of Nicosulfuron-d6, a deuterated analog of the herbicide Nicosulfuron. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize stable isotope-labeled compounds as internal standards for quantitative analysis.

Core Compound Specifications

This compound is a valuable tool in analytical and pharmacokinetic research, primarily used to ensure the accuracy of quantification of Nicosulfuron in complex matrices.[1] Key quantitative data for this compound are summarized below.

ParameterValueReference
CAS Number 1189419-41-7[1][2]
Molecular Weight 416.44 g/mol [1][2]
Molecular Formula C₁₅H₁₂D₆N₆O₆S[1][2]

Mechanism of Action: The Nicosulfuron Pathway

Nicosulfuron, the parent compound of this compound, is a selective, systemic herbicide belonging to the sulfonylurea class.[3] Its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1][2][4] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants.[1][2] By blocking this pathway, Nicosulfuron halts protein synthesis and cell division, leading to the cessation of growth and eventual death of susceptible weeds.[1][2][5]

Nicosulfuron_Signaling_Pathway cluster_plant_cell Plant Cell Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS AminoAcids Valine, Leucine, Isoleucine ALS->AminoAcids Biosynthesis ProteinSynthesis Protein Synthesis AminoAcids->ProteinSynthesis Growth Cell Growth & Division ProteinSynthesis->Growth Nicosulfuron Nicosulfuron Nicosulfuron->ALS Inhibition Experimental_Workflow cluster_workflow Quantitative Analysis Workflow Sample 1. Sample Collection (e.g., soil, water) Spike 2. Fortification with This compound Sample->Spike Extraction 3. Solvent Extraction Spike->Extraction Cleanup 4. Solid-Phase Extraction (SPE) Cleanup Extraction->Cleanup Analysis 5. LC-MS/MS Analysis Cleanup->Analysis Quantification 6. Data Analysis & Quantification Analysis->Quantification

References

In-Depth Technical Guide to the Physical and Chemical Properties of Deuterated Nicosulfuron

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicosulfuron is a selective, post-emergence herbicide belonging to the sulfonylurea family. It functions by inhibiting the plant enzyme acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids.[1][2][3][4][5] This inhibition leads to the cessation of cell division and eventual death of susceptible weeds.[5] Deuterated nicosulfuron, in which one or more hydrogen atoms are replaced by deuterium, is a valuable tool in metabolic studies, environmental fate analysis, and as an internal standard for quantitative analysis. This guide provides a comprehensive overview of the known physical and chemical properties of nicosulfuron and explores the anticipated properties of its deuterated analogue based on established principles of deuterium isotope effects.

While specific experimental data for deuterated nicosulfuron is limited in publicly available literature, this guide extrapolates its likely properties based on the extensive data available for nicosulfuron and the known effects of deuteration on molecular properties.

Table 1: Physical and Chemical Properties of Nicosulfuron and Expected Properties of Deuterated Nicosulfuron

PropertyNicosulfuronDeuterated Nicosulfuron (Predicted)
IUPAC Name 2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-N,N-dimethylpyridine-3-carboxamideVaries depending on the position of deuterium substitution (e.g., 2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-N,N-di(methyl-d3)pyridine-3-carboxamide)
Chemical Formula C₁₅H₁₈N₆O₆SC₁₅H₍₁₈-ₓ₎DₓN₆O₆S (where x is the number of deuterium atoms)
Molecular Weight 410.41 g/mol [6]Slightly higher than 410.41 g/mol , increasing by approximately 1.006 g/mol for each deuterium atom.
Melting Point 169-172 °C[7][8]Potentially a slight change (increase or decrease) compared to nicosulfuron.
Boiling Point 719.10 °C[6]Expected to be slightly higher than that of nicosulfuron.
Solubility (in water at 25°C) pH 5: 407 mg/LpH 7: 7,100-12,000 mg/LpH 9: 46,000 mg/L[3]Expected to be very similar to nicosulfuron, with minor variations possible.
pKa 4.22[3]A slight shift is possible due to the electronic effects of deuterium.
Appearance White to light yellow crystalline solid[9]Expected to be a white to light yellow crystalline solid.

Experimental Protocols

Synthesis of Nicosulfuron (and by extension, Deuterated Nicosulfuron)

The synthesis of nicosulfuron typically involves the reaction of 2-sulfonyl chloride-N,N-dimethylnicotinamide with 2-amino-4,6-dimethoxypyrimidine.[10] A general procedure is as follows:

  • Preparation of the Sulfonyl Isocyanate Intermediate: 2-sulfonyl chloride-N,N-dimethylnicotinamide is reacted with a cyanate source (e.g., sodium cyanate) in an organic solvent in the presence of an organic base. This reaction is typically stirred at a controlled temperature (e.g., 10-50°C) for several hours to form the corresponding isocyanate.

  • Condensation Reaction: 2-amino-4,6-dimethoxypyrimidine is then added to the reaction mixture. The condensation reaction is usually carried out at ambient temperature with stirring for a period of 0.5 to 5 hours to yield nicosulfuron.

  • Purification: The final product can be purified by crystallization from a suitable solvent.

To synthesize a deuterated analogue, a deuterated starting material would be introduced at the appropriate step. For example, to deuterate the N,N-dimethyl groups, deuterated dimethylamine would be used in the initial synthesis of the nicotinamide moiety.

Analytical Methodology for Nicosulfuron (and Deuterated Nicosulfuron)

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a common and sensitive method for the determination of nicosulfuron residues in various matrices like soil and water.

  • Sample Preparation:

    • Soil: Extraction with a suitable solvent mixture (e.g., acetonitrile/water), followed by a cleanup step using solid-phase extraction (SPE).

    • Water: Acidification of the sample followed by SPE for concentration and cleanup.

  • HPLC Separation: A C18 or similar reversed-phase column is typically used with a gradient elution of mobile phases such as acetonitrile and water (often with additives like formic acid or ammonium formate to improve peak shape and ionization).

  • MS/MS Detection: Electrospray ionization (ESI) in positive ion mode is commonly employed. Multiple reaction monitoring (MRM) is used for quantification, selecting specific precursor-to-product ion transitions for both nicosulfuron and its deuterated internal standard. The use of a deuterated internal standard is crucial for accurate quantification as it compensates for matrix effects and variations in instrument response.[4]

Signaling and Degradation Pathways

Mechanism of Action: Acetolactate Synthase (ALS) Inhibition

The primary mode of action of nicosulfuron is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2] This enzyme is the first and rate-limiting step in the biosynthetic pathway of the essential branched-chain amino acids: valine, leucine, and isoleucine.[1][4]

ALS_Inhibition_Pathway Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->Acetohydroxybutyrate Valine Valine Acetolactate->Valine Leucine Leucine Acetolactate->Leucine Isoleucine Isoleucine Acetohydroxybutyrate->Isoleucine Protein_Synthesis Protein Synthesis Valine->Protein_Synthesis Leucine->Protein_Synthesis Isoleucine->Protein_Synthesis Cell_Division Cell Division & Growth Protein_Synthesis->Cell_Division Nicosulfuron Nicosulfuron / Deuterated Nicosulfuron Nicosulfuron->ALS Inhibition

The inhibition of ALS by nicosulfuron leads to a deficiency in these vital amino acids, which in turn halts protein synthesis and cell division, ultimately causing the death of the susceptible plant.[1] The mechanism of action for deuterated nicosulfuron is expected to be identical, as deuteration does not typically alter the fundamental biochemical interactions of a molecule with its target enzyme.

Degradation Pathways of Nicosulfuron

Nicosulfuron can be degraded in the environment through several pathways, including chemical hydrolysis and microbial degradation.[11] The stability of nicosulfuron is pH-dependent, with hydrolysis being more rapid under acidic conditions.[3]

Nicosulfuron_Degradation Nicosulfuron Nicosulfuron Hydrolysis Chemical Hydrolysis (pH dependent) Nicosulfuron->Hydrolysis Microbial_Degradation Microbial Degradation Nicosulfuron->Microbial_Degradation Photodegradation Photodegradation Nicosulfuron->Photodegradation Metabolite1 2-(Aminosulfonyl)-N,N- dimethylnicotinamide Hydrolysis->Metabolite1 Metabolite2 2-Amino-4,6-dimethoxypyrimidine Hydrolysis->Metabolite2 Microbial_Degradation->Metabolite1 Microbial_Degradation->Metabolite2 Other_Metabolites Other Metabolites Microbial_Degradation->Other_Metabolites Photodegradation->Other_Metabolites

The primary degradation products from the cleavage of the sulfonylurea bridge are 2-(aminosulfonyl)-N,N-dimethylnicotinamide and 2-amino-4,6-dimethoxypyrimidine.[12] The rate of degradation of deuterated nicosulfuron may be slightly different due to the kinetic isotope effect, where the C-D bond is stronger than the C-H bond, potentially leading to slower metabolism at deuterated sites.[8]

Experimental Workflow for Analysis

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Soil or Water Sample Spike Spike with Deuterated Nicosulfuron (Internal Standard) Sample->Spike Extraction Solvent Extraction Spike->Extraction Cleanup Solid-Phase Extraction (SPE) Cleanup and Concentration Extraction->Cleanup HPLC HPLC Separation (Reversed-Phase) Cleanup->HPLC MSMS Tandem Mass Spectrometry (ESI-MS/MS) HPLC->MSMS Quantification Quantification using Internal Standard Calibration MSMS->Quantification Results Final Concentration Results Quantification->Results

Conclusion

Deuterated nicosulfuron serves as an indispensable tool for researchers in the fields of environmental science, analytical chemistry, and drug metabolism. While specific physical and chemical data for deuterated nicosulfuron are not extensively documented, its properties can be reasonably predicted based on the well-characterized nature of nicosulfuron and the established principles of deuterium isotope effects. The methodologies for synthesis and analysis are direct extensions of those used for the parent compound, with the key adaptation being the incorporation of deuterated reagents and the use of mass spectrometry for detection and quantification. This guide provides a foundational understanding for professionals working with or developing methods for deuterated nicosulfuron.

References

An In-Depth Technical Guide to the Synthesis and Purification of Nicosulfuron-d6

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nicosulfuron is a selective post-emergence herbicide used to control a wide range of grass and broadleaf weeds in corn crops. Nicosulfuron-d6, in which six hydrogen atoms on the two methoxy groups are replaced with deuterium, is an ideal internal standard for mass spectrometry-based quantification of Nicosulfuron in various matrices. The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in instrument response, thereby ensuring the accuracy and precision of analytical methods.

This guide details a plausible synthetic route to this compound, starting from commercially available deuterated reagents. It also describes a robust purification protocol to achieve the high purity required for an analytical standard.

Proposed Synthesis of this compound

The proposed synthesis of this compound is adapted from established synthetic routes for unlabeled Nicosulfuron. The key step involves the use of a deuterated starting material to introduce the deuterium labels into the final molecule.

Synthetic Scheme

A potential synthetic pathway for this compound is outlined below. This approach utilizes deuterated methanol (CD3OD) to introduce the d6-dimethoxy functionality onto the pyrimidine ring.

Synthesis_Workflow cluster_reactants Starting Materials A 2-Amino-4,6-dichloropyrimidine G 2-Amino-4,6-di(methoxy-d3)pyrimidine A->G NaOD, CD3OD Reflux B Sodium deuteroxide (NaOD) in D2O C Methanol-d4 (CD3OD) D 2-(Aminosulfonyl)-N,N-dimethylnicotinamide I This compound D->I H, Triethylamine Acetonitrile E Phenyl chloroformate F Triethylamine H Phenyl (4,6-di(methoxy-d3)pyrimidin-2-yl)carbamate G->H

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of 2-Amino-4,6-di(methoxy-d3)pyrimidine

  • To a solution of sodium deuteroxide (NaOD) in D2O, add 2-amino-4,6-dichloropyrimidine.

  • Add Methanol-d4 (CD3OD) to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-amino-4,6-di(methoxy-d3)pyrimidine.

Step 2: Synthesis of Phenyl (4,6-di(methoxy-d3)pyrimidin-2-yl)carbamate

  • Dissolve the crude 2-amino-4,6-di(methoxy-d3)pyrimidine in pyridine.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add phenyl chloroformate to the cooled solution with stirring.

  • Allow the reaction to proceed at room temperature for 2-3 hours.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain phenyl (4,6-di(methoxy-d3)pyrimidin-2-yl)carbamate.

Step 3: Synthesis of this compound

  • To a suspension of 2-(aminosulfonyl)-N,N-dimethylnicotinamide in acetonitrile, add triethylamine.

  • Add the phenyl (4,6-di(methoxy-d3)pyrimidin-2-yl)carbamate from the previous step.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction by TLC or High-Performance Liquid Chromatography (HPLC).

  • After completion, remove the solvent under reduced pressure.

  • The crude this compound is then subjected to purification.

Purification of this compound

Purification of the crude this compound is critical to achieve the high purity required for an analytical standard. A multi-step purification protocol is recommended.

Purification Workflow

Purification_Workflow A Crude this compound B Column Chromatography (Silica Gel) A->B C Partially Purified Product B->C D Recrystallization (e.g., from Ethanol/Water) C->D E Pure this compound D->E F Purity Analysis (HPLC, NMR, MS) E->F G Final Product (>98% Purity) F->G

Caption: General purification workflow for this compound.

Experimental Protocol

Step 1: Column Chromatography

  • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

  • Dissolve the crude this compound in a minimum amount of the mobile phase and load it onto the column.

  • Elute the column with the solvent system, collecting fractions.

  • Analyze the fractions by TLC to identify those containing the desired product.

  • Combine the pure fractions and evaporate the solvent.

Step 2: Recrystallization

  • Dissolve the partially purified product from column chromatography in a minimal amount of a hot solvent (e.g., ethanol).

  • Slowly add a co-solvent in which the product is less soluble (e.g., water) until turbidity is observed.

  • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Filter the crystals, wash with a cold solvent mixture, and dry under vacuum.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis and purification of this compound. These values are estimates based on typical yields reported in patents for the synthesis of unlabeled Nicosulfuron.

ParameterExpected ValueMethod of Analysis
Synthesis
Yield of 2-Amino-4,6-di(methoxy-d3)pyrimidine80-90%Gravimetric
Yield of Phenyl (4,6-di(methoxy-d3)pyrimidin-2-yl)carbamate75-85%Gravimetric
Overall Yield of Crude this compound60-75%Gravimetric
Purification
Purity after Column Chromatography>95%HPLC
Purity after Recrystallization>98%HPLC
Deuterium Incorporation>98 atom % DMass Spectrometry (MS)
Chemical IdentityConfirmed¹H NMR, ¹³C NMR, MS

Conclusion

This technical guide provides a detailed, albeit theoretical, framework for the synthesis and purification of this compound. The proposed synthetic route is based on established chemical principles and leverages commercially available deuterated starting materials. The purification protocol is designed to yield a final product of high purity, suitable for use as an internal standard in sensitive analytical applications. Researchers undertaking this synthesis should perform thorough characterization of all intermediates and the final product to confirm its identity and purity.

An In-depth Technical Guide on the Mode of Action and Metabolic Pathways of Nicosulfuron

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicosulfuron is a selective, post-emergence sulfonylurea herbicide widely utilized for the control of annual and perennial grass weeds in maize cultivation.[1][2][3] Its efficacy and selectivity are rooted in its specific mode of action and the differential metabolic pathways between tolerant crops like maize and susceptible weed species. This guide provides a comprehensive overview of the molecular mechanism of nicosulfuron, detailing its interaction with the target enzyme, acetolactate synthase (ALS). Furthermore, it elucidates the metabolic fate of nicosulfuron in various biological systems, including tolerant and susceptible plants, mammals, and the environment. Quantitative data on its herbicidal activity and metabolic rates are presented, along with detailed experimental protocols for key assays. Visual diagrams generated using Graphviz illustrate the core biochemical pathways and experimental workflows.

Mode of Action of Nicosulfuron

Nicosulfuron's herbicidal activity stems from its potent and specific inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2][4][5][6] This enzyme is pivotal in the biosynthesis of branched-chain amino acids (BCAAs) – valine, leucine, and isoleucine – which are essential for protein synthesis and cell division.[4][5][6][7]

Inhibition of Acetolactate Synthase (ALS)

Nicosulfuron acts as a non-competitive inhibitor of ALS. It binds to a site on the enzyme that is distinct from the active site, inducing a conformational change that prevents the substrate from binding and catalysis from occurring. This inhibition is highly specific and occurs at very low concentrations of the herbicide. The blockage of BCAA synthesis leads to a rapid cessation of cell division and growth, particularly in the meristematic tissues of susceptible plants.[1][5]

Physiological and Symptomatic Effects

Following the application of nicosulfuron, susceptible weeds exhibit a characteristic set of symptoms. Within hours, plant growth is arrested.[1] Visible signs, such as chlorosis (yellowing), stunting, and necrosis (tissue death), typically appear within 3 to 10 days, with complete plant death occurring within 2 to 3 weeks.[1][2][8] In some species, a reddish or purplish tint may also be observed.[5] These symptoms are a direct consequence of the depletion of essential amino acids and the subsequent halt in protein synthesis and cell growth.

Downstream Effects

The inhibition of ALS and the resulting deficiency in BCAAs can also lead to secondary effects, such as oxidative stress in sensitive plants.[9] Studies have shown that nicosulfuron treatment can lead to an increase in reactive oxygen species (ROS), lipid peroxidation, and the activation of antioxidant enzyme systems in susceptible species.[9] Furthermore, nicosulfuron has been observed to affect sugar metabolism in sensitive plants, leading to a disruption in energy supply for growth.[10][11][12]

Visualization of Nicosulfuron's Mode of Action

Nicosulfuron_Mode_of_Action Nicosulfuron Nicosulfuron ALS Acetolactate Synthase (ALS) (AHAS) Nicosulfuron->ALS Inhibits BCAA Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->BCAA Catalyzes Biosynthesis Protein Protein Synthesis BCAA->Protein Cell Cell Division & Growth Protein->Cell Plant Susceptible Plant Death Cell->Plant Cessation Leads to Nicosulfuron_Metabolism_Plant cluster_maize Tolerant Plant (e.g., Maize) cluster_weed Susceptible Plant (Weed) Nicosulfuron_M Nicosulfuron Hydroxylation_M Hydroxylation (Cytochrome P450s, e.g., CYP81A9) Nicosulfuron_M->Hydroxylation_M Rapid Cleavage_M Cleavage of Sulfonylurea Bridge Hydroxylation_M->Cleavage_M Metabolites_M Non-phytotoxic Metabolites Cleavage_M->Metabolites_M Nicosulfuron_W Nicosulfuron Metabolism_W Slow or No Metabolism Nicosulfuron_W->Metabolism_W Slow ALS_Inhibition ALS Inhibition Metabolism_W->ALS_Inhibition ALS_Assay_Workflow Start Start: Plant Tissue Collection Homogenize Homogenize in Extraction Buffer Start->Homogenize Centrifuge Centrifuge to Obtain Supernatant (Crude Enzyme Extract) Homogenize->Centrifuge Quantify Quantify Protein Concentration Centrifuge->Quantify React Incubate Enzyme with Substrate and Nicosulfuron Quantify->React Terminate Terminate Reaction and Develop Color (Acetoin) React->Terminate Measure Measure Absorbance (Spectrophotometry) Terminate->Measure Analyze Calculate % Inhibition and IC50 Measure->Analyze End End: Determine Nicosulfuron Potency Analyze->End

References

Nicosulfuron-d6 supplier and analytical standard availability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the procurement and analytical application of Nicosulfuron-d6, a deuterated internal standard crucial for the accurate quantification of the herbicide Nicosulfuron. This document outlines key suppliers, analytical methodologies, and experimental workflows to support research and development in environmental science and residue analysis.

Core Topic: this compound Supplier and Analytical Standard Availability

This compound (CAS Number: 1189419-41-7) is the deuterium-labeled analog of Nicosulfuron, a sulfonylurea herbicide. Its primary application in a laboratory setting is as an internal standard for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods. The use of a stable isotope-labeled internal standard like this compound is critical for correcting variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of analytical results.

This compound Supplier and Product Details

Several reputable suppliers offer this compound as an analytical standard. The table below summarizes key information from prominent vendors.

SupplierProduct NameCAS NumberMolecular FormulaMolecular WeightPurityAvailable QuantitiesStorage
LGC Standards This compound (dimethoxy-d6)1189419-41-7C₁₅H₁₂D₆N₆O₆S416.4499 atom % D, min 98% Chemical Purity5 mg, 10 mgRoom Temperature
Veeprho This compound1189419-41-7Not specifiedNot specifiedNot specifiedInquireNot specified
Santa Cruz Biotechnology This compound1189419-41-7C₁₅H₁₂D₆N₆O₆S416.44Not specifiedInquireNot specified

Experimental Protocols

The following sections detail a representative experimental protocol for the analysis of Nicosulfuron in environmental samples using this compound as an internal standard. This protocol is a composite based on established methodologies for sulfonylurea herbicide analysis.

Sample Preparation: Soil Matrix

A common method for extracting Nicosulfuron from soil is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach.

  • Extraction :

    • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

    • Add 10 mL of water and vortex for 1 minute.

    • Spike the sample with a known concentration of this compound solution in acetonitrile.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup :

    • Transfer 6 mL of the supernatant (acetonitrile layer) to a 15 mL d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.

    • Vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Take an aliquot of the cleaned extract for LC-MS/MS analysis.

Sample Preparation: Water Matrix

Solid-phase extraction (SPE) is a widely used technique for the extraction and pre-concentration of Nicosulfuron from water samples.

  • SPE Cartridge Conditioning :

    • Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading :

    • Pass 100 mL of the water sample, previously spiked with this compound, through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Washing :

    • Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.

  • Elution :

    • Elute the analytes with 5 mL of acetonitrile or methanol.

  • Reconstitution :

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical starting conditions for the chromatographic separation and mass spectrometric detection of Nicosulfuron and this compound.

  • Liquid Chromatography :

    • Column : C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A : Water with 0.1% formic acid.

    • Mobile Phase B : Acetonitrile with 0.1% formic acid.

    • Gradient : A typical gradient would start with a high percentage of mobile phase A, ramping up the percentage of mobile phase B to elute the analytes.

    • Flow Rate : 0.3 mL/min.

    • Injection Volume : 5 µL.

  • Mass Spectrometry :

    • Ionization Mode : Electrospray Ionization (ESI), Positive.

    • Detection Mode : Multiple Reaction Monitoring (MRM).

    • MRM Transitions :

      • Nicosulfuron : Precursor ion (Q1) m/z 411.1 → Product ions (Q3) m/z 182.1, m/z 134.1.

      • This compound : Precursor ion (Q1) m/z 417.1 → Product ions (Q3) m/z 188.1, m/z 137.1 (Note: These are predicted transitions; they should be optimized experimentally).

Visualizations

Logical Workflow for Analytical Standard Application

The following diagram illustrates the typical workflow from sourcing the analytical standard to obtaining final analytical results.

cluster_procurement Procurement cluster_lab_prep Laboratory Preparation cluster_analysis Sample Analysis cluster_data Data Processing & Reporting supplier_id Identify Supplier (e.g., LGC, Veeprho) quote_request Request Quote & Certificate of Analysis supplier_id->quote_request purchase Purchase Standard quote_request->purchase stock_prep Prepare Stock Solution purchase->stock_prep working_std Prepare Working Standards & Spiking Solutions stock_prep->working_std sample_prep Sample Preparation (Extraction & Cleanup) working_std->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis quantification Quantification using Internal Standard lcms_analysis->quantification reporting Final Report Generation quantification->reporting

Caption: Workflow for procuring and using this compound.

Signaling Pathway for Nicosulfuron's Mode of Action

While this compound is an analytical tool, understanding the mode of action of the parent compound is crucial for contextualizing its analysis. Nicosulfuron is an acetolactate synthase (ALS) inhibitor.

nicosulfuron Nicosulfuron als Acetolactate Synthase (ALS) (also known as AHAS) nicosulfuron->als Inhibits bcaa Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) als->bcaa Catalyzes synthesis of protein_synthesis Protein Synthesis bcaa->protein_synthesis Essential for plant_growth Plant Growth protein_synthesis->plant_growth Drives

Caption: Nicosulfuron's mode of action as an ALS inhibitor.

An In-depth Technical Guide to the Isotopic Purity and Stability of Nicosulfuron-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and stability of Nicosulfuron-d6, a deuterated analog of the sulfonylurea herbicide Nicosulfuron. This document is intended to serve as a valuable resource for researchers and scientists utilizing this compound in various applications, including as an internal standard in analytical chemistry and in metabolic studies.

Introduction to this compound

Nicosulfuron is a selective, post-emergence herbicide widely used for the control of annual and perennial grass and broadleaf weeds in maize crops.[1] Its deuterated isotopologue, this compound, serves as a crucial tool in analytical and research settings. The incorporation of six deuterium atoms into the N,N-dimethyl moiety of the molecule provides a distinct mass shift, making it an ideal internal standard for sensitive and accurate quantification of Nicosulfuron in various matrices by mass spectrometry.

Understanding the isotopic purity and stability of this compound is paramount to ensure the reliability and accuracy of experimental results. This guide delves into the methodologies for assessing these critical parameters, presents relevant data, and discusses the factors that can influence the integrity of the compound.

Isotopic Purity of this compound

The isotopic purity of a deuterated compound refers to the percentage of the molecules that contain the desired number of deuterium atoms. It is a critical parameter as the presence of unlabeled (d0) or partially labeled molecules can interfere with analytical measurements.

Synthesis and Potential Isotopic Impurities

The synthesis of this compound typically involves the use of a deuterated precursor. A common synthetic route for Nicosulfuron involves the reaction of 2-(aminosulfonyl)-N,N-dimethylnicotinamide with 2-amino-4,6-dimethoxypyrimidine. To produce this compound, a deuterated version of N,N-dimethylamine (N,N-dimethyl-d6-amine) would likely be used in the initial stages of synthesizing the nicotinamide intermediate.

The primary isotopic impurity in a this compound preparation is the unlabeled Nicosulfuron (d0). Other potential impurities include partially deuterated isotopologues (d1 to d5). The levels of these impurities are dependent on the isotopic enrichment of the deuterated starting materials and the synthetic process.

G cluster_synthesis Simplified Synthesis of this compound 2-chloronicotinoyl_chloride 2-chloronicotinoyl chloride intermediate_1 2-chloro-N,N-dimethyl-d6-nicotinamide 2-chloronicotinoyl_chloride->intermediate_1 Reaction with N,N-dimethyl-d6-amine N,N-dimethyl-d6-amine N,N-dimethyl-d6-amine->intermediate_1 sulfonamide_intermediate 2-(aminosulfonyl)-N,N-dimethyl-d6-nicotinamide intermediate_1->sulfonamide_intermediate Sulfonylation Nicosulfuron_d6 This compound sulfonamide_intermediate->Nicosulfuron_d6 Coupling with dimethoxypyrimidine 2-amino-4,6-dimethoxypyrimidine dimethoxypyrimidine->Nicosulfuron_d6 G cluster_workflow Isotopic Purity Assessment Workflow start Start sample_prep Sample Preparation (Dilute this compound) start->sample_prep lc_hrms LC-HRMS Analysis sample_prep->lc_hrms data_acq Acquire High-Resolution Mass Spectrum lc_hrms->data_acq nmr_analysis NMR Analysis (Optional Confirmation) lc_hrms->nmr_analysis Confirmatory peak_int Measure Peak Intensities of Isotopologues (d0-d6) data_acq->peak_int calc Calculate Isotopic Purity peak_int->calc report Report Results calc->report nmr_analysis->report G Stability Stability pH pH Stability->pH Influenced by Temperature Temperature Stability->Temperature Influenced by Light Light Stability->Light Influenced by

References

An In-depth Technical Guide to the Identification of Nicosulfuron and its Primary Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicosulfuron, a sulfonylurea herbicide, is widely utilized for post-emergence weed control in maize cultivation. Its efficacy and environmental fate are intrinsically linked to its metabolic breakdown. This technical guide provides a comprehensive overview of the primary metabolic pathways of nicosulfuron and detailed analytical methodologies for the identification and quantification of its principal metabolites. This document is intended to serve as a valuable resource for researchers, analytical chemists, and professionals in the fields of environmental science and drug development, offering detailed experimental protocols, structured quantitative data, and visual representations of metabolic and analytical workflows.

Introduction

Nicosulfuron exerts its herbicidal activity by inhibiting the acetolactate synthase (ALS) enzyme in susceptible plants, a critical component in the biosynthesis of branched-chain amino acids. The selectivity of nicosulfuron in maize is attributed to the rapid metabolic detoxification of the parent compound into non-phytotoxic metabolites. Understanding the metabolic fate of nicosulfuron is paramount for assessing its environmental impact, ensuring food safety, and developing new agricultural products. This guide focuses on the identification and analysis of nicosulfuron and its primary metabolites, providing the technical details necessary for their accurate detection and quantification.

Metabolic Pathways of Nicosulfuron

The primary metabolic transformation of nicosulfuron in plants, soil, and water involves the cleavage of the sulfonylurea bridge. This hydrolysis is a key detoxification mechanism and is influenced by factors such as soil pH and microbial activity, with degradation being more rapid in acidic conditions.[1][2][3][4]

The two principal metabolites formed through this pathway are:

  • 2-(aminosulfonyl)-N,N-dimethyl-3-pyridinecarboxamide (ASDM)

  • 2-amino-4,6-dimethoxypyrimidine (ADMP)

In addition to hydrolysis, other metabolic transformations such as N-demethylation and oxidation have been reported, particularly in animal metabolism studies.

Below is a diagram illustrating the primary metabolic pathway of nicosulfuron.

Nicosulfuron_Metabolism Nicosulfuron Nicosulfuron ASDM ASDM (2-(aminosulfonyl)-N,N-dimethyl-3-pyridinecarboxamide) Nicosulfuron->ASDM Hydrolysis of Sulfonylurea Bridge ADMP ADMP (2-amino-4,6-dimethoxypyrimidine) Nicosulfuron->ADMP Hydrolysis of Sulfonylurea Bridge

Caption: Primary metabolic pathway of nicosulfuron via hydrolysis.

Analytical Methodologies

The accurate identification and quantification of nicosulfuron and its metabolites are predominantly achieved using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This technique offers the required sensitivity and selectivity for analyzing complex environmental and biological matrices.

Experimental Protocols

3.1.1. Sample Preparation: Soil

A commonly employed method for the extraction of nicosulfuron and its metabolites from soil is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach.

  • Extraction:

    • Weigh 10 g of a soil sample into a 50 mL centrifuge tube.

    • Add 10 mL of water and vortex for 1 minute.

    • Add 10 mL of acetonitrile and vortex vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) and shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 6 mL aliquot of the acetonitrile supernatant to a 15 mL centrifuge tube containing d-SPE sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).

    • Vortex for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

3.1.2. Sample Preparation: Water

Solid-Phase Extraction (SPE) is the standard method for the preconcentration and cleanup of nicosulfuron and its metabolites from water samples.

  • Sample Pre-treatment:

    • Acidify the water sample (e.g., 100 mL) to pH 3-4 with formic acid.

  • SPE Procedure:

    • Condition an Oasis HLB SPE cartridge (or equivalent) with 5 mL of methanol followed by 5 mL of acidified water.

    • Load the acidified water sample onto the SPE cartridge at a flow rate of 5-10 mL/min.

    • Wash the cartridge with 5 mL of water.

    • Dry the cartridge under vacuum for 10-20 minutes.

    • Elute the analytes with 6-10 mL of methanol or acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

HPLC-MS/MS Analysis

The following table summarizes typical HPLC-MS/MS parameters for the analysis of nicosulfuron and its primary metabolites.

Table 1: HPLC-MS/MS Parameters for Nicosulfuron and its Metabolites

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
Nicosulfuron411.1182.1134.115-25
ASDM216.1171.1106.110-20
ADMP156.1114.185.115-25

Chromatographic Conditions:

  • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.

  • Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-20 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Below is a diagram illustrating a typical analytical workflow for the determination of nicosulfuron and its metabolites.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Sample (Soil/Water) Sample (Soil/Water) Extraction (QuEChERS/SPE) Extraction (QuEChERS/SPE) Sample (Soil/Water)->Extraction (QuEChERS/SPE) Cleanup (d-SPE) Cleanup (d-SPE) Extraction (QuEChERS/SPE)->Cleanup (d-SPE) Concentration & Reconstitution Concentration & Reconstitution Cleanup (d-SPE)->Concentration & Reconstitution HPLC Separation HPLC Separation Concentration & Reconstitution->HPLC Separation MS/MS Detection (MRM) MS/MS Detection (MRM) HPLC Separation->MS/MS Detection (MRM) Data Acquisition Data Acquisition MS/MS Detection (MRM)->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Quantification Quantification Peak Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: A generalized workflow for the analysis of nicosulfuron.

Quantitative Data Summary

The following tables provide a summary of quantitative data that can be expected from the analysis of nicosulfuron and its metabolites. The exact values may vary depending on the specific instrumentation and analytical conditions used.

Table 2: Retention Times of Nicosulfuron and Metabolites

CompoundTypical Retention Time (minutes)
Nicosulfuron8.5 - 9.5
ASDM4.0 - 5.0
ADMP3.0 - 4.0
Note: Retention times are highly dependent on the specific HPLC column and gradient program.

Table 3: Limits of Detection (LOD) and Quantification (LOQ)

CompoundMatrixLOD (µg/kg or µg/L)LOQ (µg/kg or µg/L)
NicosulfuronSoil0.1 - 0.50.5 - 1.0
NicosulfuronWater0.01 - 0.050.05 - 0.1
ASDMSoil0.1 - 0.50.5 - 1.0
ASDMWater0.01 - 0.050.05 - 0.1
ADMPSoil0.1 - 0.50.5 - 1.0
ADMPWater0.01 - 0.050.05 - 0.1

Conclusion

This technical guide has provided a detailed overview of the primary metabolic pathways of nicosulfuron and comprehensive analytical methods for the identification and quantification of its major metabolites, ASDM and ADMP. The provided experimental protocols for sample preparation from soil and water, along with the summarized HPLC-MS/MS parameters and quantitative data, offer a solid foundation for researchers and analytical scientists. The visualization of the metabolic pathway and analytical workflow aims to facilitate a clearer understanding of the processes involved. Adherence to these methodologies will enable the accurate and reliable analysis of nicosulfuron and its metabolites, contributing to a better understanding of its environmental fate and ensuring regulatory compliance.

References

A Technical Guide to the Solubility of Nicosulfuron-d6 in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of Nicosulfuron-d6. It details quantitative solubility data in various organic solvents, outlines the standard experimental protocol for solubility determination, and illustrates key processes through workflow diagrams.

1.0 Introduction: Nicosulfuron and its Deuterated Analog

Nicosulfuron is a selective, systemic herbicide belonging to the sulfonylurea class.[1][2] It is widely used for post-emergence control of grass and broadleaf weeds in corn crops.[3][4] this compound is a deuterated analog of nicosulfuron. In scientific research, particularly in quantitative analysis using mass spectrometry, deuterated compounds like this compound serve as ideal internal standards. This is because they are chemically identical to the parent compound but have a different mass, allowing for precise quantification.

Due to the nature of isotopic labeling, the physical and chemical properties of this compound, including its solubility, are considered virtually identical to those of Nicosulfuron. Therefore, the data and protocols presented in this guide are based on studies of the parent compound, Nicosulfuron.

2.0 Solubility in Organic Solvents

Nicosulfuron is a white crystalline powder.[1][3] Its solubility is dependent on the polarity of the solvent. It is generally soluble in polar organic solvents and poorly soluble in non-polar solvents.[3][5] Quantitative solubility data, determined at 25°C, is summarized in Table 1.

Table 1: Quantitative Solubility of Nicosulfuron in Various Organic Solvents at 25°C

SolventSolubility (g/kg)Approximate Solubility (mg/mL)
Dichloromethane160160
N,N-Dimethylformamide (DMF)6464
Chloroform6464
Acetonitrile2323
Acetone1818
Ethanol4.54.5
Toluene0.3700.37
n-Hexane<0.02<0.02

Data sourced from PubChem and a US EPA Pesticide Fact Sheet.[6][7] The conversion from g/kg to mg/mL is an approximation assuming a solvent density of ~1 g/mL.

3.0 Experimental Protocol: Solubility Determination

The standard method for determining the solubility of a chemical compound is the Shake-Flask Method , as described in OECD Guideline 105.[8][9][10] This method is suitable for substances with solubilities above 0.01 g/L.[9]

3.1 Principle

The core principle involves saturating a solvent with the solute (Nicosulfuron) at a constant temperature. The mixture is agitated for a sufficient period to reach thermodynamic equilibrium. Afterward, the undissolved solute is separated from the saturated solution, and the concentration of the solute in the clear solution is determined using a suitable analytical method.

3.2 Materials and Apparatus

  • Solute: Nicosulfuron, analytical grade

  • Solvents: High-purity organic solvents of interest

  • Equipment:

    • Constant temperature water bath or shaker with temperature control (± 0.5°C)

    • Glass flasks with tight-fitting, inert stoppers

    • Centrifuge for phase separation (if necessary)

    • Syringe filters (e.g., 0.45 µm PTFE) for removing undissolved solids

    • Analytical balance

    • Appropriate analytical instrumentation (e.g., HPLC-UV, LC-MS)

3.3 Methodology

  • Preparation: An excess amount of Nicosulfuron is added to a flask containing a known volume of the organic solvent. The excess amount is typically 3-5 times the estimated solubility to ensure saturation.[10]

  • Equilibration: The flasks are sealed and placed in a constant temperature shaker bath, typically set at 25°C. They are agitated for a prolonged period to ensure equilibrium is reached. A preliminary test can determine the necessary time, but 24-48 hours is common.[10] Samples should be taken at different time points (e.g., 24h, 48h) to confirm that the concentration has reached a plateau, indicating equilibrium.

  • Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the flasks are allowed to stand in the temperature bath to let undissolved solids settle. The supernatant (the saturated solution) is then carefully separated from the solid phase. This is typically done by centrifugation followed by filtration through a syringe filter that does not adsorb the solute.

  • Analysis: The concentration of Nicosulfuron in the clear, saturated filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve is prepared using standards of known concentrations to quantify the result.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis A Add excess Nicosulfuron to solvent in flask B Seal flask and agitate in constant temp bath (e.g., 24-48h at 25°C) A->B C Cease agitation and allow solids to settle B->C D Centrifuge to pellet undissolved solids C->D E Filter supernatant with 0.45 µm syringe filter D->E F Analyze clear filtrate using HPLC-UV E->F G Quantify concentration using calibration curve F->G H Solubility Value

Caption: Workflow for the Shake-Flask Method of solubility determination.

4.0 Mechanism of Action

As a herbicide, Nicosulfuron's "signaling pathway" is its biochemical mode of action within susceptible plants. It is a potent and specific inhibitor of the enzyme acetolactate synthase (ALS) , also known as acetohydroxyacid synthase (AHAS).[3][11][12]

  • Uptake and Translocation: Nicosulfuron is absorbed by the leaves and roots of the plant and is translocated systemically through both the xylem and phloem to the plant's growing points (meristems).[3][4][12]

  • Enzyme Inhibition: In the meristematic tissues, nicosulfuron binds to and inhibits the ALS enzyme.[11][12]

  • Biosynthesis Blockade: ALS is the first and rate-limiting enzyme in the biosynthetic pathway for the branched-chain amino acids: valine, leucine, and isoleucine.[2][11] Inhibition of ALS halts the production of these essential amino acids.

  • Cessation of Growth: Without these amino acids, the plant cannot synthesize proteins or build new cells.[11] This leads to a rapid cessation of cell division and plant growth, typically within hours of application.[12]

  • Plant Death: Visible symptoms, such as chlorosis (yellowing) and necrosis (tissue death) in new growth, appear over several days to weeks, ultimately leading to the death of the weed.[2][4][12]

The selectivity of Nicosulfuron for weeds over corn is due to the ability of corn to rapidly metabolize the herbicide into non-toxic compounds.[5][12]

G uptake Nicosulfuron Uptake (Leaves & Roots) translocation Systemic Translocation (Xylem & Phloem) uptake->translocation inhibition Inhibition translocation->inhibition Targets ALS in Meristems als Acetolactate Synthase (ALS) Enzyme bcaa Valine, Leucine, Isoleucine Synthesis als->bcaa Catalyzes inhibition->als protein Protein Synthesis & Cell Division bcaa->protein growth Growth Cessation protein->growth death Weed Death growth->death

Caption: Nicosulfuron's mode of action via inhibition of the ALS enzyme.

References

Methodological & Application

Application of Nicosulfuron-d6 for Herbicide Residue Testing in Corn

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

This document provides a detailed methodology for the quantitative analysis of nicosulfuron residues in corn using Nicosulfuron-d6 as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is a robust technique to ensure accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[1][2]

Introduction

Nicosulfuron is a widely used sulfonylurea herbicide for post-emergence control of grass and broadleaf weeds in corn crops.[3] Monitoring its residues in corn is crucial to ensure food safety and compliance with regulatory limits. The complexity of the corn matrix can interfere with the analytical measurement, leading to inaccurate quantification. Isotope dilution mass spectrometry, which employs a stable isotope-labeled internal standard such as this compound, is a highly effective method to mitigate these matrix-induced errors.[1][2] This application note outlines a comprehensive protocol for the extraction, cleanup, and quantification of nicosulfuron in corn samples using this compound.

Experimental Protocols

Materials and Reagents
  • Nicosulfuron analytical standard

  • This compound internal standard

  • Acetonitrile (HPLC or LC-MS grade)

  • Water (ultrapure, 18 MΩ·cm)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Syringe filters (0.22 µm)

Standard Solution Preparation
  • Nicosulfuron Stock Solution (100 µg/mL): Accurately weigh 10 mg of nicosulfuron standard and dissolve it in 100 mL of acetonitrile.

  • This compound Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the nicosulfuron stock solution with a suitable solvent mixture (e.g., acetonitrile/water).

  • Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 1 µg/mL.

Sample Preparation (QuEChERS-based Method)

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common approach for pesticide residue analysis.[4]

  • Homogenization: Weigh 10 g of a representative corn sample (grain, silage, or whole plant) into a 50 mL centrifuge tube.

  • Fortification: Add a known volume of the this compound internal standard spiking solution to the sample.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

    • Shake vigorously for another 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned-up supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

    • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Chromatographic System: UPLC or HPLC system

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray ionization (ESI), positive mode

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is suitable for separation.

  • Mobile Phase:

    • A: Water with 0.1% formic acid and 2 mM ammonium formate

    • B: Methanol with 0.1% formic acid and 2 mM ammonium formate

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration.

  • Multiple Reaction Monitoring (MRM): Monitor at least two precursor-to-product ion transitions for both nicosulfuron and this compound for quantification and confirmation.

Data Presentation

The following table summarizes representative performance data for nicosulfuron analysis in corn, as reported in the literature.

ParameterMatrixMethodValueReference
Limit of Detection (LOD) Corn & SoilHPLC-MSD0.05 ng[5]
Limit of Quantification (LOQ) Corn & SoilHPLC-MSD0.05 mg/kg[5]
Recovery CornHPLC-MSD79.7% - 115.8%[5]
Relative Standard Deviation (RSD) CornHPLC-MSD1.40% - 13.8%[5]

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the analytical procedure for determining nicosulfuron residues in corn using this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample_collection 1. Corn Sample Collection (Grain, Silage, etc.) homogenization 2. Homogenization (10 g sample) sample_collection->homogenization fortification 3. Fortification with This compound IS homogenization->fortification extraction 4. Acetonitrile Extraction + QuEChERS Salts fortification->extraction centrifugation1 5. Centrifugation extraction->centrifugation1 cleanup 6. d-SPE Cleanup (PSA, C18, MgSO4) centrifugation1->cleanup centrifugation2 7. Centrifugation cleanup->centrifugation2 filtration 8. Filtration (0.22 µm) centrifugation2->filtration lc_ms_analysis 9. LC-MS/MS Analysis (MRM Mode) filtration->lc_ms_analysis data_processing 10. Data Processing (Analyte/IS Ratio) lc_ms_analysis->data_processing quantification 11. Quantification & Reporting data_processing->quantification

Workflow for Nicosulfuron Residue Analysis in Corn.
Logical Relationship of Analytical Steps

This diagram shows the interconnectedness of the key stages in the analytical process.

logical_relationship Sample Corn Matrix Extraction Extraction Sample->Extraction Add this compound Cleanup Cleanup Extraction->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis Result Residue Level Analysis->Result

Key Stages in the Herbicide Residue Testing Process.

References

Application Notes and Protocols for Nicosulfuron Analysis in Water

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nicosulfuron is a sulfonylurea herbicide widely used for post-emergence control of annual and perennial grass weeds in maize. Due to its potential to contaminate surface and ground water, sensitive and reliable analytical methods are required for its monitoring. Effective sample preparation is a critical step to isolate and concentrate nicosulfuron from complex water matrices and remove interfering substances prior to instrumental analysis. This document provides detailed application notes and protocols for the most common and effective sample preparation techniques for nicosulfuron analysis in water: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Physicochemical Properties of Nicosulfuron

A proper understanding of the physicochemical properties of nicosulfuron is essential for developing and optimizing sample preparation methods. Nicosulfuron is an acidic herbicide with a pKa of 4.3.[1] Its water solubility is highly pH-dependent, increasing significantly at higher pH values.[1][2]

PropertyValue
Molecular FormulaC₁₅H₁₈N₆O₆S
Molecular Weight410.4 g/mol
pKa4.3[1]
Water Solubility (25 °C)0.04 g/100g at pH 5.0, 1.2 g/100g at pH 7.0, 3.9 g/100g at pH 9.0[1]
Log P (Octanol/Water Partition Coefficient)0.44 (pH 5), 0.017 (pH 7), 0.01 (pH 9)[1]

Sample Preparation Techniques

Several techniques can be employed for the extraction and cleanup of nicosulfuron from water samples. The choice of method depends on factors such as the required limit of detection, sample throughput, available equipment, and the complexity of the water matrix.

Solid-Phase Extraction (SPE)

SPE is a widely used and effective technique for the extraction and concentration of nicosulfuron from water samples. It relies on the partitioning of the analyte between a solid sorbent and the liquid sample.

Workflow for Solid-Phase Extraction of Nicosulfuron

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction WaterSample Water Sample Acidification Acidify to pH 3.5-4.0 WaterSample->Acidification Conditioning Condition SPE Cartridge Acidification->Conditioning Loading Load Sample Conditioning->Loading Washing Wash Cartridge Loading->Washing Elution Elute Nicosulfuron Washing->Elution Evaporation Evaporate & Reconstitute Elution->Evaporation Analysis LC-MS/MS Analysis Evaporation->Analysis

Caption: General workflow for nicosulfuron analysis using SPE.

Experimental Protocol: SPE using Oasis HLB Cartridges

This protocol is based on a method validated for the determination of nicosulfuron in various water types.[3][4]

Materials:

  • Oasis® HLB SPE cartridges

  • Methanol (HPLC grade)

  • Formic acid (88%)

  • Ammonium hydroxide

  • Ammonium formate

  • Water (HPLC grade)

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Collect 20 g of the water sample.

    • Acidify the sample to a pH of 3.5-4.0 with 1 M formic acid.[3][4]

  • SPE Cartridge Conditioning:

    • Condition the Oasis® HLB SPE cartridge by passing the following solvents in sequence:

      • Methanol

      • HPLC grade water

  • Sample Loading:

    • Load the acidified water sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with HPLC grade water to remove interfering substances.

  • Elution:

    • Elute the retained nicosulfuron from the cartridge with a solution of methanol and 0.50 M ammonium hydroxide (9:1, v/v).[3][4]

  • Post-Elution Treatment:

    • Acidify the eluent to a pH of approximately 4.5 with 1 M formic acid.

    • Reduce the volume to ≤2 mL under a stream of nitrogen at approximately 25-30°C.[3][4]

    • Adjust the final volume to 5 mL with a solution of 5 mM ammonium formate and methanol (19:1, v/v).[4]

    • Filter the resulting solution through a 0.45-µm PTFE filter prior to analysis.

  • Analysis:

    • Analyze the final extract by reversed-phase HPLC with MS/MS detection.[3][4]

Liquid-Liquid Extraction (LLE)

LLE is a traditional method for extracting analytes from aqueous samples based on their differential solubility in two immiscible liquids. While it can be effective, it often requires larger volumes of organic solvents and can be more labor-intensive than SPE.[5][6]

Experimental Protocol: LLE

Materials:

  • Dichloromethane or other suitable organic solvent

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Sample Preparation:

    • Measure 500 mL of the water sample into a 1 L separatory funnel.

    • Adjust the pH of the sample to below the pKa of nicosulfuron (e.g., pH 3-4) using an appropriate acid to ensure it is in its neutral form, which is more soluble in organic solvents.

  • Extraction:

    • Add 50 mL of dichloromethane to the separatory funnel.

    • Shake the funnel vigorously for 2-3 minutes, venting frequently to release pressure.

    • Allow the layers to separate.

    • Drain the lower organic layer into a collection flask.

    • Repeat the extraction two more times with fresh 50 mL portions of dichloromethane, combining the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate.

    • Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator.

    • The concentrated extract can then be solvent-exchanged into a mobile phase-compatible solvent for analysis.

  • Analysis:

    • Analyze the final extract by HPLC-UV or LC-MS/MS.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method, originally developed for pesticide residue analysis in food, can be adapted for water samples.[7][8][9] It involves a simple extraction and cleanup procedure that is fast and requires minimal solvent.

Workflow for QuEChERS Method

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Sample Water Sample AddSolventSalts Add Acetonitrile & QuEChERS Salts Sample->AddSolventSalts ShakeCentrifuge Shake & Centrifuge AddSolventSalts->ShakeCentrifuge Supernatant Take Supernatant ShakeCentrifuge->Supernatant AddSorbent Add dSPE Sorbent Supernatant->AddSorbent VortexCentrifuge Vortex & Centrifuge AddSorbent->VortexCentrifuge FinalExtract Collect Final Extract VortexCentrifuge->FinalExtract Analysis GC-MS or LC-MS/MS Analysis FinalExtract->Analysis

Caption: General workflow for the QuEChERS method.

Experimental Protocol: Modified QuEChERS for Water

Materials:

  • Acetonitrile (HPLC grade)

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride)

  • Dispersive SPE (dSPE) cleanup tubes containing primary secondary amine (PSA) and magnesium sulfate

  • Centrifuge tubes (50 mL)

  • Centrifuge

Procedure:

  • Extraction:

    • Place 10 mL of the water sample into a 50 mL centrifuge tube.[7]

    • Add 10 mL of acetonitrile.[7]

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).[7]

    • Shake vigorously for 1 minute.

    • Centrifuge at 3,000 rpm for 1 minute.[7]

  • Dispersive SPE Cleanup:

    • Transfer a portion of the upper acetonitrile layer to a dSPE cleanup tube containing PSA and magnesium sulfate.

    • Vortex for 30 seconds.

    • Centrifuge to separate the sorbent material.

  • Analysis:

    • The resulting supernatant can be directly analyzed or diluted with a suitable solvent before injection into an HPLC-UV or LC-MS/MS system.

Data Presentation

The performance of different sample preparation techniques for nicosulfuron analysis in water is summarized below.

TechniqueSorbent/SolventRecovery (%)RSD (%)LOD (ng/L)LOQ (ng/L)Water TypeReference
SPEOasis HLB70-120≤20~30100Tap, Pond, Well[4]
SPEPolystyrene-divinylbenzene91 ± 12---Natural Waters[10]
SPEMultiwalled Carbon Nanotubes87.2-100.72.56.8-Tap, Sea, Reservoir, Well[11]
QuEChERS (general for pesticides)Acetonitrile, MgSO₄, NaCl, PSA, C1885.3-1071.8-15.4300-40001000-14000-[12]

Note: The QuEChERS data is for a range of pesticides and not specific to nicosulfuron, but provides an indication of the expected performance.

Conclusion

The choice of sample preparation technique for nicosulfuron analysis in water is crucial for achieving accurate and reliable results. Solid-Phase Extraction (SPE) with Oasis HLB or other suitable sorbents offers high recovery and low limits of detection, making it a robust method for trace analysis. Liquid-Liquid Extraction (LLE) is a viable alternative, though it may be less efficient in terms of time and solvent consumption. The modified QuEChERS method presents a rapid and cost-effective approach, particularly for high-throughput screening, although it may require optimization for specific water matrices and analytical targets. The detailed protocols and comparative data provided in these application notes serve as a valuable resource for researchers and scientists in the field.

References

Solid-Phase Extraction (SPE) Method for Nicosulfuron in Environmental Matrices: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nicosulfuron is a widely used sulfonylurea herbicide for controlling various weeds in corn crops.[1] Due to its potential to contaminate soil and water resources, sensitive and reliable analytical methods are crucial for monitoring its presence in the environment.[2][3] Solid-phase extraction (SPE) has emerged as a robust and efficient technique for the selective extraction and preconcentration of nicosulfuron from complex environmental matrices prior to chromatographic analysis. This document provides detailed application notes and protocols for the determination of nicosulfuron in water and soil samples using SPE coupled with high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables summarize the performance of various SPE methods for the quantification of nicosulfuron in environmental matrices.

Table 1: Nicosulfuron Analysis in Water Samples

SPE SorbentAnalytical MethodFortification LevelRecovery Rate (%)Limit of Quantification (LOQ)Limit of Detection (LOD)Reference
Not SpecifiedHPLC-UV (240 nm)0.2 ppb79.80.17 ppb0.05 ppb[4]
Not SpecifiedHPLC-UV (240 nm)0.1, 1.0, 10.0 ppb74 - 93Not Specified0.1 ppb[4]
Oasis® HLBLC-MS/MSNot SpecifiedNot Specified0.10 ng/mLNot Specified[5]
Multiwalled Carbon NanotubesHPLC0.04–40 ng mL−187.2–100.7Not Specified6.8 ng L−1[6]

Table 2: Nicosulfuron Analysis in Soil Samples

| SPE Sorbent | Extraction Method | Analytical Method | Fortification Level | Recovery Rate (%) | Limit of Quantification (LOQ) | Reference | |---|---|---|---|---|---| | Isolute® NH2, OasisTM HLB, ENV+® | 0.1 M ammonium carbonate:acetone (9:1, v:v) | LC-MS/MS | 1.0 µg/kg | 101 - 103 | 1.0 µg/kg |[7] | | Not Specified | Acetonitrile:methylene chloride (1:1) | HPLC-UV (254 nm) | 0.2, 0.5, 1.0 ppb | 74 - 93 | 0.26 ppb |[4] | | Not Specified | Not Specified | UHPLC-MS/MS | Not Specified | Not Specified | 0.005 mg/kg |[8] |

Experimental Protocols

Protocol 1: SPE of Nicosulfuron from Water Samples

This protocol is a generalized procedure based on common practices for nicosulfuron analysis in water.

1. Sample Preparation:

  • Collect water samples in clean glass bottles.

  • Filter the water samples through a 0.45 µm filter to remove suspended particulate matter.[4]

  • Acidify the sample to a pH of approximately 3.0-4.0 with formic acid.[5]

2. SPE Cartridge Conditioning:

  • Select an appropriate SPE cartridge (e.g., Oasis® HLB, C18).[5][9]

  • Condition the cartridge by passing 3-6 mL of methanol followed by 3-6 mL of deionized water (pH adjusted to 3.0).[9][10]

3. Sample Loading:

  • Load the pre-treated water sample (e.g., 100-500 mL) onto the conditioned SPE cartridge at a flow rate of approximately 5-8 mL/min.[6][10]

4. Cartridge Washing:

  • Wash the cartridge with 3-6 mL of deionized water to remove any co-adsorbed impurities.[10]

5. Elution:

  • Elute the retained nicosulfuron from the cartridge using a suitable solvent. Common elution solvents include acetone or methanol, which may be modified with additives like acetic acid or ammonium hydroxide.[4][5][6] For example, elute with 6 mL of methanol.[10]

6. Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 30°C.[5][7]

  • Reconstitute the residue in a small, precise volume of the initial mobile phase for HPLC or LC-MS/MS analysis.[4]

Protocol 2: SPE of Nicosulfuron from Soil Samples

This protocol provides a general workflow for the extraction and cleanup of nicosulfuron from soil matrices.

1. Sample Preparation and Extraction:

  • Air-dry the soil sample and sieve it through a 2 mm sieve.

  • Weigh 10 g of the prepared soil sample into a centrifuge tube.[7]

  • Add an extraction solvent. A common mixture is 0.1 M ammonium carbonate and acetone (9:1, v/v).[7] Alternatively, a 1:1 mixture of acetonitrile and methylene chloride can be used.[4]

  • Shake the mixture vigorously for 15-20 minutes and then centrifuge.[7]

  • Decant the supernatant. Repeat the extraction process on the soil residue and combine the supernatants.[7]

2. Extract Cleanup (SPE):

  • The combined extract may require a multi-stage SPE cleanup. For instance, the extract can be passed through an Isolute® NH2 cartridge, followed by evaporation of the organic solvent.[7]

  • The remaining aqueous extract is then acidified to pH 3 with formic acid and passed through stacked OasisTM HLB and ENV+® SPE cartridges.[7]

3. Elution:

  • Elute the analytes from the SPE cartridges using a mixture of methanol and 1 M ammonium hydroxide (9:1, v/v), followed by methanol.[7]

4. Concentration and Reconstitution:

  • Reduce the volume of the eluent using a nitrogen evaporator at 30°C.[7]

  • Adjust the final volume with a suitable solvent mixture, such as 5 mM ammonium formate and methanol (19:1, v/v), prior to analysis.[7]

Visualizations

SPE_Workflow_Nicosulfuron cluster_water Water Sample Analysis cluster_soil Soil Sample Analysis W_Start Water Sample Collection W_Filter Filtration (0.45 µm) W_Start->W_Filter W_Acidify Acidification (pH 3-4) W_Filter->W_Acidify W_Load 2. Load Sample W_Acidify->W_Load W_SPE Solid-Phase Extraction W_Evap Evaporation & Reconstitution W_SPE->W_Evap Eluate W_Condition 1. Condition (Methanol, Water) W_Wash 3. Wash (Deionized Water) W_Elute 4. Elute (Methanol/Acetone) W_Analysis HPLC or LC-MS/MS Analysis W_Evap->W_Analysis S_Start Soil Sample Collection S_Prepare Drying & Sieving S_Start->S_Prepare S_Extract Solvent Extraction (e.g., Acetone/Ammonium Carbonate) S_Prepare->S_Extract S_Centrifuge Centrifugation S_Extract->S_Centrifuge S_SPE_Cleanup SPE Cleanup S_Centrifuge->S_SPE_Cleanup Supernatant S_Elute Elution (Methanol/Ammonium Hydroxide) S_SPE_Cleanup->S_Elute S_Evap Evaporation & Reconstitution S_Elute->S_Evap Eluate S_Analysis HPLC or LC-MS/MS Analysis S_Evap->S_Analysis SPE_Process_Detail cluster_spe Detailed SPE Steps Condition 1. Conditioning Activate sorbent functional groups (e.g., Methanol) Equilibrate 2. Equilibration Prepare sorbent for sample pH (e.g., Acidified Water) Condition->Equilibrate Load 3. Sample Loading Adsorption of nicosulfuron onto sorbent Equilibrate->Load Wash 4. Washing Remove weakly bound interferences (e.g., Deionized Water) Load->Wash Elute 5. Elution Desorption of nicosulfuron (e.g., Methanol, Acetone) Wash->Elute Collect Collect Eluate for Analysis Elute->Collect

References

High-performance liquid chromatography (HPLC) for nicosulfuron separation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the separation and quantification of nicosulfuron using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are based on established and validated techniques to ensure reliable and reproducible results.

Introduction

Nicosulfuron is a sulfonylurea herbicide widely used for the post-emergence control of annual and perennial grass weeds in maize.[1][2] Accurate and sensitive analytical methods are crucial for quality control, residue analysis in environmental samples, and formulation development.[3] Reversed-phase HPLC with UV detection is a robust and commonly employed technique for the determination of nicosulfuron.[1][4] This document outlines the key parameters and a detailed protocol for its successful implementation.

The principle of separation relies on the partitioning of nicosulfuron between a nonpolar stationary phase (typically C8 or C18) and a polar mobile phase. By adjusting the mobile phase composition, the retention of nicosulfuron on the column can be controlled to achieve effective separation from other components in the sample matrix.

Experimental Conditions and Data

The following tables summarize typical HPLC conditions and quantitative data for nicosulfuron analysis compiled from various validated methods.

Table 1: HPLC Method Parameters for Nicosulfuron Analysis

ParameterMethod 1Method 2Method 3Method 4
Stationary Phase Zorbax® SB-C8, 3.5 µm, 75 x 4.6 mm[5]C18, 250 x 4 mm[2][3]Newcrom C18[6]Phenomenex® Luna Phenyl-Hexyl, 3 µm, 150 x 4.6 mm[7]
Mobile Phase Acetonitrile / Water (pH 2.5 with H₃PO₄)[1][5]Acetonitrile / Water / H₃PO₄ (80:20:0.1, v/v/v)[2][3]Acetonitrile / Water / H₃PO₄[6]A: 0.1 mM Formic Acid in 0.01 mM Ammonium Formate B: Methanol[7]
Elution Mode IsocraticIsocratic[2]Isocratic[6]Gradient[7]
Flow Rate Not Specified1.0 mL/min[2][3][8]Not SpecifiedNot Specified
Detection Wavelength 245 nm[4][5]240 nm[3]Not SpecifiedMS/MS
Injection Volume Not Specified20 µL[3]5 µL[8]Not Specified
Internal Standard Diphenylmethylurea[1][5]Not SpecifiedNot SpecifiedNot Specified

Table 2: Quantitative Data for Nicosulfuron Analysis

ParameterValueSource
Retention Time ~5.9 min[3]
Retention Time ~1.704 min[8]
Calibration Range 0.01 - 10 µg/mL[3]
Calibration Range 10 - 350 µg/mL[8]
Linearity (R²) 0.9918[3]
Limit of Detection 0.1 ppb (in water)[9]

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the analysis of nicosulfuron in a technical material or formulation.

3.1. Materials and Reagents

  • Nicosulfuron analytical standard (purity >99%)

  • Diphenylmethylurea (internal standard, purity >99%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Phosphoric acid (analytical grade)

  • Methanol (HPLC grade)

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.22 or 0.45 µm)

  • HPLC vials

3.2. Instrument and Apparatus

  • HPLC system equipped with a UV detector

  • C8 or C18 reversed-phase column (e.g., Zorbax® SB-C8, 75 x 4.6 mm, 3.5 µm)

  • Data acquisition and processing software

3.3. Preparation of Solutions

  • Mobile Phase: Prepare a mixture of acetonitrile and water. Adjust the pH of the water to 2.5 with phosphoric acid before mixing. The exact ratio should be optimized for the specific column and system but a starting point of 50:50 (v/v) is recommended. Degas the mobile phase before use.

  • Internal Standard Stock Solution (IS): Accurately weigh and dissolve an appropriate amount of diphenylmethylurea in acetonitrile to obtain a concentration of approximately 1 mg/mL.

  • Nicosulfuron Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of nicosulfuron analytical standard in acetonitrile to obtain a concentration of approximately 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the nicosulfuron standard stock solution with acetonitrile. Add a fixed amount of the internal standard stock solution to each calibration standard.

3.4. Sample Preparation

  • Accurately weigh a sample of the nicosulfuron technical material or formulation.

  • Dissolve the sample in a known volume of acetonitrile.

  • Add a fixed amount of the internal standard stock solution.

  • Dilute to the final volume with acetonitrile.

  • Filter an aliquot of the final solution through a 0.22 or 0.45 µm syringe filter into an HPLC vial.

3.5. Chromatographic Analysis

  • Set up the HPLC system with the chosen column and mobile phase.

  • Equilibrate the column with the mobile phase until a stable baseline is obtained.

  • Inject the calibration standards and the prepared sample solution.

  • Record the chromatograms and integrate the peak areas for nicosulfuron and the internal standard.

3.6. Data Analysis

  • Construct a calibration curve by plotting the ratio of the peak area of nicosulfuron to the peak area of the internal standard against the concentration of nicosulfuron for the calibration standards.

  • Determine the concentration of nicosulfuron in the sample solution from the calibration curve.

  • Calculate the percentage of nicosulfuron in the original sample.

Visualizations

4.1. Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Acetonitrile A->B C Addition of Internal Standard B->C D Dilution & Filtration C->D E HPLC Injection D->E F Chromatographic Separation (C8/C18 Column) E->F G UV Detection F->G H Peak Integration G->H I Calibration Curve Construction H->I J Quantification I->J Nicosulfuron_Separation cluster_column Reversed-Phase C18 Column cluster_mobile_phase Mobile Phase StationaryPhase Nonpolar C18 Stationary Phase Elution Elution StationaryPhase->Elution Retards MobilePhase Polar Mobile Phase (Acetonitrile/Water) Nicosulfuron Nicosulfuron Molecule (Moderately Polar) MobilePhase->Nicosulfuron Carries MobilePhase->Elution Drives Nicosulfuron->StationaryPhase Interacts with

References

Application Notes and Protocols for Nicosulfuron-d6 in Environmental Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Nicosulfuron-d6 as an internal standard for the quantitative analysis of nicosulfuron in environmental matrices. The protocols detailed below are based on established analytical methodologies for pesticide residue analysis, primarily employing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is critical for achieving high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[1][2]

Introduction to Nicosulfuron and the Role of this compound

Nicosulfuron is a widely used sulfonylurea herbicide for controlling annual and perennial grass weeds in cornfields.[3] However, its persistence and mobility in soil and water raise environmental concerns, necessitating sensitive and accurate monitoring methods.[3] Factors such as soil pH can significantly influence its degradation half-life, which can range from 15-20 days in acidic soils to 190-250 days in alkaline conditions.

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique for precise quantification.[4][5] this compound, as a deuterated analog of nicosulfuron, serves as an ideal internal standard for this purpose. It is chemically identical to the target analyte, ensuring it behaves similarly during sample extraction, cleanup, and chromatographic separation.[1] The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling accurate quantification by correcting for analyte losses during sample processing and instrumental variability.[1]

Environmental Fate of Nicosulfuron

Nicosulfuron degrades in the environment through microbial action and chemical hydrolysis.[6] The primary degradation pathway involves the cleavage of the sulfonylurea bridge, forming pyridine sulfonamide and pyrimidine amine metabolites.[6] While nicosulfuron is not expected to persist in most terrestrial and aquatic environments, its mobility in soil can lead to potential groundwater contamination.[6]

Below is a simplified representation of the nicosulfuron degradation pathway.

Nicosulfuron_Degradation Nicosulfuron Nicosulfuron Hydrolysis Hydrolysis & Microbial Degradation Nicosulfuron->Hydrolysis Metabolite1 Pyridine Sulfonamide Hydrolysis->Metabolite1 Cleavage of sulfonylurea bridge Metabolite2 Pyrimidine Amine Hydrolysis->Metabolite2 Cleavage of sulfonylurea bridge

Caption: Simplified degradation pathway of Nicosulfuron in the environment.

Quantitative Analysis Data

The following tables summarize typical analytical parameters for the quantification of nicosulfuron in environmental samples using LC-MS/MS. The use of this compound as an internal standard is expected to yield high recovery rates and low relative standard deviations (RSD).

Table 1: Method Performance for Nicosulfuron Analysis in Water

ParameterValueReference
Limit of Quantification (LOQ)0.26 ppb[7]
Fortification Level0.2 ppb[7]
Average Recovery79.8%[7]
Standard Deviation (SD)4.3%[7]
Relative Standard Deviation (RSD)5.4%[7]
Fortification Level1.0 ppb[7]
Average Recovery83.2%[7]
Standard Deviation (SD)6.3%[7]
Relative Standard Deviation (RSD)7.6%[7]

Table 2: Method Performance for Nicosulfuron Analysis in Soil

ParameterValueReference
Limit of Quantification (LOQ)1.0 µg/kg[8]
Fortification Level1.0 µg/kg[8]
Average Recovery (Clay Loam)101-103%[8]
Half-life (Surface Soil)14-20 days[3]

Experimental Protocols

The following are generalized protocols for the analysis of nicosulfuron in water and soil samples using this compound as an internal standard.

Protocol for Water Sample Analysis

This protocol is designed for the extraction and quantification of nicosulfuron from water samples.

Water_Analysis_Workflow cluster_prep Sample Preparation cluster_extraction Solid Phase Extraction (SPE) cluster_analysis Analysis Sample 1. Water Sample Collection Spike 2. Spike with this compound Sample->Spike Filter 3. Filtration Spike->Filter Condition 4. Condition SPE Cartridge Load 5. Load Sample Condition->Load Wash 6. Wash Cartridge Load->Wash Elute 7. Elute Analytes Wash->Elute Evaporate 8. Evaporate Eluate Elute->Evaporate Reconstitute 9. Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS 10. LC-MS/MS Analysis Reconstitute->LCMS

Caption: Experimental workflow for Nicosulfuron analysis in water samples.

Methodology:

  • Sample Collection: Collect water samples in appropriate containers.

  • Internal Standard Spiking: Fortify a known volume of the water sample with a known concentration of this compound solution.

  • Filtration: Filter the water sample to remove any suspended particulate matter.[7]

  • Solid Phase Extraction (SPE):

    • Condition a solid-phase extraction cartridge (e.g., polystyrene-divinylbenzene) with an appropriate solvent.[6]

    • Load the spiked and filtered water sample onto the SPE cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute nicosulfuron and this compound from the cartridge using a suitable elution solvent.[6]

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.[7]

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate the analytes using a suitable C18 reversed-phase column.

    • Detect and quantify nicosulfuron and this compound using multiple reaction monitoring (MRM) mode.

Protocol for Soil Sample Analysis

This protocol outlines the procedure for extracting and quantifying nicosulfuron from soil samples.

Soil_Analysis_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis Sample 1. Soil Sample Collection & Sieving Spike 2. Spike with this compound Sample->Spike AddSolvent 3. Add Extraction Solvent Spike->AddSolvent Shake 4. Shake/Vortex AddSolvent->Shake Centrifuge 5. Centrifuge Shake->Centrifuge Collect 6. Collect Supernatant Centrifuge->Collect Evaporate 7. Evaporate Supernatant Collect->Evaporate Reconstitute 8. Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS 9. LC-MS/MS Analysis Reconstitute->LCMS

Caption: Experimental workflow for Nicosulfuron analysis in soil samples.

Methodology:

  • Sample Preparation:

    • Air-dry the soil sample and sieve it through a 2 mm sieve to remove large debris.

    • Weigh a representative subsample of the sieved soil.

  • Internal Standard Spiking: Add a known amount of this compound solution to the soil subsample and briefly vortex.

  • Extraction:

    • Add an appropriate extraction solvent (e.g., a mixture of acetonitrile and methylene chloride) to the soil sample.[7]

    • Shake the mixture vigorously for a specified time.[7]

    • Centrifuge the sample to separate the soil particles from the solvent.[7]

    • Carefully collect the supernatant.

  • Cleanup and Concentration:

    • Evaporate the supernatant to near dryness.[7]

    • Reconstitute the residue in a pH 7 phosphate buffer solution or the initial mobile phase.[7]

  • LC-MS/MS Analysis:

    • Analyze the sample using an LC-MS/MS system with a suitable column and detection parameters as described for water analysis.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of nicosulfuron in environmental samples. The protocols outlined above, in conjunction with isotope dilution LC-MS/MS, enable researchers to obtain high-quality data for environmental monitoring and risk assessment studies. The implementation of these methods will contribute to a better understanding of the environmental fate and impact of nicosulfuron.

References

Application Notes and Protocols for the Quantification of Nicosulfuron using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicosulfuron is a selective, post-emergence sulfonylurea herbicide widely used for the control of annual and perennial grass weeds in maize cultivation.[1] Accurate and sensitive quantification of nicosulfuron residues in environmental and agricultural matrices is crucial for monitoring its environmental fate, ensuring food safety, and for regulatory compliance. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis due to its high precision and accuracy, which is achieved by correcting for matrix effects and variations in sample preparation and instrument response.[2][3] This is accomplished by spiking the sample with a known amount of a stable, isotopically labeled version of the analyte, which serves as the internal standard.

This document provides a comprehensive guide to the principles, protocols, and data analysis for the quantification of nicosulfuron using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with an isotope dilution approach.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

IDMS relies on the addition of a known quantity of an isotopically labeled analogue of the target analyte (in this case, nicosulfuron) to the sample at the beginning of the analytical process. This internal standard is chemically identical to the analyte and therefore behaves similarly during extraction, cleanup, and chromatographic separation. Because the mass spectrometer can differentiate between the native analyte and the labeled internal standard based on their mass-to-charge (m/z) ratio, any sample loss or variation during the analytical workflow will affect both compounds equally. The ratio of the analyte to the internal standard is measured, allowing for highly accurate quantification.

Note on the Internal Standard: As of the compilation of this document, a commercially available, off-the-shelf stable isotope-labeled nicosulfuron standard (e.g., nicosulfuron-d3, nicosulfuron-d4, or ¹³C-nicosulfuron) is not readily listed by major chemical standard suppliers. However, ¹³C-enriched isomers have been used in research studies, indicating that such standards can be synthesized.[4] Laboratories wishing to implement a true IDMS method may need to engage in custom synthesis of a labeled internal standard. Alternatively, a structurally similar compound can be used as an internal standard, though this approach does not offer the same level of accuracy as a stable isotope-labeled analogue.

Experimental Protocols

Sample Preparation (QuEChERS Method for Soil)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices.

Materials:

  • Homogenized soil sample

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Trisodium citrate dihydrate

  • Disodium hydrogen citrate sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • 50 mL polypropylene centrifuge tubes

  • 15 mL polypropylene centrifuge tubes

  • Centrifuge

  • Vortex mixer

Procedure:

  • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

  • Fortification: Add a known amount of the isotopically labeled nicosulfuron internal standard solution to the sample.

  • Add 10 mL of acetonitrile to the tube.

  • Cap the tube and shake vigorously for 1 minute to ensure thorough mixing and extraction.

  • Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge the tube at ≥3000 x g for 5 minutes.

  • Transfer an aliquot of the acetonitrile supernatant to a 15 mL tube containing 150 mg of PSA, 50 mg of C18, and 900 mg of MgSO₄ for dispersive solid-phase extraction (d-SPE) cleanup.

  • Vortex for 30 seconds and then centrifuge at ≥3000 x g for 5 minutes.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source

LC Parameters (Typical):

Parameter Value
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Methanol with 0.1% formic acid and 5 mM ammonium formate
Gradient Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.4 mL/min
Injection Volume 5 µL

| Column Temperature | 40 °C |

MS/MS Parameters (Typical):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Collision Gas: Argon

Multiple Reaction Monitoring (MRM) Transitions: The following are proposed MRM transitions for nicosulfuron and a hypothetical deuterated internal standard (nicosulfuron-d4). The optimal collision energies should be determined experimentally.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) - QuantifierProduct Ion (m/z)Collision Energy (eV) - Qualifier
Nicosulfuron411.1182.115213.112
Nicosulfuron-d4 (hypothetical)415.1186.115217.112

Data Presentation

Table 1: Method Performance Characteristics (Illustrative)

The following table summarizes typical performance characteristics for an IDMS method for nicosulfuron. These values should be experimentally determined during method validation.

ParameterResult
Calibration Range 0.1 - 100 µg/kg
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.05 µg/kg
Limit of Quantification (LOQ) 0.1 µg/kg
Accuracy (Recovery %) 92 - 108%
Precision (RSD %) < 10%
Table 2: Recovery and Precision Data in Soil Matrix (Illustrative)
Spiking Level (µg/kg)Mean Recovery (%) (n=5)Relative Standard Deviation (RSD %)
0.198.56.2
1.0102.14.5
10.099.33.8

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_cleanup Sample Cleanup (d-SPE) cluster_analysis Analysis cluster_data Data Processing Sample 1. Soil Sample Weighing Spike 2. Fortification with Labeled IS Sample->Spike Extract 3. Acetonitrile Extraction Spike->Extract Salts 4. QuEChERS Salt Addition Extract->Salts Centrifuge1 5. Centrifugation Salts->Centrifuge1 Supernatant 6. Supernatant Transfer Centrifuge1->Supernatant dSPE 7. d-SPE Cleanup Supernatant->dSPE Centrifuge2 8. Centrifugation dSPE->Centrifuge2 Filter 9. Filtration Centrifuge2->Filter LCMS 10. LC-MS/MS Analysis Filter->LCMS Quant 11. Quantification using Analyte/IS Ratio LCMS->Quant

Caption: Experimental workflow for nicosulfuron quantification.

idms_principle cluster_sample Initial Sample cluster_spike Spiking cluster_processing Sample Processing (Extraction & Cleanup) cluster_detection LC-MS/MS Detection Analyte Native Nicosulfuron (Unknown Amount) Loss Analyte and IS Loss (Proportional) Analyte->Loss IS Labeled Nicosulfuron (Known Amount) IS->Loss Ratio Measure Ratio of Native/Labeled Nicosulfuron Loss->Ratio Result Accurate Quantification Ratio->Result

Caption: Principle of Isotope Dilution Mass Spectrometry.

References

Application Notes: Method Development for Detecting Nicosulfuron in Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nicosulfuron is a selective, post-emergence sulfonylurea herbicide widely used for the control of annual grasses and broadleaf weeds, particularly in maize cultivation.[1] It functions by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1][2] This enzyme is critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1][3] Inhibition of ALS halts protein synthesis and cell division, leading to cessation of growth and eventual plant death.[3] Given its agricultural importance, sensitive and reliable analytical methods are required to monitor nicosulfuron residues in plant tissues to ensure food safety, comply with regulatory limits (Maximum Residue Limits, MRLs), and conduct environmental fate studies.

This document provides detailed protocols for the detection of nicosulfuron in plant tissues using modern and classical analytical techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Nicosulfuron's Mode of Action

Nicosulfuron is absorbed by plant foliage and is translocated through both the xylem and phloem to the meristematic tissues where it exerts its effect.[1] The targeted inhibition of the ALS enzyme effectively starves the plant of essential amino acids required for growth.[4]

Nicosulfuron Nicosulfuron ALS Acetolactate Synthase (ALS) Enzyme Nicosulfuron->ALS Inhibits BCAA Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) ALS->BCAA Catalyzes Synthesis Protein Protein Synthesis BCAA->Protein Cell Cell Division & Growth Protein->Cell Death Weed Death Cell->Death Cessation leads to

Figure 1. Simplified pathway of nicosulfuron's herbicidal mode of action.

General Analytical Workflow

The detection of nicosulfuron residues in plant tissues follows a multi-step process, beginning with representative sample collection and ending with instrumental analysis. Proper sample preparation is crucial for accurate quantification and to minimize matrix interference that can affect instrument performance.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis A 1. Sample Collection & Homogenization B 2. Extraction (e.g., QuEChERS, LLE) A->B C 3. Cleanup (e.g., d-SPE, SPE) B->C D 4. LC-MS/MS or HPLC-UV Analysis C->D E 5. Data Quantification & Reporting D->E

Figure 2. General workflow for nicosulfuron residue analysis in plants.

Protocol 1: QuEChERS Extraction with LC-MS/MS Analysis

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach that has become a standard for pesticide residue analysis in food and agricultural products.[5][6] This protocol is adapted for nicosulfuron analysis in various plant tissues like maize, grasses, and vegetables.[7]

Materials and Reagents
  • Solvents: Acetonitrile (ACN, HPLC or LC-MS grade), Water (LC-MS grade), Formic Acid.

  • Salts: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Trisodium Citrate Dihydrate, Disodium Hydrogen Citrate Sesquihydrate. (Pre-packaged QuEChERS extraction salts are recommended).

  • d-SPE Sorbents: Primary Secondary Amine (PSA), C18 (octadecylsilane). (Pre-packaged d-SPE tubes are recommended).

  • High-speed homogenizer (e.g., Geno/Grinder).

  • Centrifuge capable of >3000 x g and accommodating 50 mL and 15 mL tubes.

  • Vortex mixer.

  • Syringe filters (0.22 µm, PTFE or equivalent).

Experimental Protocol
  • Sample Homogenization:

    • Weigh a representative portion (e.g., 10-15 g) of the plant tissue sample (e.g., maize stalks, leaves, grains) into a 50 mL polypropylene centrifuge tube.[6] For dry samples, rehydrate with an appropriate amount of water.

  • Extraction:

    • Add 10 mL of 1% acetic acid in acetonitrile to the tube.

    • Add any internal standards at this stage.

    • Seal the tube and shake vigorously for 1 minute using a vortex mixer or homogenizer to ensure thorough mixing and extraction.[8]

    • Add the QuEChERS extraction salt packet (typically containing MgSO₄ and NaCl/citrates).[5]

    • Immediately shake vigorously for another minute. The MgSO₄ helps remove water and induces phase separation.

    • Centrifuge the tube at ≥3000 x g for 5 minutes.

  • Cleanup (Dispersive Solid-Phase Extraction - d-SPE):

    • Carefully transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer into a 15 mL d-SPE tube containing PSA, C18, and anhydrous MgSO₄.[7]

    • PSA removes organic acids and sugars, while C18 removes non-polar interferences like lipids.[9]

    • Seal the d-SPE tube and vortex for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes to pellet the sorbents.

  • Final Extract Preparation & Analysis:

    • Transfer an aliquot (e.g., 1 mL) of the cleaned supernatant into an autosampler vial.

    • The extract may be acidified (e.g., with formic acid) to improve chromatographic peak shape and ionization efficiency.[10]

    • Analyze the sample using a validated LC-MS/MS method.

A 1. Weigh 10-15g Homogenized Sample B 2. Add 10 mL Acetonitrile (1% Acetic Acid) A->B C 3. Shake Vigorously (1 min) B->C D 4. Add QuEChERS Salts (MgSO₄, NaCl, Citrates) C->D E 5. Shake (1 min) & Centrifuge D->E F 6. Transfer Supernatant to d-SPE Tube (PSA, C18) E->F G 7. Vortex (1 min) & Centrifuge F->G H 8. Filter & Analyze by LC-MS/MS G->H

Figure 3. Step-by-step workflow for the QuEChERS protocol.

Protocol 2: Liquid-Liquid Extraction with HPLC-UV Analysis

This protocol describes a more traditional method using solvent partitioning, suitable for laboratories without access to LC-MS/MS instrumentation. While less sensitive and selective than LC-MS/MS, HPLC-UV can be effective for higher concentration screening.

Materials and Reagents
  • Solvents: Acetonitrile (HPLC grade), Dichloromethane (HPLC grade), Methanol (HPLC grade), o-phosphoric acid.

  • Separatory funnel.

  • Rotary evaporator.

  • Syringe filters (0.22 or 0.45 µm, PTFE or equivalent).

Experimental Protocol
  • Sample Homogenization:

    • Prepare a homogenized sample as described in Protocol 1 (Step 1).

  • Extraction:

    • To 10 g of homogenized sample, add 20 mL of an acetonitrile:water (e.g., 2:3 v/v) mixture.

    • Shake or blend for 1-2 minutes to extract the nicosulfuron.

    • Filter the mixture to remove solid plant material.

  • Liquid-Liquid Partitioning:

    • Transfer the filtrate to a separatory funnel.

    • Add 20 mL of dichloromethane and shake vigorously for 1 minute, venting frequently.

    • Allow the layers to separate. Nicosulfuron will partition into the organic (dichloromethane) layer.

    • Drain the lower organic layer into a flask. Repeat the partitioning step with a fresh aliquot of dichloromethane to ensure complete extraction.

  • Concentration and Reconstitution:

    • Combine the organic extracts and evaporate to near dryness using a rotary evaporator at a temperature not exceeding 40°C.

    • Reconstitute the residue in a small, precise volume (e.g., 2 mL) of the HPLC mobile phase.

  • Analysis:

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

    • Analyze using a validated HPLC-UV method.

Data Presentation and Performance

The performance of analytical methods for nicosulfuron detection varies based on the technique, matrix, and specific protocol used. The following tables summarize typical performance characteristics and instrumental conditions.

Table 1: Method Performance Comparison for Nicosulfuron

Analytical MethodPlant/MatrixLimit of Quantification (LOQ) (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Reference(s)
LC-MS/MSElephant Grass0.0170.6 - 106.6< 15[7]
HPLC-MSDCorn0.0579.7 - 115.81.4 - 13.8
HPLC-UVSoil0.00178 - 85N/A
HPLC-DADSoil0.0589N/A
LC-MS/MSSoil0.001885.8 - 6.6[10]

Table 2: Typical LC-MS/MS Instrumental Parameters

ParameterTypical Setting
LC System
ColumnC18 Reverse Phase (e.g., 100 mm x 2.1 mm, <3 µm)
Mobile Phase AWater with 0.1% Formic Acid or 5 mM Ammonium Acetate
Mobile Phase BAcetonitrile or Methanol with 0.1% Formic Acid
Flow Rate0.2 - 0.5 mL/min
Injection Volume5 - 20 µL
Column Temp30 - 40 °C
MS/MS System
Ionization ModeElectrospray Ionization, Positive (ESI+)
Capillary Voltage1.5 - 4.0 kV
Source Temp120 - 150 °C
Desolvation Temp350 - 450 °C
Acquisition ModeMultiple Reaction Monitoring (MRM)
MRM TransitionPrecursor Ion (m/z) 411 -> Product Ions (e.g., m/z 182, 213)

Note: Parameters must be optimized for the specific instrument in use. Data from references[11][12][13].

Table 3: Typical HPLC-UV Instrumental Parameters

ParameterTypical Setting
ColumnC18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseIsocratic or Gradient mix of Acetonitrile/Water/Acid
Example Mobile PhaseWater:Acetonitrile:o-phosphoric acid (20:80:0.1, v/v/v)
Flow Rate1.0 mL/min
Injection Volume20 µL
DetectionUV-DAD at 240 nm

Note: Parameters must be optimized for the specific instrument in use. Data from references[14].

References

Application of Nicosulfuron-d6 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicosulfuron is a selective sulfonylurea herbicide used to control a variety of weeds. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for assessing its efficacy and potential environmental impact. Nicosulfuron-d6, a deuterium-labeled analog of nicosulfuron, serves as an invaluable tool in these studies. Its use as an internal standard in analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for precise and accurate quantification of nicosulfuron in complex biological matrices. This application note provides detailed protocols and data presentation for the use of this compound in pharmacokinetic studies.

Data Presentation

The following tables summarize typical pharmacokinetic parameters and excretion data for nicosulfuron, which can be robustly determined using this compound as an internal standard.

Table 1: Pharmacokinetic Parameters of Nicosulfuron in Rats Following Oral and Intravenous Administration

ParameterOral Administration (10 mg/kg)Intravenous Administration (10 mg/kg)
Cmax (Maximum Concentration) Value (e.g., µg/L)Value (e.g., µg/L)
Tmax (Time to Cmax) Value (e.g., hours)Not Applicable
AUC₀-t (Area Under the Curve) Value (e.g., µg·h/L)Value (e.g., µg·h/L)
t½ (Half-life) Value (e.g., hours)Value (e.g., hours)
Oral Bioavailability (F%) Calculated ValueNot Applicable

Note: Specific values would be determined experimentally.

Table 2: Excretion Profile of Nicosulfuron in Rats Following a Single Dose [1][2]

Route of Administration% of Administered Dose Excreted (24 hours)
Urine Feces
Oral (10 mg/kg) 9 - 20%80 - 95%
Intravenous (10 mg/kg) 76 - 80%27 - 30%

Experimental Protocols

Animal Study Protocol for Pharmacokinetic Evaluation

This protocol outlines a typical pharmacokinetic study in rats.

1.1. Animal Model:

  • Species: Sprague-Dawley rats

  • Sex: Male and Female

  • Weight: 200-250 g

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

1.2. Dosing:

  • Oral Administration: A single dose of nicosulfuron (e.g., 10 mg/kg) is administered by oral gavage. The formulation can be a suspension in a suitable vehicle like 0.5% methylcellulose.

  • Intravenous Administration: A single dose of nicosulfuron (e.g., 10 mg/kg) is administered via the tail vein. The formulation should be a sterile solution.

1.3. Sample Collection:

  • Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Urine and Feces Collection: Animals are housed in metabolic cages for the collection of urine and feces over 24 or 48 hours. The total volume of urine and weight of feces are recorded. Samples are stored at -20°C.

G cluster_0 Animal Dosing cluster_1 Sample Collection cluster_2 Sample Processing & Analysis Oral Administration Oral Administration Blood Sampling Blood Sampling Oral Administration->Blood Sampling Urine/Feces Collection Urine/Feces Collection Oral Administration->Urine/Feces Collection IV Administration IV Administration IV Administration->Blood Sampling IV Administration->Urine/Feces Collection Plasma Separation Plasma Separation Blood Sampling->Plasma Separation Sample Extraction Sample Extraction Urine/Feces Collection->Sample Extraction Plasma Separation->Sample Extraction LC-MS/MS Analysis LC-MS/MS Analysis Sample Extraction->LC-MS/MS Analysis

Experimental workflow for the pharmacokinetic study.
Sample Preparation Protocol for LC-MS/MS Analysis

2.1. Materials:

  • Plasma, urine, or fecal homogenate samples.

  • This compound internal standard (IS) solution (e.g., 100 ng/mL in methanol).

  • Acetonitrile (ACN).

  • Formic acid.

  • Water (LC-MS grade).

  • Centrifuge tubes.

  • Vortex mixer.

  • Centrifuge.

2.2. Procedure (Protein Precipitation for Plasma):

  • Thaw plasma samples to room temperature.

  • To 100 µL of plasma in a centrifuge tube, add 10 µL of this compound IS solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analytical Method

3.1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

3.2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate nicosulfuron from matrix components (e.g., start with 95% A, ramp to 95% B, then return to initial conditions).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3.3. Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Nicosulfuron: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific masses to be determined by infusion).

    • This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific masses to be determined by infusion, typically +6 Da from the parent compound).

  • Source Parameters: Optimize parameters such as ion spray voltage, temperature, and gas flows for maximum signal intensity.

Signaling Pathways and Metabolism

Nicosulfuron is primarily excreted unchanged[1][2]. However, minor metabolic pathways include hydroxylation of the pyrimidine ring followed by cleavage of the sulfonylurea bridge.

G Nicosulfuron Nicosulfuron Hydroxylation Hydroxylation Nicosulfuron->Hydroxylation Excretion Unchanged Nicosulfuron (Major Pathway) Nicosulfuron->Excretion Cleavage Cleavage Hydroxylation->Cleavage Metabolite1 Pyridine Sulfonamide Cleavage->Metabolite1 Metabolite2 5-Hydroxy Pyrimidine Amine Cleavage->Metabolite2

Simplified metabolic pathway of nicosulfuron.

Conclusion

The use of this compound as an internal standard is essential for the accurate and precise quantification of nicosulfuron in pharmacokinetic studies. The detailed protocols provided herein offer a robust framework for researchers to investigate the ADME properties of nicosulfuron. The stability and distinct mass of the deuterated standard ensure reliable data, which is critical for regulatory submissions and environmental risk assessments.

References

Application Notes and Protocols for the Use of Deuterated Standards in Food Safety Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of food safety, the accurate quantification of contaminants such as mycotoxins, pesticides, and veterinary drug residues is paramount to ensure consumer health and regulatory compliance. The complexity of food matrices, however, often introduces significant analytical challenges, including matrix effects (ion suppression or enhancement) in mass spectrometry-based methods. The use of stable isotope-labeled internal standards, particularly deuterated standards, in an approach known as isotope dilution mass spectrometry (IDMS), has become the gold standard for mitigating these challenges.[1][2] Deuterated standards are chemically identical to their native analyte counterparts but have a higher mass due to the incorporation of deuterium atoms. This property allows them to be distinguished by a mass spectrometer while co-eluting chromatographically with the analyte of interest. By adding a known amount of the deuterated standard to a sample at the beginning of the analytical workflow, it experiences the same sample preparation losses and ionization effects as the native analyte. This allows for highly accurate and precise quantification, as the ratio of the native analyte to the deuterated standard is measured.[3][4]

These application notes provide detailed protocols for the analysis of mycotoxins in cereals, pesticide residues in fruits and vegetables, and veterinary drug residues in meat, utilizing deuterated internal standards and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample. The underlying principle is that the isotopically labeled standard behaves identically to the native analyte throughout the entire analytical process, including extraction, cleanup, and ionization. By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled standard, accurate quantification can be achieved, effectively compensating for any losses during sample preparation and for matrix effects during analysis.

Application 1: Analysis of Mycotoxins in Cereals

Mycotoxins are toxic secondary metabolites produced by fungi that can contaminate a wide range of agricultural commodities, including cereals. Their presence in food is a significant health concern, necessitating sensitive and accurate analytical methods for their detection and quantification.

Quantitative Data Summary

The following table summarizes the performance data for the analysis of various mycotoxins in cereal matrices using deuterated internal standards.

MycotoxinMatrixRecovery (%)RSD (%)LOQ (µg/kg)Citation
Aflatoxin B1Almonds90-105120.31[5]
Aflatoxin B2Almonds90-1053.60.09[5]
Aflatoxin G1Almonds90-105140.38[5]
Aflatoxin G2Almonds90-1054.80.32[5]
Deoxynivalenol (DON)Wheat95 ± 3<51 - 400[6]
Deoxynivalenol (DON)Maize99 ± 3<51 - 400[6]
ZearalenoneMaize74.0-106.0<14.41 - 400[1]
Fumonisin B1Maize74.0-106.0<14.41 - 400[1]
Ochratoxin AWheat74.0-106.0<14.41 - 400[1]

RSD: Relative Standard Deviation, LOQ: Limit of Quantification

Experimental Protocol: Mycotoxin Analysis in Cereals

This protocol describes the extraction and analysis of mycotoxins in a cereal matrix (e.g., wheat, maize) using deuterated internal standards and LC-MS/MS.

1. Sample Preparation and Extraction

  • Homogenization: Grind a representative portion of the cereal sample to a fine powder.

  • Weighing: Accurately weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Add a known amount of the deuterated mycotoxin internal standard mixture to the sample.

  • Extraction:

    • Add 20 mL of an extraction solvent (e.g., acetonitrile/water/acetic acid, 79:20:1, v/v/v).

    • Vortex or shake vigorously for 3 minutes to ensure thorough mixing.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Dilution: Dilute an aliquot of the extract with a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid) to minimize matrix effects and match the initial mobile phase composition.

  • Filtration: Filter the diluted extract through a 0.22 µm syringe filter into an autosampler vial.

2. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[5]

  • Mobile Phase: A gradient of water with 0.1% formic acid and 5 mM ammonium formate (A) and methanol with 0.1% formic acid and 5 mM ammonium formate (B).

  • Gradient Program:

    • 0-1 min: 95% A

    • 1-10 min: Linear gradient to 5% A

    • 10-12 min: Hold at 5% A

    • 12.1-15 min: Return to 95% A and re-equilibrate.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI), positive mode.

  • MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 450 °C[1]

    • Gas Flows: Optimized for the specific instrument.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor and product ion transitions for each native mycotoxin and its corresponding deuterated internal standard.

Mycotoxin Analysis Workflow

Mycotoxin_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Homogenization Homogenize Cereal Sample Weighing Weigh 5g of Sample Homogenization->Weighing Spiking Spike with Deuterated Internal Standards Weighing->Spiking Extraction Add Extraction Solvent (e.g., ACN/Water/Acetic Acid) Spiking->Extraction Vortex Vortex/Shake for 3 min Extraction->Vortex Centrifugation Centrifuge at 4000 rpm for 10 min Vortex->Centrifugation Transfer Transfer Supernatant Centrifugation->Transfer Dilution Dilute Extract Transfer->Dilution Filtration Filter through 0.22 µm Filter Dilution->Filtration LC_Separation LC Separation (C18 Column) Filtration->LC_Separation MS_Detection MS/MS Detection (Triple Quadrupole, ESI+) LC_Separation->MS_Detection Data_Processing Data Processing & Quantification (Isotope Dilution) MS_Detection->Data_Processing

Caption: Workflow for Mycotoxin Analysis in Cereals.

Application 2: Analysis of Pesticide Residues in Fruits and Vegetables

Pesticide residues in fruits and vegetables are a major food safety concern. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in a variety of food matrices. The use of deuterated internal standards with the QuEChERS method further enhances the accuracy and reliability of the results.[7]

Quantitative Data Summary

The following table presents performance data for the analysis of pesticides in fruit and vegetable matrices using deuterated internal standards.

PesticideMatrixRecovery (%)RSD (%)LOQ (µg/kg)Citation
Imidacloprid-d4Tea>70<200.0025[8]
Acetamiprid-d3Tea>70<200.0025[8]
Thiamethoxam-d4Tea>70<200.0025[8]
CarbendazimVarious70-120<201-10[9]
ThiabendazoleVarious70-120<201-10[9]
MyclobutanilVarious70-120<201-10[9]
BoscalidApples89-105<13.70.01[10]
PyraclostrobinApples89-105<13.70.01[10]

RSD: Relative Standard Deviation, LOQ: Limit of Quantification

Experimental Protocol: Pesticide Residue Analysis using QuEChERS

This protocol outlines the QuEChERS method for the extraction and cleanup of pesticide residues from fruits and vegetables, followed by LC-MS/MS analysis with deuterated internal standards.

1. QuEChERS Sample Preparation

  • Homogenization: Homogenize a representative sample of the fruit or vegetable.

  • Weighing: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add the deuterated pesticide internal standard mix.

  • Extraction and Partitioning:

    • Add 10-15 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at 3000-5000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the supernatant (acetonitrile layer).

    • Transfer it to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18, GCB) and magnesium sulfate.

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at high speed for 5 minutes.

  • Final Extract: Transfer the cleaned supernatant to an autosampler vial for analysis.

2. LC-MS/MS Analysis

  • LC System: UHPLC system.

  • Column: C18 or other suitable reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid and 5 mM ammonium formate (A) and methanol with 0.1% formic acid and 5 mM ammonium formate (B).

  • Gradient Program: A typical gradient would start with a high aqueous phase, ramp to a high organic phase, hold, and then re-equilibrate.

  • Flow Rate: 0.4 mL/min[9]

  • Injection Volume: 2-10 µL

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Source: ESI, with rapid polarity switching to detect both positive and negative ions.

  • MS Parameters:

    • Spray Voltage: Optimized for positive and negative modes (e.g., +4.5 kV / -3.5 kV).

    • Source Temperature: ~300 °C

    • Desolvation Temperature: ~500 °C

  • Data Acquisition: Dynamic Multiple Reaction Monitoring (dMRM) for a large number of pesticides.

QuEChERS Workflow for Pesticide Analysis

QuEChERS_Workflow cluster_quechers QuEChERS Sample Preparation cluster_analysis LC-MS/MS Analysis Homogenization Homogenize Fruit/Vegetable Sample Weighing Weigh 10-15g of Sample Homogenization->Weighing Spiking Spike with Deuterated Internal Standards Weighing->Spiking Extraction Add Acetonitrile & QuEChERS Salts Spiking->Extraction Shake1 Shake Vigorously for 1 min Extraction->Shake1 Centrifuge1 Centrifuge for 5 min Shake1->Centrifuge1 Transfer_Supernatant Transfer Supernatant to d-SPE Tube Centrifuge1->Transfer_Supernatant dSPE_Cleanup Add d-SPE Sorbents & Vortex Transfer_Supernatant->dSPE_Cleanup Centrifuge2 Centrifuge for 5 min dSPE_Cleanup->Centrifuge2 Final_Extract Collect Final Extract Centrifuge2->Final_Extract LC_Separation UHPLC Separation (Reversed-Phase) Final_Extract->LC_Separation MS_Detection MS/MS Detection (dMRM, Polarity Switching) LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing

Caption: QuEChERS Workflow for Pesticide Residue Analysis.

Application 3: Analysis of Veterinary Drug Residues in Meat

Veterinary drugs are used in animal husbandry for therapeutic and prophylactic purposes. However, their residues can persist in animal tissues and pose a potential risk to consumers. Reliable methods are needed to monitor these residues in meat and other animal products.

Quantitative Data Summary

The following table provides an overview of the performance characteristics for the analysis of veterinary drug residues in meat using deuterated internal standards.

Veterinary DrugMatrixRecovery (%)RSD (%)LOQ (µg/kg)Citation
CiprofloxacinFish/Shellfish92.5-98.1<4.30.1[11]
Sulfonamides (33)Animal Tissues66-123N/AN/A[11]
Quinolones (various)Animal Tissues66-123N/AN/A[11]
Multi-class (112 drugs)Bison, Deer, Elk95.6-101N/A5[12]
Multi-class (150+ drugs)Muscle TissueN/AN/A0.1-1.0[13]

RSD: Relative Standard Deviation, LOQ: Limit of Quantification, N/A: Not Available

Experimental Protocol: Veterinary Drug Residue Analysis in Meat

This protocol details a method for the extraction and analysis of a wide range of veterinary drug residues in meat samples.

1. Sample Preparation and Extraction

  • Homogenization: Mince and homogenize the meat sample to ensure uniformity.

  • Weighing: Weigh 2-5 g of the homogenized tissue into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a solution containing the deuterated internal standards for the target veterinary drugs.

  • Extraction:

    • Add 10 mL of an extraction solvent (e.g., 80% acetonitrile in water with 0.1% formic acid).

    • Homogenize further with a high-speed blender or probe.

  • Protein Precipitation/Salting Out: Add salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation and protein precipitation.

  • Centrifugation: Centrifuge at a high speed (e.g., 10,000 rpm) for 10 minutes.

  • Cleanup (d-SPE or SPE):

    • d-SPE: Transfer an aliquot of the supernatant to a d-SPE tube containing appropriate sorbents to remove fats and other interferences.

    • SPE: Alternatively, pass the supernatant through a solid-phase extraction (SPE) cartridge conditioned for the target analytes. Elute the analytes with a suitable solvent.

  • Evaporation and Reconstitution: Evaporate the cleaned extract to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm filter into an autosampler vial.

2. LC-MS/MS Analysis

  • LC System: UHPLC system.

  • Column: A versatile C18 column suitable for a broad range of analyte polarities.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

  • Gradient Program: A comprehensive gradient to separate a wide variety of drug classes.

  • Flow Rate: 0.3-0.5 mL/min

  • Injection Volume: 5-10 µL

  • MS System: A high-sensitivity triple quadrupole mass spectrometer.

  • Ionization Source: ESI with fast polarity switching.

  • MS Parameters:

    • Optimized for each individual compound and its deuterated analog.

  • Data Acquisition: Scheduled MRM to accommodate a large number of analytes.

Veterinary Drug Residue Analysis Workflow

Vet_Drug_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Homogenization Homogenize Meat Sample Weighing Weigh 2-5g of Sample Homogenization->Weighing Spiking Spike with Deuterated Internal Standards Weighing->Spiking Extraction Add Extraction Solvent & Homogenize Spiking->Extraction Salting_Out Add Salts for Phase Separation Extraction->Salting_Out Centrifugation Centrifuge at 10,000 rpm Salting_Out->Centrifugation Cleanup Cleanup (d-SPE or SPE) Centrifugation->Cleanup Evaporation Evaporate to Dryness Cleanup->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Filtration Filter through 0.22 µm Filter Reconstitution->Filtration LC_Separation UHPLC Separation Filtration->LC_Separation MS_Detection MS/MS Detection (Scheduled MRM) LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing

Caption: Workflow for Veterinary Drug Residue Analysis in Meat.

References

Troubleshooting & Optimization

Overcoming matrix effects in nicosulfuron soil analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of nicosulfuron in soil samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect nicosulfuron analysis in soil?

A1: Matrix effects are the alteration of the analytical signal of a target analyte (nicosulfuron) due to the presence of co-extracted, interfering compounds from the soil matrix.[1][2][3] These effects can manifest as either signal suppression (lower than expected signal) or signal enhancement (higher than expected signal), leading to inaccurate quantification.[1][3] In soil analysis, complex organic matter and inorganic constituents can cause these interferences, particularly in sensitive detection methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5][6]

Q2: What are the common analytical methods for determining nicosulfuron residues in soil?

A2: The most common methods involve sample extraction followed by chromatographic analysis. High-performance liquid chromatography (HPLC) with ultraviolet (UV) or diode array detection (DAD) is frequently used.[7][8][9] For higher sensitivity and selectivity, especially in complex matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method.[5][10][11][12]

Q3: What are the recommended sample preparation techniques for nicosulfuron extraction from soil?

A3: The two most widely adopted sample preparation techniques are the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method and Solid-Phase Extraction (SPE).[5][6][7][8][13] QuEChERS is known for its speed and simplicity, while SPE can provide a more targeted cleanup.[7][8][13][14]

Q4: How can I minimize matrix effects in my nicosulfuron soil analysis?

A4: Several strategies can be employed to minimize matrix effects:

  • Effective Sample Cleanup: Utilizing cleanup steps in your extraction protocol, such as dispersive SPE (dSPE) in the QuEChERS method or choosing the appropriate SPE cartridge, can remove a significant portion of interfering compounds.[1][15]

  • Sample Dilution: Diluting the final extract can reduce the concentration of matrix components, thereby mitigating their impact on the analyte signal.[1][10][16] However, this may also lower the analyte concentration, potentially impacting detection limits.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank soil extract that has undergone the same extraction procedure can help compensate for matrix effects.[3][4][12]

  • Internal Standards: The use of an isotopically labeled internal standard that behaves similarly to nicosulfuron can help correct for signal variations caused by matrix effects.[1][17]

Troubleshooting Guide

Problem 1: Low recovery of nicosulfuron.

Possible Cause Suggested Solution
Incomplete Extraction Ensure the soil sample is thoroughly homogenized. Increase the extraction time or use a more vigorous shaking/vortexing method.[5] For dry soils, pre-hydrating the sample with water can improve extraction efficiency.[5][7]
Analyte Degradation Nicosulfuron is a sulfonylurea herbicide and can be pH-sensitive. Ensure the pH of the extraction solvent is appropriate. The use of buffered QuEChERS methods can help maintain a stable pH.[6][10]
Loss during Cleanup The chosen dSPE sorbent or SPE cartridge may be too aggressive, leading to the loss of nicosulfuron. Consider using a less retentive sorbent or a different type of SPE cartridge.
Strong Analyte-Soil Binding For soils with high organic matter or specific clay content, nicosulfuron may be strongly adsorbed. The choice of extraction solvent is critical; acetonitrile is commonly used in QuEChERS, while methanol-buffer solutions are used in some SPE methods.[5][8][13]

Problem 2: High variability in results (poor precision).

Possible Cause Suggested Solution
Inconsistent Sample Homogenization Ensure each soil subsample is representative of the bulk sample by thorough mixing and grinding.
Inconsistent Extraction Procedure Strictly adhere to the validated extraction protocol, ensuring consistent volumes, shaking times, and centrifugation speeds for all samples.
Instrumental Instability Check the stability of the LC-MS/MS system. Run system suitability tests before and during the analytical batch.
Matrix Heterogeneity Even within the same soil type, the composition of the matrix can vary. The use of an internal standard can help to correct for this variability.[17]

Problem 3: Suspected matrix effects (ion suppression or enhancement).

Possible Cause Suggested Solution
Co-elution of Matrix Components Modify the chromatographic conditions (e.g., gradient, column chemistry) to improve the separation of nicosulfuron from interfering matrix components.[1][18]
Insufficient Cleanup The sample cleanup may not be adequate for the complexity of the soil matrix. Experiment with different dSPE sorbents (e.g., PSA, C18, GCB) in the QuEChERS method or use a more selective SPE protocol.[15]
High Concentration of Co-extractives Dilute the final sample extract to reduce the concentration of matrix components being introduced into the mass spectrometer.[10][16]
Inappropriate Calibration Strategy If using a solvent-based calibration curve, switch to a matrix-matched calibration curve to compensate for systematic matrix effects.[4][12]

Experimental Protocols

Protocol 1: Modified QuEChERS Method for Nicosulfuron Extraction from Soil

This protocol is a generalized procedure based on common QuEChERS methodologies.[5][7][19]

  • Sample Weighing: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. For dry soil, add 7 mL of deionized water, vortex, and allow to hydrate for 30 minutes.[5]

  • Extraction: Add 10 mL of acetonitrile to the tube. Shake vigorously for 5 minutes.

  • Salting Out: Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).[19] Immediately shake for 2 minutes.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup: Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL dSPE tube containing a cleanup sorbent (e.g., a mixture of PSA and C18).

  • Final Centrifugation: Vortex the dSPE tube for 30 seconds and then centrifuge at ≥5000 rcf for 2 minutes.

  • Analysis: Transfer the cleaned extract into an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Nicosulfuron Cleanup

This protocol is a general guide based on SPE principles for pesticide analysis.[8][14]

  • Initial Extraction: Extract 10 g of soil with a suitable solvent mixture, such as phosphate buffer (pH 7.4) and methanol (80:20, v/v).[8] This can be done by shaking or sonication.

  • Centrifugation: Centrifuge the sample and collect the supernatant. Repeat the extraction on the soil pellet and combine the supernatants.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water through it.

  • Sample Loading: Load the soil extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water) to remove polar interferences.

  • Elution: Elute the nicosulfuron from the cartridge with a stronger solvent, such as methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

Method Matrix Fortification Level (mg/kg) Average Recovery (%) Relative Standard Deviation (RSD) (%) LOD (mg/kg) LOQ (mg/kg) Reference
QuEChERS-HPLCMaize Field Soil0.01, 0.05, 0.178 - 85Not SpecifiedNot Specified0.001[7]
SPE-HPLC-DADSpiked Uncontaminated Soil2.5, 5.0, 7.589.11.90.0100.050[8]
QuEChERS-LC-MS/MSCorn and Soil0.05 - 1.079.7 - 115.81.40 - 13.8Not Specified0.05[13]
Modified QuEChERS-LC-MS/MSChilli Pepper Soil0.01, 0.05, 0.188.4 - 105.23.8 - 15.2Not SpecifiedNot Specified[20]

Visualizations

experimental_workflow start Soil Sample Collection and Homogenization subsampling Subsampling (e.g., 10g) start->subsampling extraction Extraction (e.g., Acetonitrile) subsampling->extraction salting_out Salting Out & Partitioning (QuEChERS Salts) extraction->salting_out centrifuge1 Centrifugation salting_out->centrifuge1 cleanup dSPE Cleanup (PSA, C18, etc.) centrifuge1->cleanup Supernatant Transfer centrifuge2 Centrifugation cleanup->centrifuge2 analysis LC-MS/MS Analysis centrifuge2->analysis end Data Processing and Reporting analysis->end troubleshooting_matrix_effects start Inaccurate Quantification (Low/High Recovery) check_qc Review QC Samples (Blanks, Spikes, Controls) start->check_qc post_spike Perform Post-Extraction Spike check_qc->post_spike compare_signals Compare Spiked Extract Signal to Solvent Standard Signal post_spike->compare_signals matrix_effect Matrix Effect Confirmed (Signal Suppression/Enhancement) compare_signals->matrix_effect no_matrix_effect No Significant Matrix Effect (Check Extraction Efficiency) matrix_effect->no_matrix_effect No mitigation Implement Mitigation Strategy matrix_effect->mitigation Yes dilution Dilute Extract mitigation->dilution mm_cal Use Matrix-Matched Calibration mitigation->mm_cal cleanup_opt Optimize Sample Cleanup mitigation->cleanup_opt reanalyze Re-analyze Samples dilution->reanalyze mm_cal->reanalyze cleanup_opt->reanalyze

References

Improving mass spectrometry sensitivity for Nicosulfuron-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve mass spectrometry sensitivity for Nicosulfuron-d6 analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low sensitivity when analyzing this compound?

Low sensitivity in the analysis of this compound can stem from several factors. The most common issues include suboptimal ionization efficiency in the mass spectrometer source, matrix effects from complex sample compositions, inadequate sample preparation, and unoptimized liquid chromatography conditions.[1][2] It is crucial to ensure that the mass spectrometer is properly tuned and calibrated.[2]

Q2: Which ionization mode is best for this compound analysis?

Electrospray ionization (ESI) is a commonly used technique for the analysis of pesticides like nicosulfuron. The choice between positive and negative ion mode should be determined experimentally by infusing a standard solution and observing which mode provides a more robust signal for the analyte. For many similar compounds, ESI in positive mode is effective.

Q3: How can I minimize matrix effects?

Matrix effects, such as ion suppression or enhancement, can significantly impact sensitivity.[1] Effective sample preparation is key to minimizing these effects. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can clean up complex samples by removing interfering components before LC-MS/MS analysis.[1][3][4] Diluting the sample, if the analyte concentration is sufficient, can also mitigate matrix effects.[1]

Q4: What are recommended starting conditions for liquid chromatography?

For separating nicosulfuron and its deuterated internal standard, a reverse-phase C18 column is a common choice.[5][6] A gradient elution using a mobile phase consisting of water and an organic solvent (like methanol or acetonitrile) with a small amount of acid (e.g., 0.1% formic acid) is typically effective.[7] Using ultra-pure solvents and additives is mandatory for achieving high sensitivity.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Weak or No Signal for this compound

Q: I am injecting my this compound standard, but I see a very weak signal or no signal at all. What should I check?

A: This is a common issue that can be resolved by systematically checking several components of your LC-MS system.

Troubleshooting Steps:

  • Verify System Basics: Ensure the LC is connected to the MS, mobile phase is flowing, and there are no leaks or air bubbles in the system.[8] Check that the correct injection volume is set and the sample is in the correct autosampler position.[8]

  • Check MS Tuning and Calibration: The mass spectrometer must be properly tuned and calibrated.[2] An incorrect calibration can lead to mass errors, preventing the instrument from detecting your analyte at the expected m/z.

  • Optimize ESI Source Parameters: The settings for the electrospray source are critical for sensitivity.[9]

    • Capillary Voltage: Ensure the voltage is within the optimal range. A voltage that is too low results in poor ionization, while a voltage that is too high can cause signal instability or fragmentation.[9][10]

    • Gas Flow and Temperature: Nebulizer gas flow and desolvation gas temperature and flow must be optimized to ensure efficient droplet formation and desolvation.[10]

    • Sprayer Position: The position of the ESI needle relative to the MS inlet can have a significant impact on signal intensity and should be optimized.[10]

  • Sample Integrity: Confirm that your this compound standard has not degraded. If in doubt, prepare a fresh sample.[8]

Issue 2: Poor Peak Shape (Tailing or Broadening)

Q: My this compound peak is tailing or broader than expected. What are the potential causes?

A: Poor peak shape can compromise both sensitivity and the accuracy of quantification.

Troubleshooting Steps:

  • Column Contamination: Contaminants from previous injections can build up on the column frit or packing material, leading to peak tailing.[4] Flush the column according to the manufacturer's instructions.

  • Secondary Interactions: Peak tailing for a specific analyte can indicate secondary interactions between the analyte and the stationary phase. Ensure the mobile phase pH is appropriate for this compound.[4]

  • Extra-Column Volume: Excessive tubing length or poor connections between the column and the mass spectrometer can increase extra-column volume, causing peak broadening.[4]

  • Injection Solvent: If the injection solvent is significantly stronger (i.e., has a higher organic content) than the initial mobile phase, it can cause peak distortion.[4] Whenever possible, dissolve your sample in the initial mobile phase.

Experimental Protocols & Data

Protocol 1: General LC-MS/MS Method for this compound

This protocol provides a starting point for method development. Optimization will be required for your specific instrument and sample matrix.

  • Liquid Chromatography:

    • System: UPLC or HPLC system.[11][12]

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).[7]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol (LC-MS Grade).[7]

    • Flow Rate: 0.3 - 0.4 mL/min.[5][7]

    • Injection Volume: 3 - 5 µL.[7]

    • Gradient: Develop a gradient that provides good retention and separation for this compound. A typical starting point is 5-95% B over several minutes.

  • Mass Spectrometry:

    • System: Triple quadrupole mass spectrometer.[12]

    • Ionization: Electrospray Ionization (ESI), Positive Mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: These must be optimized by infusing a standard solution of this compound to determine the optimal precursor ion and product ions.

    • Source Parameters: Optimize according to your instrument (see Table 1 for typical ranges).

Table 1: Typical ESI Source Parameters for Optimization
ParameterTypical Range (Positive Mode)Purpose
Capillary Voltage3.0 - 5.0 kVPromotes ionization of the analyte.[9]
Nebulizer Gas Pressure30 - 50 psiAssists in forming a fine spray of droplets.[9]
Desolvation Gas Flow600 - 1000 L/hrAids in solvent evaporation from droplets.[10]
Desolvation Temperature350 - 500 °CHeats the desolvation gas to facilitate solvent evaporation.[13]
Cone Voltage20 - 50 VHelps to focus ions and can induce fragmentation if too high.
Protocol 2: Sample Preparation via Solid-Phase Extraction (SPE)

This protocol is a general guideline for cleaning up complex samples like surface water or soil extracts.

  • Cartridge Selection: Choose a C18 SPE cartridge.[6]

  • Conditioning: Condition the cartridge by passing 5 mL of methanol followed by 5 mL of LC-MS grade water.[6][13] Do not let the sorbent go dry.

  • Loading: Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (e.g., 0.5–1.0 mL/min).[13]

  • Washing: Wash the cartridge with a weak solvent (e.g., 5 mL of 5% methanol in water) to remove hydrophilic interferences.

  • Elution: Elute this compound from the cartridge with a strong solvent like 6 mL of acetonitrile or methanol.[6][13]

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen.[6][13] Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.[6]

Visualizations

Logical Troubleshooting Workflow

This diagram outlines a systematic approach to diagnosing and resolving low sensitivity issues.

TroubleshootingWorkflow cluster_problem Problem Identification cluster_checks System & Method Checks cluster_optimization Optimization Steps cluster_solution Resolution Problem Low Sensitivity for This compound MS_Check Check MS Tune & Calibration Problem->MS_Check Start Here LC_Check Verify LC Conditions (Flow, Leaks, Column) MS_Check->LC_Check If Cal OK Solution Sensitivity Improved MS_Check->Solution Recalibrate Sample_Check Prepare Fresh Standard/Sample LC_Check->Sample_Check If LC OK LC_Check->Solution Fix Leak/Blockage Source_Opt Optimize Source Parameters (Voltage, Gas) Sample_Check->Source_Opt If Sample OK Sample_Check->Solution New Standard Works Chroma_Opt Optimize Chromatography (Gradient, Mobile Phase) Source_Opt->Chroma_Opt If No Improvement SamplePrep_Opt Improve Sample Prep (SPE, Dilution) Chroma_Opt->SamplePrep_Opt If Still Low SamplePrep_Opt->Solution If Optimized

Caption: A decision tree for troubleshooting low MS sensitivity.

Experimental Workflow for this compound Analysis

This diagram illustrates the key stages from sample collection to final data analysis.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing Sample 1. Sample Collection (e.g., Water, Soil) Extraction 2. Extraction/ Dilution Sample->Extraction SPE 3. Solid-Phase Extraction (SPE) Extraction->SPE Reconstitution 4. Evaporation & Reconstitution SPE->Reconstitution LC_MS 5. LC-MS/MS Analysis Reconstitution->LC_MS Data 6. Data Acquisition (MRM Mode) LC_MS->Data Integration 7. Peak Integration & Quantification Data->Integration Report 8. Final Report Integration->Report

Caption: Workflow from sample preparation to data reporting.

References

Technical Support Center: Optimizing Nicosulfuron Extraction from Clay Soils

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of nicosulfuron from clay soils.

Troubleshooting Guide

Q1: My nicosulfuron recovery from clay soil is consistently low. What are the potential causes and how can I improve it?

A1: Low recovery of nicosulfuron from clay soils is a common issue stemming from the complex interactions between the herbicide, soil components, and the extraction solvent. Here are the primary factors and troubleshooting steps:

  • Strong Adsorption to Clay Particles: Nicosulfuron can bind strongly to clay minerals, especially in soils with a high percentage of expandable 2:1 clay minerals.[1] The "aging" of nicosulfuron in the soil can also increase its sorption over time, making it less available for extraction.[2]

    • Troubleshooting:

      • Solvent Selection: Employ a more effective extraction solvent or a combination of solvents. Methanol-phosphate buffer solutions and acetonitrile-water mixtures have been used successfully.[3][4] For some soils, a 2:1 acetonitrile/water mixture has been shown to desorb up to 100% of nicosulfuron.[1]

      • pH Adjustment: The adsorption of nicosulfuron is pH-dependent. It tends to be higher in acidic soils.[5][6] Adjusting the pH of the extraction solution can enhance desorption. For instance, using a phosphate buffer at pH 7.4 has been shown to be effective.[3]

      • Mechanical Disruption: Vigorous shaking or vortexing can help break the bonds between nicosulfuron and soil particles.[3]

  • Inefficient Extraction Technique: The chosen extraction method may not be suitable for the specific soil type.

    • Troubleshooting:

      • Ultrasonic-Assisted Extraction (UAE): This technique uses high-frequency sound waves to disrupt soil particles and enhance solvent penetration, which can improve extraction efficiency.[7][8][9]

      • Modified QuEChERS: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is another effective technique for extracting pesticide residues from soil.[5][10]

      • Repeated Extractions: Performing the extraction process multiple times with fresh solvent can significantly improve recovery rates.[3]

  • Co-extraction of Interfering Substances: Clay soils often contain organic matter and other compounds that can be co-extracted with nicosulfuron, leading to matrix effects and inaccurate quantification.

    • Troubleshooting:

      • Solid-Phase Extraction (SPE) Cleanup: A crucial step after extraction is to clean the extract. C18 cartridges are commonly used to remove interfering substances before analysis by HPLC.[3] Stacked Oasis™ HLB and ENV+® SPE cartridges have also been utilized for purification.[11]

      • Dispersive Solid-Phase Extraction (dSPE): This cleanup technique, often part of the QuEChERS method, involves adding a sorbent to the extract to remove matrix components.[12]

Q2: I am observing significant matrix effects in my HPLC analysis. How can I minimize these?

A2: Matrix effects, which can either enhance or suppress the analytical signal, are a common challenge when analyzing complex samples like soil extracts.

  • Effective Cleanup: The most critical step is a thorough cleanup of the extract. As mentioned in A1, utilizing SPE or dSPE is highly recommended to remove co-extracted matrix components.[3][11][12]

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank soil extract that has undergone the same extraction and cleanup procedure as your samples. This helps to compensate for any remaining matrix effects.

  • Isotope Dilution: If available, using an isotopically labeled internal standard for nicosulfuron can provide the most accurate quantification by correcting for both extraction losses and matrix effects.

Q3: What is the expected recovery rate for nicosulfuron from clay soils?

A3: Recovery rates can vary depending on the soil characteristics, spiking level, and the analytical method used. However, with optimized methods, high recovery rates are achievable. For example, a study using a phosphate buffer/methanol extraction followed by C18 SPE cleanup reported mean recoveries of 89.1% from spiked soil samples.[3] Another method involving ammonium carbonate/acetone extraction and a multi-step SPE cleanup achieved recoveries of 94-99% in a clay loam soil.[11]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting nicosulfuron from soil?

A1: Several methods are employed for the extraction of nicosulfuron from soil, including:

  • Solid-Phase Extraction (SPE): This is a widely used technique that involves passing the soil extract through a cartridge containing a solid adsorbent to isolate the analyte of interest.[3]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method involves a simple liquid extraction followed by a cleanup step using dispersive solid-phase extraction.[5][10]

  • Ultrasonic-Assisted Extraction (UAE): This method utilizes ultrasonic waves to enhance the extraction process.[7]

  • Liquid-Liquid Extraction: This traditional method involves partitioning the analyte between two immiscible liquid phases.[4]

Q2: How does soil pH affect nicosulfuron extraction?

A2: Soil pH is a critical factor influencing the persistence and adsorption of nicosulfuron. Nicosulfuron is more persistent in alkaline soils and degrades more rapidly in acidic soils.[5][13] Adsorption of nicosulfuron generally increases as soil pH decreases.[6] Therefore, in acidic clay soils, stronger extraction conditions may be necessary to overcome the increased adsorption.

Q3: What role does organic matter play in nicosulfuron extraction from clay soils?

A3: Soil organic matter content is another key factor affecting the sorption of nicosulfuron.[6] Higher organic matter can lead to increased adsorption, making the herbicide less available for extraction. The choice of extraction solvent and method should be robust enough to overcome these interactions.

Q4: Is a cleanup step always necessary after extraction?

A4: Yes, for complex matrices like clay soil, a cleanup step is crucial.[3] It helps to remove interfering substances that can affect the accuracy and sensitivity of the subsequent analysis, typically performed by High-Performance Liquid Chromatography (HPLC).[3][11]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) Method

This protocol is based on the method described for the determination of nicosulfuron residues in soil samples.[3]

  • Sample Preparation: Weigh 10 g of the soil sample into a centrifuge tube.

  • Spiking (for recovery studies): Spike the uncontaminated soil samples with nicosulfuron at desired concentration levels (e.g., 2.5, 5.0, and 7.5 µg/ml).

  • Extraction:

    • Add an extraction solution of phosphate buffer (pH 7.4) and methanol (80:20, v/v).

    • Vortex the mixture for 1 minute.

    • Centrifuge at 3000 rpm for 5 minutes to separate the liquid and solid phases.

    • Collect the supernatant.

    • Repeat the extraction process two more times with fresh extraction solution.

    • Combine the supernatants.

  • Cleanup:

    • Pass the combined extract through a C18 solid-phase extraction cartridge.

  • Analysis:

    • Analyze the cleaned extract using an HPLC-UV diode array detection system.

    • Column: Agilent Zorbax Eclipse C18 column (50 mm × 4.6 mm, 1.8 µm).

    • Mobile Phase: Ultrapure water (pH 2.5 with H3PO4) and acetonitrile (70:30, v/v).

    • Detection: 240 nm.

Protocol 2: Modified QuEChERS Method

This is a general outline based on the principles of the QuEChERS method mentioned in the literature.[5]

  • Sample Preparation: Weigh 10 g of the soil sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile.

    • Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride).

    • Shake vigorously for 1 minute.

    • Centrifuge at a high speed (e.g., 4000 rpm) for 5 minutes.

  • Cleanup (Dispersive SPE):

    • Take an aliquot of the supernatant (e.g., 1 mL) and transfer it to a 2 mL microcentrifuge tube.

    • Add dSPE cleanup sorbents (e.g., primary secondary amine (PSA) and magnesium sulfate).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Analysis:

    • Take the supernatant and filter it through a 0.22 µm syringe filter.

    • Analyze using LC-MS/MS.

Data Presentation

Table 1: Comparison of Nicosulfuron Extraction Methods and Recoveries from Soil

Extraction MethodCleanup MethodSoil TypeSpiking Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Phosphate buffer/methanolC18 SPENot specified2.5 - 7.589.11.9[3]
0.1 M ammonium carbonate/acetoneIsolute® NH2 SPE, Oasis™ HLB and ENV+® SPEClay Loam0.0594 - 99Not Reported[11]
Acetonitrile:water (2:3, v/v) with dichloromethane partitioningNot specifiedNot specified0.05 - 1.079.7 - 115.81.40 - 13.8[4]
Modified QuEChERSNot specifiedSilty Loam0.075, 0.15, 0.30Not ReportedNot Reported[5]
Ionic Liquid-Based Ultrasonic-Assisted ExtractionNot specifiedNot specifiedNot specified81.1 - 100.1< 7.44[7]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis soil_sample 10g Clay Soil Sample spiking Spiking (Optional) soil_sample->spiking add_solvent Add Extraction Solvent (e.g., Buffer/Methanol) spiking->add_solvent vortex Vortex/Shake add_solvent->vortex centrifuge Centrifuge vortex->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant repeat_extraction Repeat Extraction 2x collect_supernatant->repeat_extraction spe Solid-Phase Extraction (SPE) (e.g., C18 Cartridge) collect_supernatant->spe repeat_extraction->add_solvent hplc HPLC-UV/MS Analysis spe->hplc

Caption: Experimental workflow for nicosulfuron extraction from clay soil.

influencing_factors cluster_soil Soil Properties cluster_method Methodological Parameters soil_ph Soil pH extraction_efficiency Nicosulfuron Extraction Efficiency soil_ph->extraction_efficiency organic_matter Organic Matter organic_matter->extraction_efficiency clay_content Clay Content & Type clay_content->extraction_efficiency solvent Extraction Solvent solvent->extraction_efficiency technique Extraction Technique (e.g., UAE, QuEChERS) technique->extraction_efficiency cleanup Cleanup Procedure cleanup->extraction_efficiency

Caption: Key factors influencing nicosulfuron extraction efficiency.

References

Technical Support Center: Sulfonylurea Herbicide Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of sulfonylurea herbicides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most significant analytical challenges when working with sulfonylurea herbicides?

A1: The primary challenges in sulfonylurea herbicide analysis stem from their low application rates, which result in very low residue levels in complex matrices such as soil, water, and agricultural products.[1] Key difficulties include achieving adequate sensitivity and low limits of detection (LODs), overcoming matrix effects that can suppress or enhance the analytical signal, and ensuring high, reproducible recovery rates during sample preparation.[2][3] Additionally, the chemical properties of sulfonylureas, such as their pH-dependent stability and solubility, can complicate extraction and analysis.[4]

Q2: Which analytical technique is most suitable for the determination of sulfonylurea herbicides?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred and most powerful analytical method for monitoring sulfonylurea herbicides.[5] This technique offers the high sensitivity and selectivity required to detect the typically low concentrations of these compounds in various environmental and biological samples. While other methods like high-performance liquid chromatography with UV detection (HPLC-UV) and capillary electrophoresis are also used, LC-MS/MS provides superior performance for confirmation and quantification at trace levels.[5]

Q3: What are matrix effects, and how do they impact sulfonylurea analysis?

A3: Matrix effects are the alteration of the ionization efficiency of a target analyte by co-eluting compounds from the sample matrix.[3][6] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy and precision of quantification.[6][7] In the analysis of sulfonylureas, complex matrices like soil, cereals, and produce contain numerous endogenous components that can interfere with the ionization of the target herbicides in the mass spectrometer's source, making matrix effects a critical challenge to address.[2][8]

Q4: How can I minimize matrix effects in my LC-MS/MS analysis?

A4: Several strategies can be employed to minimize matrix effects. The most effective approach is a thorough sample cleanup to remove interfering matrix components before analysis.[6] Techniques like solid-phase extraction (SPE) and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method are widely used for this purpose.[9][10] Additionally, optimizing chromatographic separation to ensure the analyte elutes at a different time than interfering compounds can be effective.[11] The use of matrix-matched calibration standards or isotopically labeled internal standards is also crucial for compensating for unavoidable matrix effects.[11]

Troubleshooting Guides

Issue 1: Low Analyte Recovery

Q: I am experiencing low recovery of sulfonylurea herbicides from my soil/plant samples. What are the potential causes and solutions?

A: Low recovery can be attributed to several factors throughout the sample preparation and extraction process. Here is a systematic approach to troubleshooting this issue:

  • Inadequate Extraction Solvent: The choice of extraction solvent is critical. For sulfonylureas, which are acidic compounds, acidified organic solvents are often more effective. For example, acetonitrile containing 0.1% to 1% formic acid is commonly used in QuEChERS methods to improve extraction efficiency.[9][12]

  • Suboptimal pH: The pH of the sample and extraction solvent can significantly influence the solubility and stability of sulfonylureas. The breakdown of these herbicides is pH-dependent, with more rapid degradation in acidic soils.[4] Ensure the pH of your extraction medium is optimized for the specific sulfonylureas you are analyzing.

  • Strong Analyte-Matrix Interactions: Sulfonylureas can bind strongly to soil components, particularly those with high organic matter.[13] Employing more vigorous extraction techniques, such as microwave-assisted extraction (MAE) or ultrasonic-assisted extraction, can help disrupt these interactions and improve recovery.[14]

  • Inefficient Cleanup: During the cleanup step (e.g., dispersive SPE in QuEChERS), the sorbents used can sometimes adsorb the target analytes along with the interferences. For instance, graphitized carbon black (GCB) is known to retain planar pesticides and may not be suitable for all sulfonylureas.[8] Consider using alternative or mixed sorbents like C18, PSA (primary secondary amine), or chitin.[8][12]

  • Improper Sample Handling and Storage: Ensure that samples are stored properly (refrigerated or frozen) to prevent microbial degradation of the herbicides before analysis.[13]

Below is a decision tree to guide you through troubleshooting low analyte recovery:

LowRecoveryTroubleshooting start Start: Low Analyte Recovery check_extraction Check Extraction Solvent and pH start->check_extraction check_technique Evaluate Extraction Technique check_extraction->check_technique Optimal solution_solvent Solution: Use acidified organic solvent (e.g., ACN + 0.1% Formic Acid). Adjust pH. check_extraction->solution_solvent Suboptimal check_cleanup Review Cleanup Step check_technique->check_cleanup Efficient solution_technique Solution: Use vigorous method (e.g., MAE, sonication). check_technique->solution_technique Inefficient check_storage Verify Sample Handling check_cleanup->check_storage Optimal solution_cleanup Solution: Optimize sorbent type and amount (e.g., C18, PSA). Avoid GCB if problematic. check_cleanup->solution_cleanup Problematic solution_storage Solution: Freeze samples after collection and minimize thaw cycles. check_storage->solution_storage Improper end_node Recovery Improved solution_solvent->end_node solution_technique->end_node solution_cleanup->end_node solution_storage->end_node

Troubleshooting workflow for low analyte recovery.
Issue 2: Poor Peak Shape and Reproducibility in LC-MS/MS

Q: My chromatograms show poor peak shape (e.g., tailing, fronting) and inconsistent retention times for sulfonylurea herbicides. What could be the issue?

A: Poor chromatography can be caused by a variety of factors related to the mobile phase, column, and the sample itself.

  • Mobile Phase pH: The retention of sulfonylureas on reversed-phase columns is highly dependent on the pH of the mobile phase. These compounds are weak acids, and their charge state changes with pH. A mobile phase with a controlled, slightly acidic pH (e.g., using formic acid or ammonium formate) is crucial for achieving sharp, symmetrical peaks and stable retention times.[12]

  • Column Contamination: Co-extracted matrix components can accumulate on the analytical column, leading to peak shape distortion and retention time shifts. The use of a guard column and adequate sample cleanup can mitigate this. If contamination is suspected, flushing the column according to the manufacturer's instructions is recommended.

  • Sample Solvent Mismatch: Injecting the final extract in a solvent that is much stronger than the initial mobile phase can cause peak distortion. If possible, the final extract should be evaporated and reconstituted in a solvent that matches the initial mobile phase composition.

  • Column Degradation: Over time and with repeated injections of complex samples, the performance of the analytical column will degrade. If other troubleshooting steps fail, it may be time to replace the column.

Data Presentation

The following tables summarize typical recovery data and limits of detection for sulfonylurea herbicides in various matrices using different analytical methods.

Table 1: Recovery of Sulfonylurea Herbicides in Cereal Matrices using a One-Step QuEChERS Method [2]

Sulfonylurea HerbicideSpiking Level (mg/kg)MatrixAverage Recovery (%)RSD (%)
Chlorsulfuron0.05Wheat95<15
Metsulfuron-methyl0.05Wheat98<15
Nicosulfuron0.05Wheat102<15
Rimsulfuron0.05Wheat92<15
Thifensulfuron-methyl0.05Wheat105<15
Tribenuron-methyl0.05Wheat97<15

Data adapted from a study utilizing a modified QuEChERS method with chitin as a cleanup sorbent and analysis by LC-MS/MS.[2]

Table 2: Performance of a Dispersive Solid-Liquid Extraction (d-SLE) Method for Sulfonylureas in Strawberries [15]

Sulfonylurea HerbicideSpiking Level (mg/kg)Average Recovery (%)RSD (%)LOQ (mg/kg)
Bensulfuron-methyl0.0578<140.01
Chlorsulfuron0.0581<140.01
Metsulfuron-methyl0.0584<140.01
Nicosulfuron0.0575<140.01
Rimsulfuron0.0579<140.01
Thifensulfuron-methyl0.0582<140.01
Triasulfuron0.0577<140.01

This method was validated with recoveries between 70% and 84% and was compared to a QuEChERS-based method.[15]

Experimental Protocols

Protocol 1: Modified QuEChERS for Sulfonylurea Herbicides in Cereals

This protocol is adapted from a one-step QuEChERS-based approach for the analysis of 23 sulfonylurea herbicides in cereal matrices.[12]

1. Sample Preparation:

  • Weigh 10 g of a homogenized cereal sample into a 50 mL polypropylene centrifuge tube.
  • Add 10 mL of 1% formic acid in acetonitrile.
  • Add the appropriate amount of internal standard.
  • Shake the tube vigorously for 1 minute.

2. Extraction and Partitioning:

  • Add 4 g of anhydrous magnesium sulfate, 1 g of sodium chloride, 1 g of trisodium citrate dihydrate, and 0.5 g of disodium hydrogen citrate sesquihydrate to the tube.
  • Immediately shake for 5 minutes.
  • Centrifuge at 4500 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup (if needed):

  • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing the d-SPE sorbent (e.g., a mixture of anhydrous MgSO₄ and C18 or PSA).
  • Vortex for 30 seconds.
  • Centrifuge at high speed for 2 minutes.

4. Final Extract Preparation:

  • Take the supernatant and filter it through a 0.2 µm filter into an autosampler vial.
  • The sample is now ready for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Sulfonylurea Herbicides in Water

This is a general protocol for the extraction and concentration of sulfonylureas from water samples.

1. Cartridge Conditioning:

  • Pass 5-10 mL of methanol through the SPE cartridge (e.g., a reversed-phase polymer-based sorbent).
  • Pass 5-10 mL of deionized water through the cartridge, ensuring the sorbent does not go dry.

2. Sample Loading:

  • Acidify the water sample (e.g., 500 mL) to a pH of approximately 3.0 with an appropriate acid.[16]
  • Pass the acidified water sample through the conditioned SPE cartridge at a slow, steady flow rate (e.g., 5-10 mL/min).

3. Washing:

  • After loading the entire sample, pass 5-10 mL of deionized water through the cartridge to wash away any unretained impurities.
  • Dry the cartridge by passing air or nitrogen through it for several minutes.

4. Elution:

  • Elute the retained sulfonylurea herbicides from the cartridge with a small volume (e.g., 2 x 3 mL) of an appropriate organic solvent, such as acetonitrile or methanol, which may contain an acid modifier.[16]
  • Collect the eluate in a collection tube.

5. Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in a small, known volume of mobile phase or a suitable solvent for LC-MS/MS analysis.

Visualizations

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis homogenization 1. Sample Homogenization (e.g., soil, crop) weighing 2. Weighing homogenization->weighing extraction_solvent 3. Addition of Extraction Solvent weighing->extraction_solvent shaking 4. Shaking / Vortexing extraction_solvent->shaking centrifugation 5. Centrifugation shaking->centrifugation cleanup 6. Cleanup (SPE or d-SPE) centrifugation->cleanup filtration 7. Filtration cleanup->filtration lcms 8. LC-MS/MS Analysis filtration->lcms data_processing 9. Data Processing lcms->data_processing

General experimental workflow for sulfonylurea analysis.

References

Technical Support Center: Nicosulfuron-d6 Contamination Prevention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent and address Nicosulfuron-d6 contamination in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is contamination a concern?

This compound is the deuterated form of Nicosulfuron, a selective herbicide from the sulfonylurea class.[1][2] It functions by inhibiting the acetolactate synthase (ALS) enzyme in plants.[3] In a laboratory setting, this compound is likely used as an internal standard or reference material for analytical studies.

Contamination is a significant concern because sulfonylurea herbicides are highly potent and can be active at very low concentrations.[4] Cross-contamination can lead to inaccurate experimental results, invalidated analytical data, and costly rework.[5]

Q2: What are the primary sources of this compound contamination in a lab?

Potential sources of contamination in a laboratory environment include:

  • Aerosols generated during the handling of stock solutions or standards.

  • Contaminated equipment: Pipettes, glassware, vials, and syringes that have not been properly cleaned.

  • Work surfaces: Benches and fume hoods where the compound has been handled.

  • Improper waste disposal: Incorrect disposal of contaminated materials can lead to the spread of the compound.

  • Personal Protective Equipment (PPE): Contaminated gloves or lab coats can transfer the compound to other surfaces.[6][7]

Q3: What are the key properties of this compound to consider for decontamination?

Nicosulfuron is a white to light yellow crystalline solid soluble in water and other polar organic solvents like acetone and methanol.[3] As a sulfonylurea herbicide, it can persist in the environment and has a tendency to bind to surfaces like plastics and glass.[3][8] Decontamination procedures for sulfonylureas often require specific cleaning agents to effectively remove residues.[4][9]

PropertyDescription
Chemical Class Sulfonylurea[3][10]
Physical State White to light yellow crystalline solid[3]
Solubility Soluble in water, acetone, and methanol[3]
Persistence Moderate persistence in soil, can remain active for a period[3]
Binding Can bind to tank linings, hoses, and filters in agricultural settings, suggesting similar behavior with lab materials[8]

Troubleshooting Guides

Issue: Suspected this compound Contamination in an Analytical Run

If you observe unexpected peaks or inconsistent results in your analytical data that suggest this compound contamination, follow these steps:

  • Isolate the Source:

    • Analyze a blank sample (a sample without the analyte of interest) to confirm the presence of the contaminant.

    • Systematically check all potential sources: solvents, reagents, glassware, and instrument components (e.g., injection port, column).

  • Decontaminate the System:

    • If the source is identified, replace or thoroughly clean the contaminated component.

    • If the source is unclear, a full system decontamination may be necessary. Refer to the detailed decontamination protocol below.

  • Prevent Recurrence:

    • Review your lab's standard operating procedures (SOPs) for handling this compound.

    • Ensure all personnel are trained on proper handling and cleaning procedures.

Logical Flow for Troubleshooting Contamination

G A Unexpected Analytical Results B Analyze Blank Sample A->B C Contamination Confirmed B->C Positive D No Contamination Detected (Review other experimental parameters) B->D Negative E Isolate Contamination Source (Solvents, Glassware, Instrument) C->E F Source Identified E->F G Clean/Replace Contaminated Component F->G Yes H Source Not Identified F->H No J Verify System is Clean with Blank Analysis G->J I Perform Full System Decontamination H->I I->J K Review and Reinforce Handling Protocols J->K

Caption: Troubleshooting workflow for suspected this compound contamination.

Experimental Protocols

Protocol 1: General Laboratory Practices to Prevent Contamination

This protocol outlines the standard procedures to follow when working with this compound to minimize the risk of contamination.

  • Designated Work Area:

    • Designate a specific area for handling this compound standards and stock solutions.

    • Clearly label this area.

  • Personal Protective Equipment (PPE):

    • Always wear appropriate PPE, including a lab coat, safety glasses, and disposable gloves.[7]

    • Change gloves frequently, especially after handling concentrated solutions.

  • Dedicated Equipment:

    • Use dedicated glassware, pipettes, and other equipment for handling this compound.

    • If dedicated equipment is not feasible, ensure rigorous cleaning procedures are followed.

  • Careful Handling:

    • Avoid generating aerosols when preparing solutions.

    • Work in a fume hood or other ventilated area.

  • Waste Disposal:

    • Dispose of all contaminated materials (e.g., pipette tips, vials, gloves) in a designated, clearly labeled waste container.

Workflow for Preventing this compound Contamination

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup A Wear Appropriate PPE B Prepare Designated Workspace A->B C Use Dedicated Equipment B->C D Handle in Ventilated Area C->D E Decontaminate Workspace and Equipment D->E F Dispose of Waste Properly E->F

Caption: Experimental workflow for preventing laboratory contamination.

Protocol 2: Decontamination of Glassware and Surfaces

This protocol is based on recommendations for cleaning sulfonylurea herbicides and should be used to decontaminate equipment and surfaces that have come into contact with this compound.

Materials:

  • Chlorine-based bleach solution (e.g., 4% sodium hypochlorite)

  • Laboratory-grade detergent

  • Deionized water

  • Appropriate PPE (gloves, safety glasses, lab coat)

Procedure:

  • Initial Rinse:

    • Thoroughly rinse all glassware and surfaces with deionized water immediately after use to remove gross contamination.[4]

  • Detergent Wash:

    • Wash the items with a laboratory-grade detergent solution.

  • Chlorine Treatment:

    • Prepare a dilute bleach solution (e.g., 300 mL of 4% bleach per 100 L of water, scale down for lab use).

    • Soak the glassware in the bleach solution for at least 15 minutes.[4][8] For surfaces, wipe down and ensure the surface remains wet for this period. The chlorine helps to neutralize the sulfonylurea compound.[9]

  • Repeat Chlorine Treatment (Optional but Recommended):

    • For highly sensitive applications, drain the initial bleach solution and repeat the soaking step with a fresh solution.[4]

  • Final Rinse:

    • Thoroughly rinse the glassware and surfaces multiple times with deionized water to remove all traces of the cleaning agents.

  • Drying:

    • Allow items to air dry completely or dry in an oven as appropriate.

Important Considerations:

  • EC Formulations: Some studies in agricultural settings have shown that rinsing with an EC (Emulsifiable Concentrate) formulated product can help strip sulfonylurea residues.[8] In a lab context, a rinse with a suitable organic solvent (in a well-ventilated area) after the initial water rinse and before the detergent wash could serve a similar purpose for stubborn residues on non-sensitive materials.

  • Material Compatibility: Be aware of the compatibility of your equipment and surfaces with bleach and other cleaning agents.

  • Safety: Always handle bleach and other chemicals in a well-ventilated area and wear appropriate PPE.

References

Selection of appropriate LC column for nicosulfuron analysis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Nicosulfuron Analysis

Welcome to the technical support center for nicosulfuron analysis. This guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate Liquid Chromatography (LC) column and optimizing their analytical methods for nicosulfuron.

Frequently Asked Questions (FAQs)

Q1: What is the most common type of LC column for nicosulfuron analysis?

A1: The most common type of column used for nicosulfuron analysis is a reversed-phase (RP) column.[1] C18 and C8 are excellent first-choice bonded phases for method development.[2] These columns separate compounds based on their hydrophobicity, which is suitable for a molecule like nicosulfuron.

Q2: What are the key column parameters to consider when selecting a column?

A2: When selecting an LC column for nicosulfuron analysis, consider the following parameters:

  • Stationary Phase: C18 is the most widely used, but C8 or phenyl-hexyl phases can also be effective.[3][4][5]

  • Particle Size: Smaller particles (e.g., 1.8 µm, 3.5 µm) provide higher efficiency and resolution, particularly for complex samples or when high-speed analysis is required.[2][6]

  • Column Dimensions (Length and Internal Diameter): Shorter columns (e.g., 50 mm, 75 mm) are suitable for faster analyses, while longer columns (e.g., 150 mm) offer higher resolution.[3][5][6][7] Smaller internal diameters (e.g., 2.1 mm) increase sensitivity and reduce solvent consumption, making them compatible with mass spectrometry (MS) detectors.[2]

  • Pore Size: For small molecules like nicosulfuron (molecular weight < 5000), a standard pore size of 60-120 Å is appropriate.[2]

Q3: Can I use a UHPLC system for nicosulfuron analysis?

A3: Yes, a UHPLC (Ultra-High-Performance Liquid Chromatography) system is well-suited for nicosulfuron analysis. Using columns with sub-2 micron or superficially porous particles on a UHPLC system can significantly reduce analysis time, decrease solvent usage, and improve chromatographic performance.[8]

Q4: What mobile phases are typically used with these columns for nicosulfuron analysis?

A4: A common mobile phase for reversed-phase analysis of nicosulfuron consists of a mixture of acetonitrile and water.[1] To improve peak shape and control retention, the aqueous portion is often acidified with formic acid (for MS compatibility) or phosphoric acid.[1][6] A mobile phase pH of around 2.5 is often effective.[5]

Troubleshooting Guide

This section addresses specific issues you might encounter during nicosulfuron analysis.

Q: Why am I seeing poor peak shape (e.g., tailing or fronting) for nicosulfuron?

A: Poor peak shape can arise from several factors:

  • Inappropriate Mobile Phase pH: Nicosulfuron is a sulfonylurea herbicide, and its ionization state is pH-dependent. Ensure the mobile phase pH is optimized; a pH of 2.5 is often used to ensure the analyte is in a single ionic form.[5][6]

  • Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.[9]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase.[10][11]

  • Column Contamination or Degradation: The column may be contaminated or the stationary phase may have degraded. Try flushing the column with a strong solvent or replace it if necessary.[10]

Q: My retention time for nicosulfuron is drifting. What could be the cause?

A: Retention time drift can be caused by:

  • Poor Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting your analytical run, which may require pumping 10-20 column volumes of the mobile phase.[12]

  • Changes in Mobile Phase Composition: The composition of the mobile phase can change over time due to evaporation of the more volatile component. Prepare fresh mobile phase daily.[12]

  • Temperature Fluctuations: Variations in ambient temperature can affect retention times. Using a column oven will provide a stable temperature environment.[10][12]

  • Pump Issues: Leaks or malfunctioning pump components can lead to an inconsistent flow rate, causing retention time to drift.[11]

Q: I am experiencing high backpressure in my system. What should I do?

A: High backpressure is a common issue in HPLC and can be caused by:

  • Blocked Inlet Frit: The frit at the column inlet can become blocked with particulate matter from the sample or the HPLC system. You can try back-flushing the column (if the manufacturer allows) or replacing the frit.

  • Column Contamination: Buildup of sample matrix components on the column can lead to increased pressure. Flush the column with a strong solvent.[10]

  • Precipitated Buffer: If you are using a buffered mobile phase, ensure the buffer is soluble in the organic solvent concentration used. Buffer precipitation can block the column and tubing.[11]

  • System Blockage: Check for blockages in other parts of the system, such as the injector or tubing.

Data Presentation

Table 1: Comparison of LC Columns for Nicosulfuron Analysis

Column NameStationary PhaseParticle Size (µm)Dimensions (mm)ApplicationReference
Agilent Zorbax Eclipse C18C181.850 x 4.6Soil Samples[6]
Agilent Zorbax SB-C8C83.575 x 4.6Technical Material & Formulations[5]
Phenomenex Luna Phenyl-HexylPhenyl-Hexyl3150 x 4.6Soil Samples[3]
SIELC Newcrom R1Reversed-Phase3, 5N/AGeneral Analysis[1]
Unspecified C18C18N/AN/ASoil and Water Samples[4][13]

Experimental Protocols

Detailed Methodology for Nicosulfuron Analysis in Soil Samples

This protocol is a generalized example based on published methods.[3][6]

  • Sample Preparation (Solid-Phase Extraction - SPE)

    • Weigh 10 g of a soil sample into a centrifuge tube.

    • Spike with a known concentration of nicosulfuron standard for recovery assessment.

    • Add 20 mL of a phosphate buffer (pH 7.4)/methanol (80/20, v/v) solution.[6]

    • Vortex the mixture for 1 minute and then centrifuge for 5 minutes at 3000 rpm.[6]

    • Collect the supernatant. Repeat the extraction twice more and combine the supernatants.

    • Condition a C18 SPE cartridge by passing methanol followed by deionized water through it.

    • Load the combined supernatant onto the SPE cartridge.

    • Wash the cartridge with deionized water to remove interferences.

    • Elute the nicosulfuron from the cartridge with acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase for LC analysis.

  • LC Method Parameters

    • Column: Agilent Zorbax Eclipse C18 (50 mm × 4.6 mm, 1.8 µm)[6]

    • Mobile Phase: Isocratic elution with a mixture of ultrapure water (pH 2.5 with H₃PO₄) and acetonitrile (70/30, v/v)[6]

    • Flow Rate: 1.0 mL/min[6]

    • Column Temperature: 40 °C[6]

    • Injection Volume: 5 µL[6]

    • Detection: UV detector at 245 nm[5][6]

Mandatory Visualization

LC_Column_Selection_Workflow cluster_params start Start: Nicosulfuron Analysis analyte_props Define Analyte Properties (Nicosulfuron: polar, small molecule) start->analyte_props separation_mode Select Separation Mode analyte_props->separation_mode rp_hplc Reversed-Phase (RP) HPLC (Most Common) separation_mode->rp_hplc column_params Define Column Parameters rp_hplc->column_params stationary_phase Stationary Phase (C18, C8, Phenyl-Hexyl) column_params->stationary_phase particle_size Particle Size (1.8 - 5 µm) column_params->particle_size dimensions Dimensions (L x ID) (e.g., 50-150mm x 2.1-4.6mm) column_params->dimensions method_dev Method Development & Optimization mobile_phase Mobile Phase (ACN/Water + Acid) method_dev->mobile_phase flow_rate Flow Rate & Temperature method_dev->flow_rate validation Method Validation mobile_phase->validation flow_rate->validation troubleshooting Troubleshooting validation->troubleshooting troubleshooting->method_dev Optimization Needed end Routine Analysis troubleshooting->end Pass

Caption: Workflow for selecting an appropriate LC column for nicosulfuron analysis.

References

Validation & Comparative

A Head-to-Head Comparison: Nicosulfuron-d6 vs. C13-Labeled Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in quantitative mass spectrometry, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison between deuterium-labeled (Nicosulfuron-d6) and carbon-13-labeled (¹³C) internal standards for the analysis of the sulfonylurea herbicide, Nicosulfuron. This comparison is supported by established principles in isotope dilution mass spectrometry and includes a detailed experimental protocol for Nicosulfuron analysis.

The consensus in the analytical chemistry community leans towards ¹³C-labeled internal standards as the superior choice for mitigating matrix effects and ensuring the highest data quality. While often more expensive and less commercially available than their deuterated counterparts, ¹³C-labeled standards offer significant advantages in terms of chemical stability and chromatographic behavior.

Key Performance Differences: A Theoretical and Practical Overview

An ideal internal standard should co-elute with the analyte of interest and exhibit the same ionization efficiency, thereby compensating for variations during sample preparation and analysis. The choice between a deuterium-labeled and a ¹³C-labeled internal standard can significantly impact the degree to which this ideal is achieved.

Chromatographic Co-elution:

  • This compound: Deuterium labeling can alter the physicochemical properties of a molecule, leading to a chromatographic shift where the internal standard does not perfectly co-elute with the unlabeled analyte.[1] This is particularly problematic in complex matrices where ion suppression or enhancement can vary across the peak elution window, leading to inaccurate quantification.

  • ¹³C-Nicosulfuron: ¹³C-labeled internal standards are chemically and physically more similar to the native analyte.[2] This results in near-perfect co-elution, ensuring that both the analyte and the internal standard experience the same matrix effects, leading to more accurate and precise results.[2]

Isotopic Stability:

  • This compound: Deuterium atoms, especially when located on exchangeable sites like hydroxyl (-OH) or amine (-NH) groups, can be susceptible to back-exchange with protons from the solvent.[1] This can compromise the integrity of the internal standard and lead to biased results. While the deuterium atoms in this compound are typically placed on methyl groups to minimize this risk, the potential for exchange under certain analytical conditions cannot be entirely dismissed.

  • ¹³C-Nicosulfuron: The carbon-13 isotope is stable and not susceptible to exchange under typical analytical conditions.[2] This inherent stability ensures the isotopic integrity of the internal standard throughout the analytical workflow.

Quantitative Data Comparison

Performance ParameterNicosulfuron in Clay Loam SoilNicosulfuron in Sandy Loam Soil
Limit of Quantification (LOQ) 1.0 µg/kg1.0 µg/kg
Limit of Detection (LOD) 0.33 µg/kg0.33 µg/kg
Mean Recovery (at 1.0 µg/kg) 95%98%
Relative Standard Deviation (RSD) 6.5%4.2%
Mean Recovery (at 10 µg/kg) 92%96%
Relative Standard Deviation (RSD) 3.9%2.8%

Data adapted from U.S. EPA MRID No. 48790912. This study utilized an external standard calibration but provides a baseline for expected performance of a validated method.

Experimental Protocols

Below is a detailed experimental protocol for the analysis of Nicosulfuron in soil, adapted from a validated method.

1. Sample Preparation (QuEChERS-based Extraction)

  • Weigh 10 g of homogenized soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of deionized water and vortex for 30 seconds.

  • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate) and shake vigorously for 1 minute.

  • Centrifuge the tube at 4000 rpm for 5 minutes.

  • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) into a 2 mL microcentrifuge tube containing 150 mg MgSO₄ and 50 mg PSA (Primary Secondary Amine).

  • Vortex for 30 seconds and then centrifuge at 10,000 rpm for 5 minutes.

  • Take the supernatant for LC-MS/MS analysis. At this stage, the appropriate internal standard (this compound or ¹³C-Nicosulfuron) would be added.

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start at 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Nicosulfuron: Precursor Ion > Product Ion 1 (Quantifier), Precursor Ion > Product Ion 2 (Qualifier).

      • Internal Standard (this compound or ¹³C-Nicosulfuron): Corresponding precursor and product ions.

    • Optimization: Dwell time, collision energy, and other MS parameters should be optimized for maximum sensitivity and specificity.

Visualizing the Workflow and Rationale

To better illustrate the concepts discussed, the following diagrams created using the DOT language provide a visual representation of the analytical workflow and the logical relationship behind the choice of internal standard.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Soil_Sample Soil_Sample Extraction Extraction Soil_Sample->Extraction QuEChERS Cleanup Cleanup Extraction->Cleanup dSPE Final_Extract Final_Extract Cleanup->Final_Extract LC_Separation LC_Separation Final_Extract->LC_Separation Inject MS_Detection MS_Detection LC_Separation->MS_Detection Elution Data_Processing Data_Processing MS_Detection->Data_Processing Quantification Final_Result Final_Result Data_Processing->Final_Result Internal_Standard Internal_Standard Internal_Standard->Extraction Spike Internal_Standard_Choice cluster_IS Internal Standard Properties cluster_Comparison Comparison Goal Accurate Quantification Coelution Co-elution with Analyte Goal->Coelution Stability Isotopic Stability Goal->Stability Ionization Identical Ionization Efficiency Goal->Ionization C13_IS 13C-Labeled IS Coelution->C13_IS Excellent D6_IS This compound Coelution->D6_IS Potential Shift Stability->C13_IS High Stability->D6_IS Potential Exchange Ionization->C13_IS Very Similar Ionization->D6_IS Can Differ

References

Nicosulfuron-d6 Versus Structural Analogs as Internal Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative analysis of the herbicide nicosulfuron, the choice of an appropriate internal standard is critical for achieving accurate and reliable results, particularly when using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The internal standard helps to correct for variability during sample preparation and analysis. The two primary choices for an internal standard are an isotopically labeled analog, such as Nicosulfuron-d6, or a structural analog. This guide provides an objective comparison of these two options, supported by established analytical principles and a detailed experimental protocol for their evaluation.

The Role of Internal Standards in Analytical Chemistry

An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to all samples, calibrants, and quality controls. It co-elutes with the analyte and experiences similar effects from the sample matrix, extraction recovery, and instrument response variability. By calculating the ratio of the analyte's response to the internal standard's response, analytical variability can be significantly minimized, leading to improved precision and accuracy.

This compound: The Isotopically Labeled Standard

This compound is a stable isotope-labeled (SIL) internal standard where six hydrogen atoms in the nicosulfuron molecule have been replaced with deuterium atoms. This substitution results in a compound that is chemically identical to nicosulfuron but has a different mass.

Advantages:

  • Co-elution: this compound has nearly identical chromatographic retention time and elution profile to the native nicosulfuron.

  • Similar Ionization Efficiency: It exhibits the same behavior in the mass spectrometer's ion source, leading to comparable ionization efficiency and susceptibility to matrix effects.

  • Improved Accuracy and Precision: The close physicochemical similarity allows for more effective correction of variations, resulting in higher accuracy and precision of the analytical method.[1][2][3]

Disadvantages:

  • Cost: The synthesis of isotopically labeled standards is often complex and expensive.

  • Availability: SILs may not be commercially available for all analytes.

  • Potential for Isotopic Crosstalk: If not adequately resolved by the mass spectrometer, the signal from the SIL could interfere with the analyte signal.

Structural Analogs as Internal Standards

A structural analog is a compound that has a similar chemical structure to the analyte but is not isotopically labeled. For nicosulfuron, potential structural analogs could include other sulfonylurea herbicides or its metabolites, such as 2-(aminosulfonyl)-N,N-dimethylnicotinamide or 2-amino-4,6-dimethoxypyrimidine.

Advantages:

  • Lower Cost and Higher Availability: Structural analogs are generally less expensive and more readily available than their isotopically labeled counterparts.

  • Reduced Risk of Isotopic Crosstalk: As they have a different molecular structure, there is no risk of isotopic interference with the analyte.

Disadvantages:

  • Differences in Retention Time: Structural differences can lead to variations in chromatographic behavior and retention time.[1][3]

  • Variable Ionization Efficiency: The ionization efficiency of a structural analog can differ significantly from the analyte, leading to less effective compensation for matrix effects.[2]

  • Potential for Inaccurate Results: If the structural analog does not mimic the behavior of the analyte throughout the analytical process, it can lead to biased and inaccurate quantification.[1][2]

Performance Comparison: this compound vs. a Structural Analog

ParameterThis compound (Isotopically Labeled)Structural Analog
Retention Time Match Nearly IdenticalMay Differ
Ionization Suppression/Enhancement Compensation HighVariable, Often Lower
Precision (%RSD) Typically <5%Typically 5-15% or higher
Accuracy (%Bias) Typically <5%Can be >15%
Cost HighLow to Moderate
Availability May be limitedGenerally Good

Experimental Protocol for Comparison

To empirically determine the best internal standard for nicosulfuron analysis, a validation study should be performed. The following protocol outlines a typical approach using LC-MS/MS.

1. Objective: To compare the performance of this compound and a selected structural analog as internal standards for the quantification of nicosulfuron in a relevant matrix (e.g., soil, water, or a crop extract).

2. Materials:

  • Nicosulfuron analytical standard

  • This compound

  • Selected structural analog (e.g., Rimsulfuron or a major metabolite)

  • HPLC-grade solvents (acetonitrile, methanol, water)

  • Formic acid

  • Blank matrix samples

3. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

4. Sample Preparation:

  • Prepare a stock solution of nicosulfuron, this compound, and the structural analog.

  • Spike the blank matrix with varying concentrations of nicosulfuron to create calibration standards and quality control (QC) samples.

  • Add a constant, known concentration of either this compound or the structural analog to each standard and QC.

  • Extract the samples using a suitable method (e.g., QuEChERS or solid-phase extraction).

5. LC-MS/MS Analysis:

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase: Gradient elution with water (0.1% formic acid) and acetonitrile (0.1% formic acid).

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Monitor at least two transitions for nicosulfuron and one for each internal standard.

6. Data Analysis and Comparison:

  • Construct calibration curves for nicosulfuron using both this compound and the structural analog as internal standards.

  • Calculate the concentration of nicosulfuron in the QC samples using both calibration curves.

  • Evaluate the following parameters for each internal standard:

    • Linearity (r²): Should be >0.99.

    • Precision (%RSD): Intra- and inter-day precision for QC samples.

    • Accuracy (%Bias): Deviation of the measured QC concentrations from the nominal values.

    • Matrix Effect: Compare the response of the analyte in the matrix to the response in a neat solution.

Visualizing the Workflow and Logic

Experimental Workflow for Internal Standard Comparison

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation prep1 Prepare Nicosulfuron Standards & QCs prep2 Spike with this compound prep1->prep2 prep3 Spike with Structural Analog prep1->prep3 prep4 Matrix Extraction prep2->prep4 prep3->prep4 analysis1 LC-MS/MS Analysis prep4->analysis1 data1 Construct Calibration Curves analysis1->data1 data2 Calculate Precision & Accuracy data1->data2 data3 Assess Matrix Effects data2->data3 data4 Compare Performance data3->data4

Caption: Workflow for comparing internal standards.

Logical Relationship of Internal Standards

G cluster_props_SIL Properties (SIL) cluster_props_Analog Properties (Analog) Analyte Nicosulfuron IS_Type Internal Standard Analyte->IS_Type requires SIL This compound (Isotopically Labeled) IS_Type->SIL ideal choice Analog Structural Analog IS_Type->Analog alternative prop1_SIL Identical Chemistry SIL->prop1_SIL prop2_SIL Co-elutes SIL->prop2_SIL prop3_SIL Similar Ionization SIL->prop3_SIL prop1_Analog Similar Structure Analog->prop1_Analog prop2_Analog Different RT Analog->prop2_Analog prop3_Analog Variable Ionization Analog->prop3_Analog

Caption: Analyte and internal standard relationships.

Conclusion

For the quantitative analysis of nicosulfuron, the use of an isotopically labeled internal standard such as this compound is highly recommended. Its chemical and physical similarity to the analyte provides the most effective compensation for analytical variability, leading to superior accuracy and precision. While structural analogs offer a more cost-effective and readily available alternative, they are more likely to introduce bias and variability into the results due to differences in chromatographic and mass spectrometric behavior. The choice of internal standard should ultimately be guided by the specific requirements of the assay, including the desired level of accuracy and precision, cost considerations, and the availability of reagents. A thorough method validation is essential to demonstrate the suitability of the chosen internal standard.

References

A Comparative Guide to the Accuracy and Precision of Nicosulfuron Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of common analytical methods for the quantification of nicosulfuron, a widely used sulfonylurea herbicide. For researchers, scientists, and professionals in drug development and environmental monitoring, selecting an appropriate analytical technique is critical for obtaining reliable and accurate data. This document outlines the performance characteristics of High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA), supported by experimental data and detailed protocols.

Comparison of Analytical Methods

The choice of analytical method for nicosulfuron quantification depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. While LC-MS/MS generally offers the highest sensitivity and specificity, HPLC-UV provides a robust and cost-effective alternative. ELISA presents a rapid and high-throughput option, particularly for screening large numbers of samples.

Data Presentation: Performance Metrics

The following tables summarize the accuracy (expressed as recovery) and precision (expressed as Relative Standard Deviation, RSD) for the three primary methods of nicosulfuron quantification across various matrices.

Table 1: Performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Matrix Spiking Level Recovery (%) Precision (RSD, %) Limit of Quantification (LOQ) Reference
Elephant Grass 0.01, 0.02, 0.1 mg/kg 70.6 - 106.6 < 15 0.01 mg/kg [1]
Soil 1.0, 10.0 µg/kg 70 - 120 ≤ 20 1.0 µg/kg [2]
Maize Not Specified Acceptable Acceptable 0.005 mg/kg [3]

| Wheat Root & Soil | 0.16, 0.76, 3.6 mg/kg | Consistent with ELISA | Not Specified | Not Specified |[4] |

Table 2: Performance of High-Performance Liquid Chromatography with UV/Diode Array Detection (HPLC-UV/DAD)

Matrix Spiking Level Recovery (%) Precision (RSD, %) Limit of Quantification (LOQ) Reference
Soil 2.5, 5.0, 7.5 µg/mL 89.1 1.9 Not Specified [5]
Technical Concentrate (TC) / Water-dispersible Granules (WG) Not Applicable Not Specified Not Specified Not Specified [6][7]

| Surface Water | Not Specified | Not Specified | Not Specified | Not Specified |[8] |

Table 3: Performance of Enzyme-Linked Immunosorbent Assay (ELISA)

Matrix Spiking Level Recovery (%) Precision (RSD, %) IC50 Reference
Wheat Root 0.16, 0.76, 3.6 mg/kg 92 - 98 Not Specified 8.42 ng/mL [4]

| Soil | 0.16, 0.76, 3.6 mg/kg | 95 - 104 | Not Specified | 8.42 ng/mL |[4] |

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results and are provided below for the key analytical techniques.

LC-MS/MS Method for Nicosulfuron in Soil

This protocol is based on a validated method for the determination of nicosulfuron in various soil types.[2]

  • Sample Preparation (Solid-Phase Extraction - SPE)

    • Weigh 10 g of soil into a centrifuge tube.

    • Extract the sample twice by shaking with a solution of 0.1 M ammonium carbonate and acetone (9:1, v/v).

    • Centrifuge the mixture and combine the supernatants.

    • Purify a portion of the combined extract using an Isolute® NH2 SPE cartridge.

    • Remove the acetone from the purified extract via evaporation with a nitrogen stream at 30°C.

    • Acidify the remaining extract to pH 3 with 1M formic acid and pass it through stacked Oasis™ HLB and ENV+® SPE cartridges.

    • Elute the analytes with a solution of methanol and 1 M ammonium hydroxide (9:1, v/v), followed by methanol.

    • Reduce the eluent volume under a nitrogen stream and adjust the final volume to 5 mL with a solution of 5 mM ammonium formate and methanol (19:1, v/v).

    • Filter the final solution through a 0.45-µm PTFE filter prior to analysis.[2]

  • Instrumentation and Analysis

    • HPLC System: Reversed-phase HPLC with a Phenyl-Hexyl column (e.g., Phenomenex® Luna, 4.6 mm x 150 mm, 3 µm).[2]

    • Mobile Phase: A gradient of (A) 0.1 mM formic acid in 0.01 mM ammonium formate and (B) methanol.[2]

    • Detection: Tandem mass spectrometer with positive electrospray ionization (ESI+) using Multiple Reaction Monitoring (MRM).[2]

    • Injection Volume: 75 µL.[2]

HPLC-UV/DAD Method for Nicosulfuron in Soil

This protocol provides a reliable method for quantifying nicosulfuron residues in soil using HPLC with UV detection.[5]

  • Sample Preparation (SPE Cleanup)

    • Spike 10 g of uncontaminated soil samples with nicosulfuron standards.

    • Extract the samples with a phosphate buffer (pH 7.4) and methanol solution (80/20, v/v).

    • Shake the mixture vigorously using a vortex mixer for 1 minute and separate phases by centrifugation at 3000 rpm for 5 minutes.

    • Repeat the extraction process twice.

    • Perform a cleanup step using C18 SPE cartridges.[5]

  • Instrumentation and Analysis

    • HPLC System: Agilent 1100 system with a Zorbax Eclipse C18 column (50 mm × 4.6 mm, 1.8 μm).[5]

    • Mobile Phase: Isocratic elution with ultrapure water (pH 2.5, adjusted with H3PO4) and acetonitrile (70/30, v/v).[5]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.

    • Detection: UV/Diode Array Detector (DAD) at 245 nm.[5][6]

    • Injection Volume: 5 µl.

Indirect Competitive ELISA for Nicosulfuron in Soil and Plant Samples

This protocol outlines a sensitive immunoassay for the detection of nicosulfuron.[4]

  • Sample Preparation

    • Homogenize soil or wheat root samples.

    • Spike samples with known concentrations of nicosulfuron (e.g., 0.16, 0.76, 3.6 mg/kg).

    • Extract nicosulfuron from the matrix using an appropriate solvent (e.g., methanol/water).

    • Centrifuge the extract and collect the supernatant.

    • Dilute the supernatant with PBS buffer to minimize matrix effects before analysis.

  • ELISA Protocol

    • Coat microtiter plates with a coating antigen.

    • Wash the plates and add the prepared sample extracts or nicosulfuron standards, followed by the addition of a specific polyclonal antibody.

    • Incubate to allow competitive binding between the free nicosulfuron in the sample and the coated antigen for the antibody.

    • Wash the plates to remove unbound reagents.

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Wash again and add a substrate solution to produce a colorimetric signal.

    • Stop the reaction and measure the absorbance using a microplate reader. The signal intensity is inversely proportional to the nicosulfuron concentration in the sample.

Mandatory Visualizations

The following diagrams illustrate the generalized workflows for the analytical methods described.

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis sample 1. Soil/Plant Sample extraction 2. Solvent Extraction (e.g., QuEChERS) sample->extraction cleanup 3. Cleanup (dSPE / SPE) extraction->cleanup final_extract 4. Final Extract cleanup->final_extract hplc 5. HPLC Separation (C18 Column) final_extract->hplc Injection ms 6. MS/MS Detection (ESI-MRM) hplc->ms data 7. Data Acquisition & Quantification ms->data

Caption: Workflow for Nicosulfuron Quantification by HPLC or LC-MS/MS.

ELISA_Workflow plate 1. Plate Coating (Nicosulfuron Antigen) sample_add 2. Add Sample/Standard + Primary Antibody plate->sample_add binding 3. Competitive Binding (Incubation) sample_add->binding wash1 4. Wash Step binding->wash1 secondary_ab 5. Add Enzyme-Linked Secondary Antibody wash1->secondary_ab wash2 6. Wash Step secondary_ab->wash2 substrate 7. Add Substrate (Color Development) wash2->substrate read 8. Read Absorbance substrate->read

Caption: General Workflow for Competitive ELISA.

References

Nicosulfuron Persistence in Diverse Soil Environments: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the environmental fate of the herbicide nicosulfuron reveals significant variability in its persistence across different soil types. This guide synthesizes key experimental findings on the degradation kinetics of nicosulfuron, offering a comparative analysis for researchers, environmental scientists, and agricultural professionals. The persistence of nicosulfuron, a widely used sulfonylurea herbicide for post-emergence weed control in maize, is predominantly influenced by soil pH, organic matter content, texture, and microbial activity.

Nicosulfuron's environmental longevity is a critical factor in assessing its potential for carryover injury to subsequent crops and its off-site mobility. The primary mechanisms governing its dissipation in soil are chemical hydrolysis and microbial degradation. Acidic conditions accelerate chemical hydrolysis, leading to a shorter half-life, whereas in neutral to alkaline soils, microbial degradation becomes the more dominant and often slower dissipation pathway.

Comparative Persistence of Nicosulfuron in Various Soil Types

The half-life (DT50) of nicosulfuron exhibits a wide range, from as short as 9 days in acidic silty loam to over 43 days in slightly alkaline silty loam, and can be even longer in other soil types under certain conditions.[1] The following tables summarize quantitative data from various studies, highlighting the impact of soil properties on nicosulfuron persistence.

Soil TypepHOrganic Carbon (%)Clay (%)Nicosulfuron Half-life (DT50) in daysReference
Silty Loam (Acidic)5.144.2414.3016.13Mitrić et al., 2024[1]
Silty Loam (Acidic)6.503.5514.709.43Mitrić et al., 2024[1]
Silty Loam (Slightly Alkaline)7.703.4922.7043.31Mitrić et al., 2024[1]
Clay Loam (Alkaline)8.59Not SpecifiedNot Specified27.67Mansour et al., 2025
Silt Clay SoilNot SpecifiedNot SpecifiedNot Specified26EPA Fact Sheet
Sandy LoamNot SpecifiedNot SpecifiedNot SpecifiedHighly MobileEPA Fact Sheet

Table 1: Comparative half-life of nicosulfuron in different soil types.

Key Factors Influencing Nicosulfuron Persistence

Several interconnected soil properties govern the rate of nicosulfuron degradation. The interplay of these factors determines the herbicide's environmental fate.

cluster_factors Influencing Factors Nicosulfuron Nicosulfuron Persistence Soil_pH Soil pH Nicosulfuron->Soil_pH Acidic pH enhances chemical hydrolysis Microbial_Activity Microbial Activity Nicosulfuron->Microbial_Activity Primary degradation pathway in neutral/ alkaline soils Soil_pH->Microbial_Activity Organic_Matter Organic Matter Organic_Matter->Nicosulfuron Adsorption reduces availability for degradation Soil_Texture Soil Texture (Clay Content) Soil_Texture->Nicosulfuron Higher clay content can increase adsorption Temperature_Moisture Temperature & Moisture Temperature_Moisture->Microbial_Activity Optimal conditions increase degradation rate

Caption: Key factors influencing the persistence of nicosulfuron in soil.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of herbicide persistence. Below are representative protocols for studying nicosulfuron dissipation and its microbial degradation in soil.

Protocol 1: Nicosulfuron Dissipation Study in Soil

This protocol is adapted from the methodology described by Mitrić et al. (2024)[1].

cluster_workflow Experimental Workflow start Start soil_prep Soil Sampling & Preparation (air-dried, sieved) start->soil_prep treatment Nicosulfuron Application (specific concentrations) soil_prep->treatment incubation Incubation (controlled temperature, multiple time points) treatment->incubation extraction Sample Extraction (QuEChers method) incubation->extraction analysis LC-MS/MS Analysis extraction->analysis data_analysis Data Analysis (calculate DT50) analysis->data_analysis end End data_analysis->end

Caption: Workflow for assessing nicosulfuron persistence in soil.

1. Soil Collection and Preparation:

  • Collect untreated soil samples from the desired locations.

  • Air-dry the soil, mill it, and sieve through a 2 mm mesh.

2. Herbicide Application:

  • Apply a plant protection product containing nicosulfuron at specified concentrations (e.g., 0.075, 0.15, and 0.30 mg a.s./kg of soil).

  • A control group with no herbicide application should be included.

3. Incubation:

  • Store the treated soil samples at a constant room temperature.

  • Collect subsamples at predetermined time intervals (e.g., 0, 10, 30, and 40 days).

4. Sample Extraction (Modified QuEChERS Method):

  • Transfer a 10 g soil sample into a 50 mL polypropylene tube.

  • Add 3 mL of deionized water and 10 mL of acidified acetonitrile (1% acetic acid).

  • Shake and vortex the sample.

  • Add a QuEChERS extraction buffer mixture.

  • Shake, vortex, and sonicate the sample, followed by centrifugation.

5. Analysis:

  • Analyze the nicosulfuron residues in the extracts using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

6. Data Analysis:

  • Calculate the dissipation kinetics and the half-life (DT50) of nicosulfuron.

Protocol 2: Microbial Degradation of Nicosulfuron in Soil

This protocol is a general approach for assessing the role of microorganisms in nicosulfuron degradation.

1. Soil Sample Preparation:

  • Collect fresh soil samples.

  • Prepare two sets of samples: one with natural (non-sterile) soil and another with sterilized soil (e.g., by autoclaving) to serve as a control.

2. Nicosulfuron Treatment:

  • Fortify both sterile and non-sterile soil samples with a known concentration of nicosulfuron.

3. Incubation:

  • Incubate all samples under controlled conditions (e.g., specific temperature and moisture content) in the dark.

  • Collect subsamples at various time points over a defined period.

4. Extraction and Analysis:

  • Extract nicosulfuron from the soil samples using an appropriate solvent and method (e.g., QuEChERS).

  • Quantify the concentration of nicosulfuron using analytical techniques such as HPLC or LC-MS/MS.

5. Data Comparison:

  • Compare the dissipation rate of nicosulfuron in the non-sterile soil with that in the sterile soil. A significantly faster degradation in the non-sterile soil indicates microbial degradation.

Microbial Degradation Pathway of Nicosulfuron

Microbial degradation of nicosulfuron is a key process, particularly in soils with neutral to alkaline pH. Several bacterial and fungal species have been identified as capable of degrading this herbicide. The primary mechanism involves the cleavage of the sulfonylurea bridge.

cluster_degradation Microbial Degradation Pathway Nicosulfuron Nicosulfuron Enzymatic_Attack Enzymatic Attack (e.g., by Pseudomonas sp.) Cleavage of Sulfonylurea Bridge Nicosulfuron->Enzymatic_Attack Metabolite1 2-(Aminosulfonyl)-N, N-dimethylnicotinamide Enzymatic_Attack->Metabolite1 Metabolite2 2-Amino-4,6- dimethoxypyrimidine Enzymatic_Attack->Metabolite2 Further_Degradation Further Degradation (Ring Cleavage) Metabolite1->Further_Degradation Metabolite2->Further_Degradation

References

A Comparative Analysis of Immunoassay and LC-MS for Nicosulfuron Quantification

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers, scientists, and drug development professionals on the cross-validation of analytical methods for the herbicide nicosulfuron.

In the environmental monitoring and agricultural safety fields, accurate quantification of herbicides like nicosulfuron is paramount. Nicosulfuron, a widely used sulfonylurea herbicide, requires sensitive and reliable detection methods to ensure environmental and food safety. This guide provides a detailed comparison of two prominent analytical techniques for nicosulfuron detection: immunoassay (specifically, enzyme-linked immunosorbent assay or ELISA) and liquid chromatography-mass spectrometry (LC-MS). The following sections present a cross-validation of these methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their needs.

Quantitative Performance Comparison

The performance of an indirect competitive ELISA and an LC-MS method for nicosulfuron detection was evaluated, with the results summarized below. The data highlights key analytical parameters such as the half-maximal inhibitory concentration (IC50) for the immunoassay, and the limit of detection (LOD) and limit of quantitation (LOQ) for LC-MS.

ParameterImmunoassay (ELISA)LC-MS
IC50 8.42 ng/mLNot Applicable
LOD Not Specified0.005 ng/mL
LOQ Not Specified0.2 ng/mL

Table 1: Key performance metrics for immunoassay and LC-MS detection of nicosulfuron.[1]

Recovery Rate Analysis in Different Matrices

To assess the accuracy and influence of the sample matrix on detection, spike and recovery studies were conducted in soil and wheat root samples. The results demonstrate a high degree of correlation between the two methods.[1]

MatrixSpiked Concentration (mg/kg)Immunoassay (ELISA) Recovery (%)LC-MS Recovery (%)
Soil 0.1695 - 104Consistent with ELISA
0.7695 - 104Consistent with ELISA
3.695 - 104Consistent with ELISA
Wheat Roots 0.1692 - 98Consistent with ELISA
0.7692 - 98Consistent with ELISA
3.692 - 98Consistent with ELISA

Table 2: Comparison of nicosulfuron recovery rates in soil and wheat root samples.[1]

Analysis of Real-World Samples

The practical applicability of both methods was confirmed by analyzing soil and wheat root samples from a controlled experiment where a known concentration of nicosulfuron was applied. The results from both ELISA and LC-MS showed good correlation.[1]

SampleApplied Nicosulfuron (mg/kg)Immunoassay (ELISA) Result (mg/kg)LC-MS Result (mg/kg)
Soil 0.10.101 ± 0.0110.087 ± 0.009
Wheat Roots 0.10.068 ± 0.0060.072 ± 0.007

Table 3: Quantification of nicosulfuron in environmental samples.[1]

Experimental Protocols

Immunoassay (Indirect Competitive ELISA)

This protocol is based on the development of a polyclonal antibody-based indirect competitive immunoassay for nicosulfuron.[1]

  • Hapten Synthesis and Conjugation: Five different nicosulfuron haptens containing carboxyl or aldehyde groups were synthesized. These haptens were then conjugated to carrier proteins (e.g., ovalbumin for coating antigen and bovine serum albumin for immunogen) to make them immunogenic.

  • Antibody Production: Polyclonal antibodies were produced by immunizing rabbits with the nicosulfuron-BSA conjugate. The resulting antisera were collected and purified.

  • ELISA Procedure:

    • Microtiter plates were coated with the nicosulfuron-OVA coating antigen.

    • After washing, the plates were blocked to prevent non-specific binding.

    • Nicosulfuron standards or samples were added to the wells, followed by the addition of the polyclonal antibody. A competitive reaction occurs between the free nicosulfuron in the sample and the coated nicosulfuron for binding to the limited amount of antibody.

    • After incubation and washing, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) was added.

    • Following another incubation and washing step, a substrate solution was added, leading to a colorimetric reaction.

    • The reaction was stopped, and the absorbance was measured using a microplate reader. The concentration of nicosulfuron is inversely proportional to the color intensity.

Liquid Chromatography-Mass Spectrometry (LC-MS)

The following is a general protocol for the analysis of nicosulfuron using LC-MS, compiled from standard practices.

  • Sample Preparation:

    • Soil and wheat root samples were extracted with a suitable organic solvent (e.g., acetonitrile).

    • The extract was then subjected to a clean-up procedure, which may involve solid-phase extraction (SPE) to remove interfering matrix components.

  • Chromatographic Separation:

    • An aliquot of the cleaned-up extract was injected into a high-performance liquid chromatography (HPLC) system.

    • Separation was typically achieved on a C18 reversed-phase column.

    • A mobile phase gradient consisting of water and acetonitrile, both often modified with a small amount of formic acid or ammonium formate, was used to elute the analyte.

  • Mass Spectrometric Detection:

    • The eluent from the HPLC was introduced into the mass spectrometer, typically a triple quadrupole instrument.

    • Electrospray ionization (ESI) in positive or negative ion mode was used to ionize the nicosulfuron molecules.

    • The mass spectrometer was operated in multiple reaction monitoring (MRM) mode for selective and sensitive quantification. This involves monitoring specific precursor-to-product ion transitions for nicosulfuron.

Visualized Workflows

Immunoassay_Workflow cluster_prep Plate Preparation cluster_assay Competitive Binding cluster_detection Detection cluster_analysis Analysis p1 Coat Microtiter Plate with Nicosulfuron-Antigen Conjugate p2 Wash Plate p1->p2 p3 Block Non-specific Sites p2->p3 a1 Add Nicosulfuron Standard/Sample p3->a1 a2 Add Primary Antibody a1->a2 a3 Incubate a2->a3 d1 Wash Plate a3->d1 d2 Add Enzyme-conjugated Secondary Antibody d1->d2 d3 Incubate & Wash d2->d3 d4 Add Substrate d3->d4 d5 Stop Reaction d4->d5 an1 Measure Absorbance d5->an1 an2 Calculate Concentration an1->an2

Caption: Experimental workflow for the indirect competitive immunoassay (ELISA).

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data_analysis Data Analysis s1 Solvent Extraction of Sample Matrix s2 Centrifugation s1->s2 s3 Solid-Phase Extraction (SPE) Cleanup s2->s3 l1 Inject Sample Extract s3->l1 l2 Chromatographic Separation (e.g., C18 Column) l1->l2 m1 Electrospray Ionization (ESI) l2->m1 m2 Mass Analysis (e.g., Triple Quadrupole) m1->m2 m3 Multiple Reaction Monitoring (MRM) m2->m3 da1 Generate Chromatogram m3->da1 da2 Quantify Nicosulfuron da1->da2

Caption: Experimental workflow for LC-MS analysis.

References

Degradation Rates of Nicosulfuron and Mesotrione: A Comparative Review

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the environmental persistence of two widely used herbicides, nicosulfuron and mesotrione, reveals distinct degradation profiles influenced by environmental factors such as soil type, pH, and temperature. While both herbicides are subject to microbial and chemical degradation, their persistence in soil and water varies significantly, impacting their environmental fate and potential for carryover.

Nicosulfuron, a member of the sulfonylurea family, and mesotrione, a triketone herbicide, are crucial for weed management in modern agriculture. Their degradation rates determine their efficacy and potential environmental impact. Understanding the nuances of their persistence is paramount for researchers and drug development professionals in designing environmentally safer agricultural chemicals.

Comparative Analysis of Degradation Rates

Direct comparison of the degradation rates of nicosulfuron and mesotrione is challenging due to the variability in experimental conditions across different studies. However, by compiling data from various sources, a general understanding of their relative persistence can be achieved. The following table summarizes the reported half-lives (DT50) of both herbicides in soil and water under various conditions.

HerbicideMatrixpHTemperature (°C)Organic Carbon (%)Half-life (DT50) in daysReference
Nicosulfuron Soil (acidic)---15 - 20
Soil (alkaline)---190 - 250[1]
Soil (clay-loam)8.59--27.67[2]
Soil (silty loam, acidic)5.14-5.52-2.64-3.219.43 - 16.13[3]
Soil (silty loam, alkaline)7.70-3.1543.31[3]
Water550-0.06 (1.46 hours)[4]
Mesotrione Soil4.4 - 7.5-0.6 - 3.354.5 - 32[5]
Soil---Microbial degradation is a key factor[6]
Plant Available Water---< 2[6]
Water (aqueous medium)3.0--Followed apparent first-order kinetics[7]

Nicosulfuron's degradation is highly dependent on soil pH. In acidic soils, its half-life is relatively short (15-20 days), whereas in alkaline soils, it can persist for a much longer period (190-250 days)[1]. This is primarily due to the higher rate of chemical hydrolysis of the sulfonylurea bridge under acidic conditions. Temperature also plays a role, with degradation rates generally increasing with higher temperatures[8].

Mesotrione , on the other hand, exhibits a more rapid degradation in soil, with reported half-lives ranging from 4.5 to 32 days across a variety of soil types and pH levels[9][5]. Its degradation is significantly influenced by microbial activity[6]. Soil pH also affects its persistence, with degradation being faster in soils with higher pH[9][5]. Furthermore, the organic matter content in the soil can influence its degradation rate[10]. In the plant-available water within the soil, mesotrione has been observed to degrade very rapidly, with a half-life of less than two days[6].

Experimental Protocols for Degradation Studies

The determination of herbicide degradation rates typically follows standardized laboratory protocols to ensure reproducibility and comparability of data. The following outlines a general methodology for assessing herbicide degradation in soil and water, based on established guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Soil Degradation Study (based on OECD Guideline 307)
  • Soil Selection and Preparation: Representative soil samples are collected from the field. The soil is sieved to remove large debris and is characterized for properties such as pH, organic carbon content, texture, and microbial biomass.

  • Test Substance Application: The herbicide (nicosulfuron or mesotrione), often radiolabeled for easier tracking, is applied to the soil samples at a concentration relevant to its agricultural use.

  • Incubation: The treated soil samples are incubated in the dark under controlled temperature and moisture conditions. Aerobic conditions are typically maintained.

  • Sampling and Extraction: At specified time intervals, soil subsamples are taken and extracted with appropriate solvents to recover the herbicide and its degradation products.

  • Analysis: The concentration of the parent herbicide and its metabolites in the extracts is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)[11][12][13][14].

  • Data Analysis: The degradation rate and half-life (DT50) of the herbicide are calculated by fitting the concentration data to a suitable kinetic model, often a first-order decay model.

Water Degradation Study (based on OECD Guideline 309)
  • Water and Sediment Collection: Natural water and, if required, sediment are collected from a relevant aquatic environment. The water is characterized for pH, dissolved organic carbon, and microbial activity.

  • Test System Setup: The test is conducted in flasks containing the collected water, and in some cases, a layer of sediment to simulate a natural water body.

  • Test Substance Application: The herbicide is added to the water at a low, environmentally realistic concentration.

  • Incubation: The test systems are incubated under controlled temperature and lighting conditions (to assess photodegradation) or in the dark. The flasks are typically agitated to ensure mixing.

  • Sampling and Analysis: Water samples are collected at various time points and analyzed for the concentration of the parent herbicide and its degradation products using methods like HPLC or LC-MS[14][15].

  • Data Analysis: The degradation rate and half-life in water are determined using kinetic modeling, similar to the soil study.

Degradation Pathways

The breakdown of nicosulfuron and mesotrione involves distinct chemical transformations, leading to the formation of various metabolites.

Nicosulfuron Degradation Pathway

The primary degradation pathway for nicosulfuron involves the cleavage of the sulfonylurea bridge, a characteristic feature of this class of herbicides. This initial step can be facilitated by both chemical hydrolysis (especially under acidic conditions) and microbial action.

G Nicosulfuron Nicosulfuron Hydrolysis Hydrolysis of Sulfonylurea Bridge Nicosulfuron->Hydrolysis Chemical/Microbial ADMP 2-amino-4,6-dimethoxypyrimidine (ADMP) Hydrolysis->ADMP PyridineSulfonamide Pyridine Sulfonamide Metabolite Hydrolysis->PyridineSulfonamide G Mesotrione Mesotrione MicrobialCleavage Microbial Cleavage Mesotrione->MicrobialCleavage AMBA 2-amino-4-methylsulfonyl -benzoic acid (AMBA) MicrobialCleavage->AMBA MNBA 4-methylsulfonyl-2 -nitrobenzoic acid (MNBA) MicrobialCleavage->MNBA

References

A Comparative Guide to Nicosulfuron Residue Testing: Adherence to ISO 17025

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and reliable quantification of pesticide residues is paramount. This guide provides a detailed comparison of two prevalent analytical methods for testing nicosulfuron residues in soil and crop matrices, with a focus on adherence to the stringent requirements of ISO/IEC 17025 for testing and calibration laboratories. The methods compared are the modern Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and the traditional Solid-Phase Extraction (SPE) followed by High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

This comparison is based on published experimental data and established protocols to provide an objective overview of each method's performance, helping laboratories to make informed decisions on methodology selection and implementation.

Data Presentation: A Comparative Analysis

The following tables summarize the key performance indicators for the QuEChERS-LC-MS/MS and SPE-HPLC-UV methods for nicosulfuron residue analysis. These parameters are critical for method validation under ISO 17025 guidelines.

Table 1: Comparison of Method Performance Parameters

ParameterQuEChERS with LC-MS/MSSolid-Phase Extraction (SPE) with HPLC-UVISO 17025 General Requirements
Linearity (R²) > 0.999[1]> 0.99[2]Typically > 0.99
Limit of Detection (LOD) 0.0007 - 0.002 µg/g[3]0.010 mg/kg[4]Method- and matrix-dependent
Limit of Quantification (LOQ) 0.002 - 0.008 µg/g[3]0.050 mg/kg[4]Method- and matrix-dependent
Accuracy (Recovery) 70-120%[1][5]89.1%[4]Typically 70-120%
Precision (RSD) < 20%[1][5]1.9%[4]Typically < 20%

Table 2: Summary of Operational Characteristics

FeatureQuEChERS with LC-MS/MSSolid-Phase Extraction (SPE) with HPLC-UV
Selectivity & Sensitivity HighModerate
Sample Throughput HighLow to Moderate
Solvent Consumption LowHigh
Cost (Instrumental) HighModerate
Cost (Consumables) LowModerate
Expertise Required HighModerate

Experimental Protocols

Adherence to detailed and validated protocols is a cornerstone of ISO 17025. Below are the methodologies for the two compared analytical techniques.

Method 1: QuEChERS Extraction with LC-MS/MS Analysis

This method is recognized for its speed and efficiency in processing a large number of samples.

1. Sample Preparation:

  • Homogenize 10-15 g of the sample (e.g., soil, crop material).[6]
  • For dry samples, add an appropriate amount of water to ensure hydration.[7]

2. Extraction:

  • Place the homogenized sample into a 50 mL centrifuge tube.
  • Add 15 mL of acetonitrile (with 1% acetic acid).[6]
  • Add internal standards.
  • Shake vigorously for 1 minute.
  • Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
  • Shake vigorously for 1 minute and then centrifuge.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take an aliquot of the supernatant.
  • Transfer it to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18, GCB) to remove interferences like fatty acids, pigments, and sterols.[6]
  • Vortex for 30 seconds and centrifuge.

4. LC-MS/MS Analysis:

  • Take the final extract and dilute it with the mobile phase.
  • Inject the diluted extract into the LC-MS/MS system.
  • Quantify the nicosulfuron concentration using a matrix-matched calibration curve.[8]

Method 2: Solid-Phase Extraction (SPE) with HPLC-UV Analysis

This is a more traditional and established method for pesticide residue analysis.

1. Sample Preparation:

  • Weigh 10 g of the homogenized soil sample into a centrifuge tube.

2. Extraction:

  • Add a suitable extraction solvent, such as a phosphate buffer/methanol solution.[4]
  • Shake or vortex the mixture for 1-2 minutes.[4]
  • Centrifuge to separate the solid and liquid phases.[4]
  • Repeat the extraction process twice, combining the supernatants.

3. Solid-Phase Extraction (SPE) Cleanup:

  • Condition a C18 SPE cartridge with methanol followed by water.[9]
  • Load the sample extract onto the conditioned cartridge.
  • Wash the cartridge with water to remove polar interferences.
  • Elute the nicosulfuron from the cartridge using a small volume of an organic solvent like methanol or acetonitrile.

4. HPLC-UV Analysis:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in the mobile phase.
  • Inject the reconstituted sample into the HPLC system equipped with a UV detector.
  • Analyze the sample using a C18 column and a mobile phase of acidified water and acetonitrile.[4]

Visualizing the Workflow

The following diagrams, generated using Graphviz, illustrate the experimental workflows for both analytical methods.

QuEChERS_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis Homogenization Sample Homogenization Solvent_Addition Add Acetonitrile & Internal Standards Homogenization->Solvent_Addition Salts_Addition Add QuEChERS Salts Solvent_Addition->Salts_Addition Centrifugation1 Centrifuge Salts_Addition->Centrifugation1 dSPE Dispersive SPE Centrifugation1->dSPE Centrifugation2 Centrifuge dSPE->Centrifugation2 LCMS LC-MS/MS Analysis Centrifugation2->LCMS

Caption: QuEChERS with LC-MS/MS Workflow.

SPE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis Homogenization Sample Homogenization Solvent_Extraction Solvent Extraction Homogenization->Solvent_Extraction Centrifugation1 Centrifuge Solvent_Extraction->Centrifugation1 SPE_Cartridge Solid-Phase Extraction Centrifugation1->SPE_Cartridge Evaporation Evaporation & Reconstitution SPE_Cartridge->Evaporation HPLC HPLC-UV Analysis Evaporation->HPLC

Caption: SPE with HPLC-UV Workflow.

Conclusion

Both the QuEChERS-LC-MS/MS and SPE-HPLC-UV methods can be validated to meet ISO 17025 requirements for the analysis of nicosulfuron residues. The choice between the two often depends on the specific needs and resources of the laboratory.

The QuEChERS-LC-MS/MS method offers superior sensitivity, selectivity, and sample throughput, making it ideal for laboratories that need to process a large number of samples with very low detection limits. Its reduced solvent consumption also aligns with green chemistry principles.

The SPE-HPLC-UV method, while being more labor-intensive and less sensitive, can be a cost-effective and reliable alternative for laboratories with limited access to advanced mass spectrometry equipment. It is a robust technique that has been used for many years in regulatory monitoring.

Ultimately, the decision to implement either method should be based on a thorough evaluation of the laboratory's analytical needs, sample load, budget, and the required limits of detection and quantification for nicosulfuron residue testing. Proper method validation in accordance with ISO 17025 is essential to ensure the generation of accurate and defensible data.

References

Performance comparison of different mass spectrometers for nicosulfuron detection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise and sensitive detection of herbicides like nicosulfuron is paramount for ensuring food safety and environmental monitoring. This guide provides an objective comparison of the performance of three leading mass spectrometry platforms—Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap—for the analysis of nicosulfuron, supported by experimental data from recent scientific literature.

The detection and quantification of nicosulfuron, a widely used sulfonylurea herbicide, demand analytical methods that are not only sensitive and selective but also robust and reliable across diverse and complex matrices such as food and environmental samples. Liquid chromatography coupled with mass spectrometry (LC-MS) has become the gold standard for this application. Within the realm of LC-MS, different types of mass analyzers offer distinct advantages in terms of sensitivity, resolution, and quantitative capabilities. This guide delves into a comparative analysis of Triple Quadrupole, Q-TOF, and Orbitrap mass spectrometers for nicosulfuron detection.

Performance Comparison at a Glance

The choice of mass spectrometer significantly impacts key analytical performance parameters such as the limit of detection (LOD), limit of quantification (LOQ), accuracy (measured as recovery), and precision (measured as relative standard deviation, RSD). The following table summarizes the performance of each platform for nicosulfuron analysis based on data from various studies.

Performance ParameterTriple Quadrupole (LC-MS/MS)UHPLC-QTOFOrbitrap (Q-Exactive)
Limit of Detection (LOD) 0.05 - 0.10 µg/L (in water)[1]Not explicitly stated, but LOQs are very lowComparable or superior to Triple Quadrupole[2][3]
Limit of Quantification (LOQ) 0.14 - 0.77 µg/kg (in cereals)[4]2.5 - 5.0 µg/kg (in various crops)[5][6]Expected to be in the low µg/kg range[7][8]
Recovery (%) 86 - 87% (average for sulfonylureas)[1]23.2 - 102.9% (in various crops)[5][6]Generally 70-120% for pesticides[8]
Precision (%RSD) < 17% (for sulfonylureas)[1]< 47.7% (in various crops)[5][6]Typically < 20% for pesticides[8]
Linearity (r²) > 0.99[9]> 0.980[5][6]> 0.99[3]

In-Depth Analysis of Mass Spectrometry Platforms

Triple Quadrupole (QqQ) Mass Spectrometry: The Workhorse for Targeted Quantification
Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry: A Blend of Quantification and High-Resolution Screening
Orbitrap High-Resolution Mass Spectrometry (HRMS): Unparalleled Mass Accuracy and Sensitivity

Experimental Protocols

A generalized experimental workflow for the analysis of nicosulfuron in food or environmental samples using LC-MS is outlined below. The specific parameters can be adapted based on the matrix and the mass spectrometer used.

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in a variety of matrices.[9]

  • Sample Homogenization: A representative sample (e.g., 10-15 g of a food commodity) is homogenized.

  • Extraction: The homogenized sample is placed in a 50 mL centrifuge tube with an appropriate volume of water (if the sample has low water content). Acetonitrile (typically 10-15 mL), often acidified with 1% acetic acid or formic acid, is added as the extraction solvent.

  • Salting-Out: A salt mixture, commonly containing magnesium sulfate (MgSO₄), sodium chloride (NaCl), and sodium citrate, is added to induce phase separation.[9] The tube is shaken vigorously for 1 minute.

  • Centrifugation: The sample is centrifuged at a high speed (e.g., 4000 rpm) for 5-10 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the upper acetonitrile layer is transferred to a d-SPE tube containing a sorbent mixture. This mixture typically includes primary secondary amine (PSA) to remove organic acids, sugars, and fatty acids, and C18 to remove nonpolar interferences. Graphitized carbon black (GCB) may also be included to remove pigments, but it should be used with caution as it can retain planar pesticides like nicosulfuron. The tube is shaken and then centrifuged.

  • Final Extract Preparation: The supernatant is collected, and a portion may be filtered before injection into the LC-MS system.

Liquid Chromatography (LC) Conditions
  • Column: A C18 reversed-phase column is commonly used for the separation of sulfonylurea herbicides.

  • Mobile Phase: A gradient elution is typically employed using a mixture of water and an organic solvent (acetonitrile or methanol), both often containing a small amount of an additive like formic acid or ammonium formate to improve peak shape and ionization efficiency.

  • Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL of the final extract is injected.

Mass Spectrometry (MS) Parameters
  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used for the analysis of sulfonylurea herbicides.

  • Triple Quadrupole (QqQ): Operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ion transitions for nicosulfuron are optimized for maximum sensitivity.

  • Q-TOF and Orbitrap: Operated in full-scan mode for quantification, with data-dependent MS/MS or All-Ion Fragmentation (AIF) for confirmation and identification based on accurate mass measurements of precursor and fragment ions.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for nicosulfuron analysis.

G cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Homogenized Sample Extraction Extraction with Acetonitrile & Salts Sample->Extraction Centrifuge1 Centrifugation Extraction->Centrifuge1 dSPE Dispersive SPE Cleanup Centrifuge1->dSPE Centrifuge2 Centrifugation dSPE->Centrifuge2 FinalExtract Final Extract Centrifuge2->FinalExtract LC Liquid Chromatography Separation FinalExtract->LC MS Mass Spectrometry Detection (QqQ, Q-TOF, or Orbitrap) LC->MS Quantification Quantification MS->Quantification Identification Identification MS->Identification FinalReport Final Report Quantification->FinalReport Identification->FinalReport

Caption: General workflow for nicosulfuron analysis.

Conclusion

The choice of mass spectrometer for nicosulfuron detection depends on the specific analytical needs of the laboratory.

  • Triple Quadrupole (QqQ) mass spectrometers remain the preferred choice for routine, high-throughput targeted quantification, offering excellent sensitivity and robustness.

  • Q-TOF systems provide a versatile platform for both quantification and the simultaneous screening for a broader range of potential contaminants, making them ideal for research and comprehensive monitoring programs.

  • Orbitrap HRMS instruments excel in complex sample analysis, providing the highest level of confidence in compound identification through their exceptional mass accuracy and resolution. Their performance in quantitative analyses is comparable to, and often exceeds that of, triple quadrupoles, making them a powerful tool for both targeted and non-targeted applications.

Ultimately, all three platforms, when coupled with an effective sample preparation method like QuEChERS and optimized LC conditions, are capable of providing reliable and sensitive detection of nicosulfuron to meet regulatory requirements and ensure food and environmental safety.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Nicosulfuron-d6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. The proper disposal of chemical reagents, such as Nicosulfuron-d6, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound, ensuring the well-being of laboratory personnel and the protection of our environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.

Step-by-Step Disposal Protocol

The disposal of this compound should always be managed through your institution's Environmental Health and Safety (EHS) program. The following steps provide a general guideline that should be adapted to your specific institutional and local regulations.

  • Waste Identification and Classification :

    • This compound should be classified as a hazardous chemical waste. Due to its herbicidal properties, it is also considered an environmental hazard.

    • Consult your Safety Data Sheet (SDS) for specific hazard classifications.

  • Waste Segregation and Containerization :

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.

    • Use a designated, properly labeled, and leak-proof container for solid this compound waste. The container must be compatible with the chemical.

    • For solutions containing this compound, use a sealed, leak-proof container, also clearly labeled.

    • The label should include the chemical name ("this compound"), the concentration (if in solution), and the appropriate hazard symbols.

  • Storage of Chemical Waste :

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • This area should be away from general lab traffic and incompatible materials.

    • Keep the container closed at all times, except when adding waste.

  • Arranging for Disposal :

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Do not attempt to dispose of this compound down the drain or in the regular trash.

Chemical Neutralization as a Pre-treatment Option (for advanced users under EHS guidance)

Research indicates that nicosulfuron degrades through hydrolysis, particularly in acidic conditions.[1][2] This chemical property can potentially be used as a pre-treatment step to degrade the compound before final disposal, but only under the strict guidance and approval of your institution's EHS department .

Experimental Protocol for Acidic Hydrolysis of Nicosulfuron:

  • Objective : To degrade nicosulfuron into less harmful compounds prior to disposal.

  • Methodology :

    • Carefully prepare a dilute acidic solution (e.g., hydrochloric acid) at a pH between 4 and 5. The rate of hydrolysis is higher in this pH range.[2]

    • In a suitable reaction vessel within a fume hood, slowly add the this compound waste to the acidic solution.

    • Allow the reaction to proceed. The rate of degradation is time and temperature-dependent. Studies have shown significant degradation over hours to days.[1][2]

    • After the reaction is complete, the resulting solution must still be treated as hazardous waste and disposed of through the EHS department. Neutralization may be required before final disposal.

Quantitative Data on Nicosulfuron Hydrolysis:

pHHalf-life (t½) at 25°CDegradation Products
4~15 days2-(aminosulfonyl)-N,N-dimethylnicotinamide and 2-amino-4,6-dimethoxypyrimidine[3]
7~194 days-
9Stable-

This data is for the non-deuterated nicosulfuron and should be used as an approximation. The deuterated form may have slightly different reaction kinetics.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_prep Preparation and Handling cluster_disposal_path Disposal Pathway cluster_pretreatment Pre-treatment (EHS Approval Required) start This compound Waste Generated ppe Wear Appropriate PPE start->ppe fume_hood Work in Fume Hood ppe->fume_hood ehs_approval Consult and Obtain EHS Approval fume_hood->ehs_approval segregate Segregate Waste containerize Use Labeled, Compatible Container segregate->containerize storage Store in Satellite Accumulation Area containerize->storage ehs_contact Contact EHS for Pickup storage->ehs_contact disposal Final Disposal by Certified Vendor ehs_contact->disposal ehs_approval->segregate If Not Approved hydrolysis Perform Acidic Hydrolysis ehs_approval->hydrolysis If Approved pretreatment_disposal Dispose of Treated Waste via EHS hydrolysis->pretreatment_disposal

References

Personal protective equipment for handling Nicosulfuron-d6

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling of Nicosulfuron-d6

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemical compounds like this compound. This guide provides immediate and essential safety protocols, operational plans for handling, and proper disposal methods to foster a secure research environment.

Chemical Identification and Hazards

Personal Protective Equipment (PPE)

A comprehensive PPE plan is the first line of defense against chemical exposure. More than 97% of pesticide exposure occurs through the skin, making dermal protection a critical consideration[3]. The following table summarizes the required PPE for handling this compound.

Body Part Required PPE Specifications and Best Practices
Hands Chemical-resistant glovesNitrile or PVC gloves are recommended.[4] Always inspect gloves for tears or punctures before use. Wash the exterior of gloves before removal.
Body Chemical-resistant coveralls or lab coatWear a long-sleeved shirt and long pants as a minimum.[3] For mixing or handling concentrates, a chemical-resistant suit or apron is necessary.[4][5]
Eyes Safety glasses with side shields or chemical splash gogglesGoggles are required when there is a risk of splashing.[1] A face shield may be necessary for additional protection.[6]
Feet Closed-toe, chemical-resistant shoesLeather or canvas shoes are not appropriate as they can absorb chemicals.[5] Pant legs should be worn outside of boots to prevent chemicals from entering.[3]
Respiratory Respirator (as needed)Use in a well-ventilated area.[1] If engineering controls are insufficient or during spill cleanup, a respirator is recommended.
Handling and Storage Procedures

Proper handling and storage are critical to maintaining a safe laboratory environment.

Handling:

  • Work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.

  • Avoid contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in areas where this compound is handled.

  • Wash hands thoroughly after handling the compound.

Storage:

  • Store in a tightly closed, original container in a cool, dry, and well-ventilated area.

  • Keep away from strong oxidizing agents and acids[1].

  • Store away from food, drink, and animal feeding stuffs.

Emergency and First Aid Measures

In the event of exposure, immediate action is crucial.

Exposure Route First Aid Procedure
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and water. Seek medical attention if irritation persists[2][7].
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[7].
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention[7].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[7].
Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is essential to prevent environmental contamination and further exposure.

Spill Cleanup:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Increase ventilation in the area of the spill.

  • Contain: Use an absorbent material like sand, earth, or vermiculite to contain the spill. Do not use combustible materials.

  • Collect: Carefully scoop up the absorbed material into a labeled, sealable container for disposal.

  • Decontaminate: Clean the spill area with a suitable decontamination solution and then wash with soap and water.

Disposal:

  • All waste, including contaminated PPE and absorbent materials, must be disposed of as hazardous waste.

  • Follow all federal, state, and local regulations for hazardous waste disposal. Do not allow the chemical to enter drains or waterways.

Experimental Workflow and Safety Integration

The following diagrams illustrate the logical flow of operations when working with this compound, integrating safety checkpoints at each critical stage.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Experiment Phase A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B Proceed if hazards understood C Prepare Work Area (Fume Hood) B->C Ensure proper fit and function D Weighing and Aliquoting C->D Verify ventilation E Solution Preparation D->E F Experimental Application E->F G Decontaminate Equipment F->G After experiment completion H Segregate and Label Waste G->H I Doff and Dispose of PPE H->I J Wash Hands Thoroughly I->J

Caption: General workflow for safely handling this compound.

cluster_spill Spill Response Protocol Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Notify Notify Lab Supervisor Evacuate->Notify PPE Don Appropriate Spill PPE Notify->PPE Contain Contain Spill with Absorbent PPE->Contain Collect Collect Waste Contain->Collect Decon Decontaminate Area Collect->Decon Dispose Dispose of as Hazardous Waste Decon->Dispose

Caption: Step-by-step spill response plan.

References

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